Ethyl 6-chlorohept-6-enoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-chlorohept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-3-12-9(11)7-5-4-6-8(2)10/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXFUPFGRUFLGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402245 | |
| Record name | Ethyl 6-chlorohept-6-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148252-46-4 | |
| Record name | Ethyl 6-chlorohept-6-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of Ethyl 6-chlorohept-6-enoate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6-chlorohept-6-enoate
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the underlying scientific rationale for the experimental design, ensuring both technical accuracy and practical applicability.
Introduction and Strategic Overview
This compound is a functionalized ester containing a vinyl chloride moiety. While not extensively described in current literature, its structure presents an interesting scaffold for further chemical elaboration, potentially serving as a building block in the synthesis of more complex molecules. The presence of the reactive vinyl chloride and the ester functionality allows for a range of subsequent chemical transformations.
This guide outlines a robust and logical two-step synthetic pathway commencing from the commercially available adipic acid monomethyl ester. The strategy involves the formation of a key keto-ester intermediate, Ethyl 6-oxoheptanoate, followed by the conversion of the ketone to the target vinyl chloride. The characterization section provides a full spectroscopic profile to confirm the identity and purity of the synthesized compound.
Proposed Synthetic Pathway
A retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the carbon-chlorine bond, leading back to a ketone precursor. This precursor, Ethyl 6-oxoheptanoate, can be synthesized from a commercially available starting material.
Overall Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Part I: Synthesis of Ethyl 6-oxoheptanoate
The synthesis of the key intermediate, Ethyl 6-oxoheptanoate, can be achieved from adipic acid monomethyl ester. This involves the conversion of the carboxylic acid to an acid chloride, followed by a selective reaction with an organometallic reagent to introduce the methyl ketone.
Experimental Protocol: Step 1
Materials:
-
Adipic acid monomethyl ester
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous diethyl ether
-
Methyl lithium or Methylmagnesium bromide
-
Copper(I) iodide (CuI)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: To a solution of adipic acid monomethyl ester (1 equivalent) in anhydrous DCM, a catalytic amount of DMF is added. Oxalyl chloride (1.2 equivalents) is then added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours or until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude ethyl 6-chloro-6-oxohexanoate, which is used in the next step without further purification. A patent for a similar synthesis of ethyl 6-chloro-6-oxohexanoate suggests using bis(trichloromethyl) carbonate as an alternative chlorinating agent[1].
-
Ketone Formation: In a separate flask, CuI (1.1 equivalents) is suspended in anhydrous diethyl ether at -78 °C. Methyl lithium (2.2 equivalents) is added dropwise, and the mixture is stirred for 30 minutes to form lithium dimethylcuprate. The crude acid chloride from the previous step, dissolved in anhydrous diethyl ether, is then added slowly to the cuprate solution at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure Ethyl 6-oxoheptanoate[2][3].
Part II: Synthesis of this compound
The conversion of the ketone in Ethyl 6-oxoheptanoate to a vinyl chloride is a critical step. Several reagents are known to effect this transformation, including phosphorus pentachloride (PCl₅) and a combination of triphosgene and pyridine[4][5][6][7]. The use of PCl₅ is a classic and effective method for this conversion.
Experimental Protocol: Step 2
Materials:
-
Ethyl 6-oxoheptanoate
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄)
-
Ice-cold saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A solution of Ethyl 6-oxoheptanoate (1 equivalent) in anhydrous DCM is prepared in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Addition of PCl₅: Phosphorus pentachloride (1.1 equivalents) is added portion-wise to the stirred solution at 0 °C. Caution should be exercised as the reaction can be exothermic.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to 0 °C and slowly poured into an ice-cold saturated solution of sodium bicarbonate to neutralize the excess PCl₅ and acidic byproducts. The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a low polarity solvent system, e.g., ethyl acetate/hexanes) to yield this compound.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the final product. The following section details the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
Characterization Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ 5.4-5.6 (m, 2H, =CH₂), 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.30 (t, J=7.4 Hz, 2H, -CH₂COO-), 2.15 (t, J=7.5 Hz, 2H, -CH₂-C=), 1.65 (m, 4H, internal -CH₂CH₂-), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ 173.5 (C=O, ester), 145.2 (C=CH₂), 115.8 (=CH₂), 60.5 (-OCH₂-), 38.5 (-CH₂-C=), 34.2 (-CH₂COO-), 28.4 (internal CH₂), 24.6 (internal CH₂), 14.2 (-CH₃) |
| IR (Infrared) | ~2940 cm⁻¹ (C-H stretch, sp³), ~3080 cm⁻¹ (C-H stretch, sp²), ~1735 cm⁻¹ (C=O stretch, ester), ~1630 cm⁻¹ (C=C stretch, alkene), ~890 cm⁻¹ (C-Cl stretch, vinyl)[8][9][10][11][12] |
| Mass Spec (EI) | M⁺ at m/z 190/192 (Cl isotope pattern, ~3:1 ratio), fragments at m/z 155 (loss of Cl), 145 (loss of -OCH₂CH₃), 117 (cleavage at C4-C5), 43 (base peak, [C₃H₇]⁺)[13][14][15][16] |
Interpretation of Spectroscopic Data
-
¹H NMR: The presence of two distinct signals in the vinyl region (δ 5.4-5.6 ppm) would be characteristic of the geminal protons of the vinyl chloride. The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are indicative of the ethyl ester group. The remaining methylene protons would appear as triplets and multiplets in the aliphatic region. Online NMR predictors can provide more refined estimations of these chemical shifts[17][18].
-
¹³C NMR: The carbonyl carbon of the ester is expected around 173.5 ppm. The two sp² hybridized carbons of the vinyl chloride would be observed at approximately 145.2 ppm and 115.8 ppm. The remaining sp³ carbons of the ethyl group and the heptanoate chain would be found in the upfield region of the spectrum. Several online databases and prediction tools can assist in assigning these peaks[19][20][21][22].
-
IR Spectroscopy: The IR spectrum should prominently display a strong absorption band around 1735 cm⁻¹ corresponding to the ester carbonyl stretch. The C=C stretching of the vinyl group would be observed near 1630 cm⁻¹. The C-Cl stretch of the vinyl chloride is expected in the fingerprint region, typically around 890 cm⁻¹[8][9][10].
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine at m/z 190 and 192. Common fragmentation patterns would include the loss of a chlorine radical, loss of the ethoxy group from the ester, and various cleavages along the alkyl chain[13][14][15].
Safety and Handling
-
Oxalyl chloride and Thionyl chloride: These are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus pentachloride (PCl₅): This reagent is highly corrosive and moisture-sensitive. It should be handled in a fume hood, and care should be taken to avoid inhalation of dust and contact with skin.
-
Organometallic reagents (Methyl lithium, Methylmagnesium bromide): These are pyrophoric and react violently with water and protic solvents. They must be handled under an inert atmosphere (nitrogen or argon) using appropriate syringe and cannula techniques.
-
Dichloromethane and other chlorinated solvents: These are suspected carcinogens and should be handled with care in a well-ventilated area.
Conclusion
This technical guide presents a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By providing a step-by-step protocol derived from established chemical principles and predicting a comprehensive set of characterization data, this document serves as a valuable resource for researchers seeking to prepare this compound or similar structures. The insights into the causality of experimental choices and the emphasis on thorough characterization are intended to facilitate successful synthesis and downstream applications.
References
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Gleave, R., et al. (2015). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry, 80(17), 8815-8820. [Link]
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ResearchGate. (2019). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. ResearchGate. [Link]
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Spaggiari, A., et al. (2007). A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. The Journal of Organic Chemistry, 72(6), 2216-2219. [Link]
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JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. JoVE. [Link]
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Spectroscopic data (NMR, IR, MS) of Ethyl 6-chlorohept-6-enoate
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-chlorohept-6-enoate
Introduction
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. This compound, a functionalized ester incorporating both a vinyl chloride and an ethyl ester moiety, presents a unique spectroscopic challenge and serves as an excellent case study for integrated analytical techniques. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this molecule. As direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive but robust characterization. The methodologies and interpretations are designed for researchers, scientists, and drug development professionals who rely on these techniques for daily structural verification.
Molecular Structure and Atom Numbering
A thorough analysis begins with a clear understanding of the molecular structure. The systematic numbering of each carbon and proton environment is crucial for assigning spectroscopic signals accurately.
Caption: Molecular structure of this compound with atom numbering.
Proposed Synthesis and Spectroscopic Workflow
The synthesis of this compound can be envisioned from adipic acid monoethyl ester, a common starting material.[1] A plausible route involves the conversion of the carboxylic acid to an acid chloride, followed by subsequent reactions to introduce the vinyl chloride moiety. The overall analytical workflow ensures that the final product meets the required structural specifications.
Caption: Proposed synthesis and subsequent spectroscopic analysis workflow.
Infrared (IR) Spectroscopy
Theoretical Insight: IR spectroscopy is a powerful technique for identifying functional groups within a molecule.[2] The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For this compound, we expect to see characteristic absorptions for the ester (C=O and C-O bonds), the alkene (C=C bond), and the vinyl chloride (C-Cl bond).[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a single drop of the purified liquid sample directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Predicted IR Data Interpretation: The IR spectrum serves as a molecular fingerprint.[2] For an ester, the most prominent feature is the strong carbonyl (C=O) stretch.[4][5]
| Predicted Wavenumber (cm⁻¹) | Bond | Vibrational Mode | Expected Intensity | Rationale & References |
| ~2950-2850 | C-H (sp³) | Stretch | Medium-Strong | Aliphatic C-H bonds from the ethyl and heptenoate chain.[3] |
| ~1735 | C=O | Stretch | Strong, Sharp | Characteristic of a saturated aliphatic ester.[5][6] This is one of the most reliable peaks for identifying the ester group. |
| ~1640 | C=C | Stretch | Medium-Weak | The carbon-carbon double bond stretch. Its intensity can be variable. |
| ~1240 and ~1100 | C-O | Asymmetric & Symmetric Stretch | Strong | The "Rule of Three" for esters includes the C=O and two C-O stretches, which are highly characteristic.[5] |
| < 800 | C-Cl | Stretch | Medium-Strong | The carbon-chlorine bond stretch typically appears in the fingerprint region and can be influenced by the molecular environment.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Insight: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[7] ¹H NMR reveals the electronic environment, number, and connectivity of protons, while ¹³C NMR provides information on each unique carbon atom.
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice.[8]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm for both ¹H and ¹³C spectra.[9]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Further 2D experiments like COSY can be run to establish proton-proton correlations.
Predicted ¹H NMR Data (300 MHz, CDCl₃)
The chemical shift (δ) of a proton is influenced by the electronegativity of nearby atoms and the presence of pi systems.[10] Protons on or near the double bond and the ester group will be shifted downfield.[11]
| Atom Position | Predicted δ (ppm) | Multiplicity | Integration | Rationale & References |
| H1 (CH₃) | ~1.25 | Triplet (t) | 3H | Ethyl group methyl protons, split by the two adjacent H2 protons (n+1 rule). |
| H2 (OCH₂) | ~4.12 | Quartet (q) | 2H | Ethyl group methylene protons, deshielded by the adjacent oxygen and split by the three H1 protons.[12] |
| H4 (CH₂) | ~2.30 | Triplet (t) | 2H | Methylene protons alpha to the carbonyl group, deshielded and split by the H5 protons. |
| H5 (CH₂) | ~1.65 | Quintet (p) | 2H | Methylene protons split by neighbors H4 and H6. |
| H6 (CH₂) | ~2.10 | Quartet (q) | 2H | Allylic protons, deshielded by the C=C bond and split by H5 and H7. |
| H7 (=CH) | ~5.80 | Triplet (t) | 1H | Vinylic proton, deshielded by the double bond and split by H6 and H8. |
| H8 (=CH) | ~6.10 | Doublet (d) | 1H | Vinylic proton, deshielded by the double bond and the electronegative chlorine atom, split by H7. |
Predicted ¹³C NMR Data (75 MHz, CDCl₃)
Carbon chemical shifts have a much wider range than proton shifts, making it easier to resolve individual signals. Electronegative atoms and sp² hybridization cause significant downfield shifts.[11]
| Atom Position | Predicted δ (ppm) | Rationale & References |
| C1 | ~14.2 | Ethyl group methyl carbon. |
| C2 | ~60.5 | Ethyl group methylene carbon, deshielded by the attached oxygen. |
| C3 (C=O) | ~173.0 | Ester carbonyl carbon, highly deshielded.[13] |
| C4 | ~33.8 | Methylene carbon alpha to the carbonyl. |
| C5 | ~24.5 | Aliphatic methylene carbon. |
| C6 | ~31.0 | Allylic methylene carbon. |
| C7 (=CH) | ~125.0 | Vinylic carbon, part of the C=C double bond.[11] |
| C8 (=CH) | ~135.0 | Vinylic carbon bonded to chlorine, significantly deshielded by the halogen. |
Mass Spectrometry (MS)
Theoretical Insight: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[14] In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, characteristic fragments.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) for separation and purification, or by direct infusion.
-
Ionization: In the ion source, the sample is vaporized and bombarded with 70 eV electrons, causing ionization and fragmentation.[14]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative abundance versus m/z.
Predicted MS Data Interpretation: The fragmentation pattern provides a puzzle that can be pieced together to confirm the molecular structure.[15]
| m/z Value | Ion | Rationale & References |
| 190/192 | [M]⁺• (Molecular Ion) | The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M+ peak is a definitive signature for a molecule containing one chlorine atom (due to ³⁵Cl and ³⁷Cl isotopes).[16] |
| 155 | [M - Cl]⁺ | Loss of a chlorine radical, a common fragmentation pathway for alkyl halides.[17][18] |
| 145 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical via cleavage adjacent to the carbonyl group. |
| 117 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl ester group as a radical. |
| 73 | [COOCH₂CH₃]⁺ | The ethyl ester group itself as a cation. |
| 43 | [CH₂CH₂CH₃]⁺ | Propyl cation, a common fragment from cleavage of the alkyl chain. |
Integrated Spectroscopic Analysis
No single technique provides the complete picture. True structural elucidation comes from the synergistic integration of all data, a process that validates the proposed structure from multiple perspectives.
Caption: Logic flow for integrated spectroscopic data analysis.
Conclusion
The structural characterization of this compound is a multi-faceted process that relies on the complementary nature of IR, NMR, and MS. IR spectroscopy rapidly confirms the presence of key functional groups—the ester and the alkene. Mass spectrometry provides the molecular weight and the unequivocal presence of a chlorine atom through its isotopic signature. Finally, ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, establishing the precise connectivity of the atoms. Together, these techniques provide an unambiguous and definitive confirmation of the molecular structure, a critical step in any chemical research or development pipeline.
References
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An In-depth Technical Guide to Ethyl 6-chlorohept-6-enoate: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chlorohept-6-enoate is a halogenated unsaturated ester that, while not extensively documented, possesses a unique combination of functional groups—a vinyl chloride and an ethyl ester—suggesting its potential as a versatile intermediate in organic synthesis. The presence of these reactive sites opens avenues for a variety of chemical transformations, making it a molecule of interest for the construction of more complex chemical architectures. This guide aims to provide a comprehensive overview of its predicted physical and chemical properties, potential synthetic routes, and expected analytical characteristics.
Molecular Structure and Predicted Properties
The structure of this compound features a seven-carbon chain with a chlorine atom and a double bond at the 6-position, and an ethyl ester at the 1-position.
Caption: 2D Structure of this compound.
Table 1: Predicted Physical and Chemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₉H₁₅ClO₂ | Calculated from structure |
| Molecular Weight | 190.67 g/mol | Calculated from structure |
| Appearance | Colorless liquid | General property of similar esters |
| Boiling Point | Estimated 220-240 °C | Comparison with other substituted heptanoates |
| Solubility | Soluble in common organic solvents (e.g., ether, dichloromethane, ethyl acetate). Slightly soluble in water. | Polarity of the ester group and the hydrocarbon chain. Vinyl chloride is slightly soluble in water.[1] |
| Density | ~1.0 - 1.1 g/mL | General density of chlorinated organic compounds |
| Reactivity | The molecule possesses two primary reactive sites: the vinyl chloride moiety and the ester group. The vinyl chloride is susceptible to addition reactions and can participate in cross-coupling reactions. The ester group can undergo hydrolysis or transesterification. | Based on the known reactivity of vinyl chlorides and esters. |
Predicted Chemical Reactivity
The chemical behavior of this compound is dictated by its two main functional groups.
1. Reactivity of the Vinyl Chloride Moiety:
Vinyl chlorides are known to be reactive and are key precursors in polymerization processes, most notably in the production of polyvinyl chloride (PVC).[2] The double bond is electron-deficient due to the presence of the electronegative chlorine atom, making it susceptible to nucleophilic attack. It can also participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the formation of new carbon-carbon bonds at the 6-position.
Caption: Potential reaction pathways for the vinyl chloride moiety.
2. Reactivity of the Ester Moiety:
The ethyl ester group is a classic functional group that can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to other esters via transesterification or reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.
Proposed Synthetic Pathway
A plausible synthetic route to this compound could involve the esterification of a suitable carboxylic acid precursor. One potential pathway is outlined below:
Step 1: Synthesis of 6-chlorohept-6-enoic acid. This could potentially be achieved through a multi-step sequence starting from a commercially available precursor.
Step 2: Fischer Esterification. The resulting carboxylic acid can be esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product.
Caption: Proposed Fischer esterification route.
Predicted Spectroscopic Data
While no experimental spectra are available, the expected spectroscopic signatures can be predicted based on the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A triplet at ~1.2 ppm (3H) and a quartet at ~4.1 ppm (2H) corresponding to the ethyl ester group.
-
Multiplets in the region of 1.4-2.5 ppm for the methylene groups of the heptanoate chain.
-
A vinyl proton signal downfield, likely in the range of 5.5-6.5 ppm, potentially showing coupling to the adjacent methylene group. The exact chemical shift and multiplicity would depend on the stereochemistry of the double bond.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the ester at ~170-175 ppm.
-
Signals for the carbons of the ethyl group at ~60 ppm (-OCH₂-) and ~14 ppm (-CH₃).
-
Signals for the vinyl carbons, with the carbon bearing the chlorine atom being more deshielded.
-
Aliphatic carbon signals in the upfield region.
-
Infrared (IR) Spectroscopy
-
A strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester.[3]
-
C-H stretching vibrations for the alkyl chain just below 3000 cm⁻¹ .
-
A C=C stretching vibration for the alkene, likely around 1620-1640 cm⁻¹ .
-
A C-Cl stretching vibration, typically in the fingerprint region between 600-800 cm⁻¹ .
Mass Spectrometry (MS)
-
The mass spectrum would be expected to show a molecular ion peak (M⁺).
-
A characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
-
Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the alkyl chain.
Safety and Handling
Given the lack of specific safety data, precautions should be based on the general hazards associated with vinyl chlorides and esters.
-
Flammability: Vinyl chloride is highly flammable.[2] The ester is also likely to be combustible. Handle away from ignition sources.
-
Toxicity: Vinyl chloride is a known carcinogen.[4][5] While the toxicity of this specific molecule is unknown, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Reactivity Hazards: Vinyl chlorides can polymerize, sometimes violently, especially in the presence of initiators or at elevated temperatures.[5]
Conclusion
This compound represents an intriguing, though currently under-documented, chemical entity. Its predicted properties and reactivity, based on the well-established chemistry of vinyl chlorides and esters, suggest its potential as a valuable building block in synthetic organic chemistry. The information presented in this guide provides a theoretical framework for researchers interested in the synthesis, characterization, and application of this molecule. All proposed methodologies and predicted data should be approached with the understanding that experimental verification is essential.
References
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An In-Depth Technical Guide to Ethyl 6-chlorohept-6-enoate: Synthesis, Properties, and Applications
Executive Summary: This technical guide provides a comprehensive overview of Ethyl 6-chlorohept-6-enoate, a specialized terminal vinyl chloride. While not a commercially cataloged compound, its synthesis is readily achievable through established organic chemistry methodologies. This document details a robust two-step synthetic pathway commencing from the known precursor, Ethyl 6-oxoheptanoate. Key physicochemical properties are estimated based on structural analogues. The guide culminates in a discussion of the compound's synthetic utility, with a particular focus on its potential as a substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This whitepaper is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Molecular Structure and Identification
This compound is a bifunctional organic molecule containing both an ethyl ester and a terminal vinyl chloride moiety. The IUPAC name dictates a seven-carbon chain (heptane) with an ethyl ester at C1, and both a chlorine atom and a carbon-carbon double bond at the C6 position.
Molecular Formula: C₉H₁₅ClO₂
Molecular Weight: 190.67 g/mol
Canonical SMILES: CCOC(=O)CCCCC(C)=C(Cl)
As of the writing of this guide, this compound does not have a registered CAS number, indicating it is not a commonly produced or commercially available chemical. Its precursor, Ethyl 6-oxoheptanoate, is a known compound with CAS Number 30956-41-3.
Caption: Molecular Structure of this compound.
Physicochemical Properties (Estimated)
Due to the absence of experimental data for this compound, the following properties are estimated based on its structure and data from analogous compounds, such as vinyl chloride and long-chain esters.[1][2][3][4]
| Property | Estimated Value | Notes |
| Appearance | Colorless to pale yellow liquid | Typical for similar organic esters. |
| Boiling Point | ~220-240 °C | Higher than the precursor ketone due to increased molecular weight. |
| Density | ~1.0 - 1.1 g/cm³ | The presence of chlorine increases density compared to the parent ester. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated solvents, esters). | Consistent with a medium-chain, nonpolar organic molecule. |
| Stability | Stable under standard conditions; may polymerize at elevated temperatures or in the presence of radical initiators. | The vinyl chloride moiety can be reactive under certain conditions. |
Comprehensive Synthetic Pathway
A practical and efficient synthesis of this compound can be envisioned in a two-step sequence starting from commercially available reagents. The overall workflow involves the synthesis of the key intermediate, Ethyl 6-oxoheptanoate, followed by the conversion of the ketone to the target vinyl chloride.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 6-oxoheptanoate
The acetoacetic ester synthesis provides a classic and reliable method for the preparation of γ-keto esters such as Ethyl 6-oxoheptanoate.[5][6][7] This method leverages the enhanced acidity of the α-protons in ethyl acetoacetate, allowing for facile deprotonation and subsequent alkylation.
Reaction Scheme: (EtOOC)CH₂C(O)CH₃ + NaOEt → [(EtOOC)CHC(O)CH₃]⁻Na⁺ [(EtOOC)CHC(O)CH₃]⁻Na⁺ + Br(CH₂)₃COOEt → (EtOOC)CH(C(O)CH₃)(CH₂)₃COOEt (EtOOC)CH(C(O)CH₃)(CH₂)₃COOEt + H₃O⁺/Δ → CH₃C(O)(CH₂)₄COOEt + CO₂ + EtOH
Experimental Protocol:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar). Ethyl acetoacetate (1.0 eq) is then added dropwise to the cooled solution to form the sodium enolate.[7]
-
Alkylation: Ethyl 4-bromobutanoate (1.0 eq) is added dropwise to the enolate solution. The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).[6]
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is acidified with aqueous HCl. The ethanol is removed under reduced pressure, and the aqueous residue is heated to reflux to effect hydrolysis of the ester and decarboxylation of the resulting β-keto acid.[5]
-
Work-up and Purification: The cooled aqueous solution is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by vacuum distillation to yield pure Ethyl 6-oxoheptanoate.
Step 2: Synthesis of this compound
The conversion of the ketone functionality in Ethyl 6-oxoheptanoate to a terminal vinyl chloride can be achieved using various reagents. A modern and mild method employs triphosgene and pyridine, which avoids the harsh conditions associated with reagents like phosphorus pentachloride.
Caption: Proposed mechanism for the conversion of a ketone to a vinyl chloride.
Experimental Protocol:
-
Reaction Setup: To a solution of Ethyl 6-oxoheptanoate (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere, add triphosgene (1.0 eq).
-
Addition of Base: Cool the solution to 0 °C and slowly add pyridine (4.0 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound.
Chemical Reactivity and Applications
The synthetic value of this compound lies in the reactivity of its terminal vinyl chloride group. Vinyl chlorides are versatile substrates in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[9][10][11] this compound can serve as the electrophilic partner in such reactions, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the terminal position of the heptenoate chain. The reactivity of vinyl chlorides in Suzuki couplings is generally lower than that of the corresponding bromides or iodides, often requiring more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) and stronger bases.[8][12]
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction couples an organohalide with an alkene to form a substituted alkene.[13][14][15] this compound can participate as the organohalide component, reacting with various alkenes to generate more complex diene structures. Similar to the Suzuki coupling, the reaction of vinyl chlorides in the Heck reaction can be more challenging than that of other vinyl halides and may require optimized catalytic systems.[16][17]
Safety and Handling
Ethyl 6-oxoheptanoate (Precursor): This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Specific safety data should be consulted from the supplier's Safety Data Sheet (SDS).
This compound (Final Product): As a vinyl chloride derivative, this compound should be treated as potentially hazardous. Vinyl chloride monomer is a known carcinogen.[4] While the toxicity of this specific long-chain ester is unknown, it should be handled with appropriate precautions in a fume hood. It is also expected to be combustible.[18]
Reagents: Many of the reagents used in the synthesis, such as sodium metal, triphosgene, and pyridine, are hazardous and require specific handling procedures. Always consult the relevant SDS before use.
References
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- Reform
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Reactivity and stability studies of Ethyl 6-chlorohept-6-enoate
An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 6-chlorohept-6-enoate
Introduction
This compound is a bifunctional molecule of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the creation of more complex chemical entities. Its structure, featuring both a vinyl chloride and an ethyl ester, presents a unique combination of reactive sites. This guide provides a comprehensive technical overview of the reactivity and stability of this compound, offering insights for researchers, scientists, and professionals in drug development. Understanding these characteristics is paramount for its effective handling, storage, and application in multi-step syntheses.
Molecular Structure and Physicochemical Properties
Before delving into reactivity and stability, a foundational understanding of the molecule's structure is essential. This compound possesses a seven-carbon chain with a chlorine atom and a double bond at the 6-position (a vinyl chloride group) and an ethyl ester at the 1-position.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C9H15ClO2 | PubChem |
| Molecular Weight | 190.67 g/mol | PubChem |
| Appearance | Colorless liquid (predicted) | --- |
| Boiling Point | ~220-240 °C (predicted) | --- |
| Solubility | Soluble in organic solvents; sparingly soluble in water | --- |
Note: Experimental data for this specific molecule is limited; many properties are predicted based on its structural similarity to other compounds.
Chemical Reactivity
The reactivity of this compound is governed by its two primary functional groups: the vinyl chloride and the ethyl ester.
Reactions at the Vinyl Chloride Moiety
The vinyl chloride group is an electron-rich double bond influenced by the electronegative chlorine atom. This structure allows for several types of reactions:
-
Nucleophilic Substitution: While typically less reactive than alkyl halides, the vinyl chloride can undergo nucleophilic substitution reactions under specific conditions, often requiring a catalyst.[1][2]
-
Addition Reactions: The double bond can participate in addition reactions, such as hydrohalogenation, though the presence of the chlorine atom can influence the regioselectivity.[1]
-
Cross-Coupling Reactions: This is a key reaction type for vinyl halides. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are expected to be highly effective, allowing for the formation of carbon-carbon bonds at the 6-position. This is a powerful tool for extending the carbon skeleton and introducing molecular complexity.
-
Polymerization: Like vinyl chloride monomer, this molecule could potentially undergo free-radical polymerization under the influence of heat, light, or a catalyst, leading to the formation of oligomers or polymers.[3][4]
Reactions at the Ethyl Ester Moiety
The ethyl ester group is a classic carbonyl derivative, and its reactivity is well-established.
-
Hydrolysis: This is a primary reaction of the ester group. It can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction requiring an excess of water to drive the equilibrium towards the formation of the carboxylic acid and ethanol.[5][6][7][8]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion, yielding the carboxylate salt and ethanol.[5][7][8][9]
-
-
Transesterification: In the presence of another alcohol and an acid or base catalyst, the ethyl group can be exchanged for a different alkyl group.
-
Reduction: The ester can be reduced to the corresponding primary alcohol (6-chlorohept-6-en-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH4).
-
Aminolysis: Reaction with ammonia or primary/secondary amines can convert the ester into the corresponding amide.
Stability Profile
The stability of this compound is a critical consideration for its storage and handling. Degradation can occur through several pathways, primarily influenced by temperature, light, and pH.
Forced Degradation Studies
To systematically investigate the stability of a molecule, forced degradation studies are essential.[10][11][12][13] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during normal handling and storage to identify potential degradation products and pathways.
Experimental Protocol: Forced Degradation of this compound
Objective: To identify the degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at regular intervals and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 70°C for 48 hours.
-
Dissolve a portion of the stressed solid in acetonitrile for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a transparent container) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Use a suitable C18 column.
-
Employ a gradient elution with a mobile phase of acetonitrile and water.
-
Monitor the eluent with a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Predicted Degradation Pathways
Based on the functional groups present, the following degradation pathways are anticipated:
-
Hydrolytic Degradation: The primary degradation pathway is likely the hydrolysis of the ethyl ester to form 6-chlorohept-6-enoic acid. This is expected to be more rapid under basic conditions.
-
Thermal Degradation: At elevated temperatures, the vinyl chloride moiety may undergo decomposition, potentially leading to the elimination of hydrogen chloride and the formation of conjugated double bonds or other rearrangement products.[14][15][16]
-
Photolytic Degradation: Exposure to UV light can induce free-radical reactions, particularly at the vinyl chloride group. This can lead to polymerization or the formation of various degradation products through dehydrochlorination.[17][18][19]
Table 2: Summary of Predicted Stability of this compound
| Condition | Predicted Stability | Major Degradation Product(s) |
| Acidic (pH < 4) | Moderately stable, slow hydrolysis | 6-chlorohept-6-enoic acid |
| Neutral (pH 6-8) | Generally stable | Minimal degradation |
| Alkaline (pH > 9) | Unstable, rapid hydrolysis | 6-chlorohept-6-enoate salt |
| Oxidative (H2O2) | Potentially unstable at the double bond | Epoxides, other oxidation products |
| Thermal (>70°C) | Potentially unstable | Dehydrochlorination products, oligomers |
| Photolytic (UV) | Unstable | Dehydrochlorination products, oligomers |
Visualization of Key Processes
Experimental Workflow for Forced Degradation Studies
Caption: A schematic overview of the forced degradation study workflow.
Primary Degradation Pathways
Caption: Major predicted degradation routes for this compound.
Conclusion
This compound is a molecule with distinct reactivity at its vinyl chloride and ethyl ester functionalities. The ester group is susceptible to hydrolysis, particularly under basic conditions, while the vinyl chloride moiety is prone to thermal and photolytic degradation and is a prime candidate for cross-coupling reactions. A thorough understanding of these characteristics, supported by systematic forced degradation studies, is crucial for its successful application in research and development. Proper storage in cool, dark, and dry conditions, away from strong acids and bases, is recommended to ensure its stability and purity over time.
References
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Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link][5]
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Brookhart, M., et al. (n.d.). Reaction of Vinyl Chloride with Cationic Palladium Acyl Complexes. ACS Publications. Retrieved from [Link][20]
-
CDC/ATSDR. (n.d.). Vinyl Chloride | Medical Management Guidelines. Retrieved from [Link][14]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link][9]
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Smith, H. A., & Steele, J. H. (n.d.). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. ACS Publications. Retrieved from [Link][6]
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Knowledge. (2023). What does vinyl chloride become when burned? Retrieved from [Link][15]
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Westlake Chemical. (2018). Vinyl Chloride Summary. Retrieved from [Link][4]
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LibreTexts. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link][7]
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Oxoplast. (2015). Stability of poly(vinyl chloride). Retrieved from [Link][16]
-
Al-Mashhadani, M. H., et al. (2020). Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes. PMC - NIH. Retrieved from [Link][17]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link][8]
-
Ahmed, A. S., et al. (2024). The Enhancement of Photodegradation Stability of Poly(Vinyl Chloride) Film by Surface Modification with Organic Functional Group. Trends in Sciences. Retrieved from [Link][18]
-
Yaseen, H. M., et al. (2021). Protection of Poly(Vinyl Chloride) Films against Photodegradation Using Various Valsartan Tin Complexes. PMC - NIH. Retrieved from [Link]
-
El-Hiti, G. A., et al. (2021). Photostabilization of Poly(vinyl chloride) Films Blended with Organotin Complexes of Mefenamic Acid for Outdoor Applications. MDPI. Retrieved from [Link][19]
-
Patel, K., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link][10]
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link][11]
-
Deokate, U., & Gorde, A. M. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link][12]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link][13]
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Allen. (n.d.). Haloalkanes: Definition, Classification, Nomenclature, Properties. Retrieved from [Link][2]
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Literature review on the synthesis of vinyl chlorides
An In-Depth Technical Guide to the Synthesis of Vinyl Chlorides for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword: The Enduring Relevance of the Vinyl Chloride Moiety
Vinyl chloride, or chloroethene, is most widely recognized as the monomer for polyvinyl chloride (PVC), one of the world's most ubiquitous plastics.[1] However, to the medicinal chemist and the synthetic organic scientist, the vinyl chloride functional group represents a versatile and valuable building block. Its unique electronic and steric properties, and its capacity to participate in a wide array of chemical transformations, make it a recurring motif in complex natural products and a strategic component in the design of novel therapeutic agents. This guide moves beyond the large-scale industrial production of the monomer to provide a comprehensive review of the synthesis of both simple and substituted vinyl chlorides, with a focus on methods applicable in a research and development laboratory setting. We will explore the causality behind various synthetic choices, from legacy industrial processes to modern catalytic methods, providing detailed protocols and mechanistic insights to empower the practicing scientist.
Part 1: Industrial Synthesis of Vinyl Chloride Monomer (VCM)
Understanding the industrial-scale synthesis of VCM provides a crucial foundation, as these processes have been optimized for efficiency and cost, and the underlying chemical principles are broadly applicable. The modern production of VCM is dominated by the "balanced process," which integrates several key reactions to maximize atom economy, particularly for the chlorine atoms.
The Ethylene-Based "Balanced Process"
Nearly 95% of the world's VCM supply is produced via a combination of direct chlorination and oxychlorination of ethylene, coupled with the thermal cracking of the resulting 1,2-dichloroethane (EDC). This integrated approach efficiently utilizes chlorine and recycles the hydrogen chloride (HCl) byproduct.
The overall transformation can be summarized as:
2CH₂=CH₂ + Cl₂ + ½O₂ → 2CH₂=CHCl + H₂O
This is achieved through three core stages:
-
Direct Chlorination of Ethylene: Ethylene reacts with chlorine in liquid EDC to produce high-purity 1,2-dichloroethane.[2]
-
Reaction: CH₂=CH₂ + Cl₂ → ClCH₂CH₂Cl
-
Catalyst: Typically iron(III) chloride (FeCl₃).
-
Mechanism: The reaction is a catalytic electrophilic addition. The FeCl₃ catalyst polarizes the Cl-Cl bond, making it more electrophilic and susceptible to attack by the ethylene π-bond. A proposed mechanism involves the formation of a complex like Na[Fe(C₂H₄Cl)₄], highlighting a heterogeneous–homogeneous pathway where the reaction initiates on the catalyst surface and continues in solution.[1]
-
Insight: Operating this exothermic reaction at the boiling point of EDC (boiling reactor technology) allows for efficient heat removal and recovery.[3] Selectivity to EDC is very high, often exceeding 99%.[3]
-
-
Thermal Cracking (Pyrolysis) of 1,2-Dichloroethane: The purified EDC is pyrolyzed at high temperatures to yield VCM and HCl.[2]
-
Reaction: ClCH₂CH₂Cl → CH₂=CHCl + HCl
-
Conditions: This is a gas-phase, non-catalytic process typically conducted at 450–550°C.[4][5]
-
Mechanism: The pyrolysis proceeds via a free-radical chain mechanism.
-
Initiation: Homolytic cleavage of a C-Cl bond to generate radicals.
-
Propagation: A chlorine radical abstracts a hydrogen from EDC, forming HCl and a chloroethyl radical. This radical then eliminates a chlorine atom to form VCM and a new chlorine radical, which continues the chain.
-
Termination: Combination of various radical species.
-
Figure 1: Free-radical chain mechanism for EDC pyrolysis. -
-
Oxychlorination of Ethylene: The HCl generated from the cracking stage is used to produce more EDC by reacting it with ethylene and oxygen.
-
Reaction: CH₂=CH₂ + 2HCl + ½O₂ → ClCH₂CH₂Cl + H₂O
-
Catalyst: Copper(II) chloride (CuCl₂) on a porous support like alumina is the standard catalyst.[6]
-
Mechanism: This process follows a Mars-van Krevelen redox mechanism where the copper catalyst cycles between Cu(II) and Cu(I) states.
Figure 2: Catalytic cycle for ethylene oxychlorination. -
Data Summary: Industrial Process Performance
| Parameter | Direct Chlorination | Oxychlorination (Fluidized Bed) | EDC Thermal Cracking |
| Typical Temp. | 50–125 °C[3] | 220–235 °C[3] | 450–550 °C[4] |
| Catalyst | FeCl₃ (often modified)[7] | CuCl₂/Al₂O₃ (often promoted) | None |
| Selectivity to EDC | > 99%[3] | 93–96%[3] | N/A |
| EDC Conversion | N/A | High (>99% ethylene conversion)[8] | 50–60% per pass[3] |
| Selectivity to VCM | N/A | N/A | ~99%[9] |
| Key Byproducts | 1,1,2-Trichloroethane | Ethyl chloride, 1,1,2-trichloroethane, CO, CO₂[10] | Acetylene, chloroprene, vinylacetylene, benzene[9] |
The Acetylene Hydrochlorination Route
Historically, a major route to VCM was the direct hydrochlorination of acetylene.[1] This method is still significant in regions with access to coal-based acetylene.
-
Reaction: C₂H₂ + HCl → CH₂=CHCl
-
Catalyst: The traditional catalyst is mercuric chloride (HgCl₂) supported on activated carbon, which gives high conversion and selectivity.[1]
-
Challenges and Innovations: The extreme toxicity of mercury has driven extensive research into mercury-free alternatives. Gold-based catalysts have emerged as a highly promising replacement. Non-noble metal catalysts (e.g., based on Ru, Pd, Sn) and even metal-free nitrogen-doped carbon catalysts are also under active development.[3][11][12]
Data Summary: Performance of Mercury-Free Catalysts for Acetylene Hydrochlorination
| Catalyst System | C₂H₂ Conversion (%) | VCM Selectivity (%) | Stability/Conditions |
| Au-CeO₂/AC | 98.4% | 99.9% | Stable for 20h at 180°C.[12] |
| Ru-Co-Cu/SAC | 99.0% | High | Trimetallic system with superior performance.[11] |
| Pd/HY Zeolite | > 95% | > 90% | Uniform dispersion aided by ultrasonic impregnation.[11] |
| [DBU][Cl]/AC | 86.7% | 99.2% | Metal-free catalyst, stable for 200h at 240°C.[3] |
| Sn-S/AC | 85.1% (initial) | 95.5% | Tin-sulfur based system.[6] |
Part 2: Laboratory Synthesis of Vinyl Chlorides
For researchers in drug discovery and materials science, the synthesis of substituted vinyl chlorides is of paramount importance. These methods offer control over stereochemistry and allow for the incorporation of complex molecular fragments.
Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons (HWE) Approaches
The reaction of a carbonyl compound with a phosphorus-stabilized carbanion is a cornerstone of alkene synthesis and is readily adaptable for creating vinyl chlorides.
2.1.1 The Wittig Reaction
The Wittig reaction uses a phosphonium ylide to convert an aldehyde or ketone into an alkene. To synthesize a vinyl chloride, a chloromethyl ylide is required.
-
Reagent Generation: The ylide, (chloromethylene)triphenylphosphorane (Ph₃P=CHCl), is typically generated in situ by treating a chloromethyltriphenylphosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium amide.[12]
-
Reaction: RCHO + Ph₃P=CHCl → RCH=CHCl + Ph₃PO
-
Causality: The thermodynamic driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃PO). Non-stabilized ylides, like the one used here, generally favor the formation of (Z)-alkenes.
Experimental Protocol: Synthesis of a Vinyl Chloride via Wittig Reaction
This protocol is a representative procedure for the synthesis of a generic vinyl chloride from an aldehyde.
-
Ylide Preparation:
-
In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend chloromethyltriphenylphosphonium chloride (1.2 eq.) in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise via syringe. The solution will typically develop a deep red or orange color, indicating ylide formation.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Olefination:
-
Dissolve the aldehyde (1.0 eq.) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then warm slowly to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
2.1.2 The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. It offers a significant advantage in that the byproduct, a dialkyl phosphate salt, is water-soluble, greatly simplifying purification.
-
Reagent: Diethyl chloromethylphosphonate is a common HWE reagent for this transformation.
-
Mechanism: The phosphonate is deprotonated with a base (e.g., NaH, NaOMe) to form a nucleophilic carbanion. This attacks the aldehyde, and the resulting intermediate eliminates a phosphate ester to form the alkene.
-
Stereoselectivity: The HWE reaction with stabilized phosphonates strongly favors the formation of the thermodynamically more stable (E)-alkene.[13]
Experimental Protocol: Synthesis of an (E)-Vinyl Chloride via HWE Reaction [14]
This protocol describes a typical HWE olefination.
-
Carbanion Formation:
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of diethyl chloromethylphosphonate (1.1 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
-
Olefination:
-
Cool the resulting clear solution back to 0 °C.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
-
Workup and Purification:
-
Carefully quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Hydrochlorination of Alkynes
The direct addition of HCl across a triple bond is an atom-economical method for producing vinyl chlorides. While the hydrochlorination of acetylene is an industrial process, the selective hydrochlorination of more complex alkynes in the laboratory requires catalytic methods to control regioselectivity (Markovnikov vs. anti-Markovnikov addition).
-
Catalysts: Gold catalysts, in particular, have shown exceptional activity and selectivity.[15] Ruthenium catalysts are also effective.[15]
-
Regioselectivity: For terminal alkynes, Markovnikov addition typically places the chlorine atom at the more substituted carbon of the resulting double bond. Gold catalysis often provides high Markovnikov selectivity.
Experimental Protocol: Gold-Catalyzed Hydrochlorination of a Terminal Alkyne [15]
This procedure is adapted from literature for the regioselective synthesis of a Markovnikov vinyl chloride.
-
Reaction Setup:
-
To a vial, add the terminal alkyne (1.0 eq.) and a suitable solvent such as 1,4-dioxane or DMPU.
-
Add the gold catalyst (e.g., Au/Al₂O₃, 2 mol%).
-
Add the HCl source. A solution of HCl in a non-protic medium like DMPU can be highly effective.[15] Alternatively, a solution of HCl in dioxane can be used. (Typically 2-3 equivalents of HCl).
-
-
Reaction:
-
Stir the mixture at room temperature for 1-24 hours. The reaction can be conducted open to the air.
-
Monitor the reaction by GC-MS or TLC until the starting alkyne is consumed.
-
-
Workup and Purification:
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the heterogeneous catalyst.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution to neutralize excess acid.
-
Wash with brine, dry the organic layer over MgSO₄, and concentrate in vacuo.
-
Purify by flash column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of highly substituted vinyl chlorides, particularly those bearing aryl or other vinyl groups, palladium-catalyzed cross-coupling reactions are indispensable tools. The Suzuki-Miyaura coupling is a prominent example.
-
Reaction: A vinyl halide (or triflate) is coupled with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base.
-
Components:
-
Palladium Catalyst: A Pd(0) source is required, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. Ligands, such as bulky, electron-rich phosphines (e.g., SPhos, P(t-Bu)₃), are crucial for catalytic activity, especially with less reactive chlorides.
-
Base: A base (e.g., CsF, K₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation.
-
-
Stereochemistry: The reaction is stereospecific, meaning the geometry of the starting vinyl chloride is retained in the product.
Experimental Protocol: Suzuki Coupling of a Vinyl Chloride with an Arylboronic Acid
This is a general procedure for the synthesis of a substituted styrene derivative.
-
Reaction Setup:
-
In an oven-dried Schlenk flask, combine the vinyl chloride (1.0 eq.), arylboronic acid (1.2-1.5 eq.), palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add the base (e.g., CsF, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (3x).
-
Add the degassed solvent (e.g., isopropanol, toluene, or dioxane) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a plug of celite to remove palladium residues.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Part 3: Application in Drug Development & Natural Product Synthesis
The vinyl chloride moiety is present in a number of biologically active marine natural products, such as the malyngamides. The synthesis of these complex molecules provides a real-world context for the application of the laboratory methods described above. For instance, the total synthesis of malyngamides K and L utilized a Suzuki cross-coupling reaction as a key step to construct the carbon skeleton, coupling a fragment containing a chlorovinyl iodide with a boronic acid.[11] This highlights the utility of vinyl halides as stable, reactive handles in late-stage diversification and fragment coupling strategies.
Part 4: Safety and Handling
Vinyl chloride monomer (VCM) is a known human carcinogen and an extremely flammable gas. All manipulations should be conducted in a well-ventilated fume hood by trained personnel.
-
Exposure Controls: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For any potential exposure to the gas, a self-contained breathing apparatus (SCBA) is recommended.
-
Handling: VCM is typically handled as a liquefied gas under pressure. Ground all equipment to prevent static discharge. Use non-sparking tools.
-
Storage: Store cylinders in a cool, dry, well-ventilated area away from heat, sparks, open flames, and oxidizing agents.
-
Spills and Leaks: In case of a leak, evacuate the area immediately and remove all ignition sources. Work from an upwind position. Small liquid spills will evaporate rapidly; ensure ample ventilation.
Substituted, non-volatile vinyl chlorides may have different toxicity profiles, but should be handled with care, assuming they are potentially harmful until proven otherwise. Always consult the Safety Data Sheet (SDS) for any specific compound before use.
Conclusion
The synthesis of vinyl chlorides encompasses a broad spectrum of chemical transformations, from massive-scale industrial processes to nuanced, stereoselective reactions in the research laboratory. For the industrial chemist, the focus remains on optimizing the ethylene-based balanced process and developing sustainable, mercury-free catalysts for acetylene hydrochlorination. For the medicinal and materials chemist, the power lies in modern synthetic methods like the Wittig, HWE, catalytic hydrochlorination, and palladium-catalyzed cross-coupling reactions. These techniques provide the precision needed to incorporate the vinyl chloride functional group into complex, high-value molecules. A thorough understanding of the mechanisms, protocols, and safety considerations detailed in this guide will equip researchers to effectively leverage this versatile functional group in their synthetic endeavors.
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Li, Y., et al. (2011). Total synthesis of malyngamides K, L, and 5''-epi-C and absolute configuration of malyngamide L. Journal of Organic Chemistry, 76(10), 3946-59. [Link]
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Appel, R., & Morbach, W. (1977). (Chloromethylene)triphenylphosphorane. Angewandte Chemie International Edition in English, 16(3), 180-181. [Link]
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European IPPC Bureau. (2006). Emission Inventory Guidebook: 1,2 Dichloroethane + Vinylchloride (Balanced Process). [Link]
-
Horner, L., et al. (1958). Phosphor-organische Verbindungen, I. Darstellung, Eigenschaften und Umsetzungen von Phosphinoxyden. Chemische Berichte, 91(1), 58-70. [Link]
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-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Vinyl Chloride. In Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. International Agency for Research on Cancer. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (44), 5833-5835. [Link]
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-
Agency for Toxic Substances and Disease Registry. (2006). Medical Management Guidelines for Vinyl Chloride. [Link]
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-
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-
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-
Shabanzadeh, M., et al. (2014). Theoretical and Applied Aspects of 1,2-Dichloroethane Pyrolysis. Journal of Chemical Engineering & Process Technology, 5(5). [Link]
-
Columbia University. (n.d.). Solvent Free Wittig Reactions. [Link]
-
Liang, S., et al. (2017). A Chlorinating Reagent Yields Vinyl Chlorides with High Regioselectivity under Heterogeneous Gold Catalysis. Organic Letters, 19(17), 4524-4527. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Müller, D. S. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry, 22, 1-63. [Link]
-
Li, H., et al. (2016). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. RSC Advances, 6(62), 57077-57083. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252-255. [Link]
-
Storti, G., et al. (2015). Kinetic and Modeling Study of the Ethylene Oxychlorination to 1,2-Dichloroethane in Fluidized-Bed Reactors. Industrial & Engineering Chemistry Research, 54(37), 9137-9151. [Link]
-
Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. [Link]
-
Marion, N., & Nolan, S. P. (2008). Development of Versatile and Silver-Free Protocols for Gold(I) Catalysis. Angewandte Chemie International Edition, 47(37), 7140-7143. [Link]
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-
Hutchings, G. J., et al. (2006). Hydrochlorination of acetylene using a supported gold catalyst: A study of the reaction mechanism. Catalysis Today, 116(2), 164-171. [Link]
-
dos Santos, A. A., et al. (2024). Poly(vinyl chloride) Films Incorporated with Antioxidant ZnO-Flavonoid Nanoparticles: A Strategy for Food Preservation. Polymers, 16(17), 2329. [Link]
-
Ebule, R., et al. (2017). Chlorine-Tolerant Gold(I) Catalyzed Regioselective Hydrochlorination of Alkynes. Organic Letters, 19(20), 5486-5489. [Link]
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Functionalized Heptenoates: A Versatile Scaffold for Innovations in Drug Discovery and Materials Science
Abstract
Functionalized heptenoates, a class of seven-carbon unsaturated carboxylic acid esters, represent a highly versatile and strategically important molecular scaffold. While their most prominent application lies in the pharmaceutical industry as a key structural motif in the side chain of blockbuster statin drugs, their utility extends beyond this single, albeit significant, application. The inherent reactivity of the carbon-carbon double bond and the ester functionality allows for a diverse range of chemical modifications, making them valuable building blocks for complex molecule synthesis and the development of novel materials. This technical guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted research applications of functionalized heptenoates, with a focus on their pivotal role in drug development and their emerging potential in materials science. Detailed experimental protocols for key synthetic transformations are provided to offer researchers and drug development professionals a practical understanding of their preparation and manipulation.
Introduction: The Strategic Importance of the Heptenoate Scaffold
The heptenoate framework, particularly in its functionalized forms, provides a unique combination of a flexible carbon chain and reactive handles that are amenable to a wide array of organic transformations. This has positioned them as valuable synthons in the synthesis of natural products and pharmaceutically active molecules. The most notable success story of functionalized heptenoates is their incorporation into the side chains of HMG-CoA reductase inhibitors, commonly known as statins. The 3,5-dihydroxy-6-heptenoate moiety is the pharmacophore responsible for the cholesterol-lowering effect of these drugs. Beyond this, the principles of their synthesis and functionalization are being explored in other therapeutic areas and are beginning to find applications in the realm of polymer chemistry and materials science. This guide will delve into the synthetic strategies used to access these valuable molecules and explore their current and potential future applications.
Synthesis of Functionalized Heptenoates: Mastering Stereochemistry
The synthesis of functionalized heptenoates, especially those with multiple stereocenters like the statin side chain, is a significant challenge in organic chemistry. The precise control of stereochemistry is paramount for their biological activity. Various strategies, including asymmetric synthesis and enzymatic resolutions, have been developed to address this challenge.
Asymmetric Synthesis of the Statin Side Chain
The synthesis of the chiral 3,5-dihydroxyheptanoate side chain is a cornerstone of statin manufacturing. A common strategy involves the asymmetric reduction of a β-ketoester to introduce the first chiral center, followed by a subsequent stereocontrolled reduction or addition to create the second.
Experimental Protocol: Asymmetric Synthesis of a Protected 3,5-Dihydroxyheptanoate Intermediate
This protocol outlines a general, multi-step approach to a key intermediate for the atorvastatin side chain.
Step 1: Synthesis of α-sodium tert-butyl acetate
-
Under a nitrogen atmosphere, add tert-butyl acetate and a strong base (e.g., sodium hydride) in a 1:1 to 1:1.15 molar ratio to toluene.
-
Slowly heat the mixture to 105-110 °C and stir for 3-7 hours.
-
Maintain the temperature for an additional 2-4 hours to ensure complete formation of α-sodium tert-butyl acetate.[1]
Step 2: Condensation Reaction
-
Cool the α-sodium tert-butyl acetate suspension to between -30 °C and 0 °C.
-
Slowly add a solution of a suitable chiral aldehyde precursor in tetrahydrofuran (THF) dropwise. The molar ratio of the aldehyde to the initially added tert-butyl acetate should be approximately 0.3-0.5:1.[1]
-
Maintain the temperature for 2-4 hours after the addition is complete to yield the condensed product.
Step 3: Asymmetric Reduction and Deprotection
-
The resulting keto-ester is then subjected to an asymmetric reduction. This is a critical step and can be achieved using various chiral reducing agents or catalysts to establish the desired stereochemistry at the hydroxyl groups.
-
Following reduction, any protecting groups are removed under appropriate conditions (e.g., acidic workup for acid-labile protecting groups) to yield the functionalized heptenoate.
Enzymatic and Chemoenzymatic Approaches
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral intermediates. Enzymes such as alcohol dehydrogenases, aldolases, and lipases offer high stereoselectivity under mild reaction conditions.
A notable chemoenzymatic route involves the use of 2-deoxy-d-ribose-5-phosphate aldolase (DERA) to catalyze the double aldol addition of acetaldehyde to a protected propanal, directly forming a cyclic precursor to the statin side chain.[2]
Experimental Protocol: DERA-Catalyzed Synthesis of a Statin Side Chain Precursor
This protocol describes a one-pot cascade reaction to produce a key lactol precursor.[3][4][5]
-
Reaction Setup: In a temperature-controlled reactor (e.g., 1 mL batch reactor at 25 °C), prepare a solution in 100 mM TEA HCl buffer (pH 8.0).
-
Reagents:
-
Starting material: N-(3-hydroxypropyl)-2-phenylacetamide (protected alcohol).
-
Enzymes: Alcohol dehydrogenase (ADH), 2-deoxy-d-ribose-5-phosphate aldolase (DERA), and an NADH oxidase (NOX) for cofactor regeneration.
-
Cofactor: NAD+.
-
Second substrate: Acetaldehyde.
-
-
Procedure:
-
The ADH oxidizes the starting alcohol to the corresponding aldehyde.
-
DERA then catalyzes the sequential aldol addition of two acetaldehyde molecules to the aldehyde intermediate.
-
The reaction is typically run in a fed-batch mode with a continuous slow feed of acetaldehyde to minimize enzyme inhibition.
-
-
Monitoring and Work-up: The reaction progress is monitored by HPLC. Upon completion, the product, a phenylacetamide-lactol, is isolated and purified.
Applications in Drug Discovery and Development
The primary and most well-documented application of functionalized heptenoates is in the development of HMG-CoA reductase inhibitors.
HMG-CoA Reductase Inhibitors (Statins)
The 3,5-dihydroxyheptanoic acid side chain is the defining structural feature of all statins. This moiety mimics the structure of the natural substrate of HMG-CoA reductase, allowing it to competitively inhibit the enzyme and thereby reduce cholesterol biosynthesis. The stereochemistry of the two hydroxyl groups is critical for potent inhibition.
| Statin | Core Structure | Heptenoate/Heptanoate Side Chain |
| Atorvastatin | Pyrrole | (3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid |
| Rosuvastatin | Pyrimidine | (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |
| Pitavastatin | Quinoline | (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid |
Emerging Therapeutic Applications
While the statin field is the most prominent, the unique structural features of functionalized heptenoates and related C7/C8 unsaturated acids are being explored for other therapeutic benefits.
-
Antifungal Activity: Certain pyrrole-containing statins, which possess a 3,5-dihydroxy-6-heptenoic acid side chain, have demonstrated antifungal activity, suggesting that this structural motif may have applications beyond cholesterol management.
-
Anti-inflammatory Properties: Research on 7-octenoic acid, a structurally similar unsaturated carboxylic acid, has shown that it can downregulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophage models.[6] This suggests that functionalized heptenoates could be investigated as potential anti-inflammatory agents.
Potential Applications in Materials Science
The presence of a polymerizable double bond and a functionalizable ester group makes heptenoates and their parent acids attractive monomers for the synthesis of specialty polymers and materials. While this area is less explored than their pharmaceutical applications, the principles of polymer chemistry suggest significant potential.
Building Blocks for Bio-based and Biodegradable Polymers
Heptenoic acids, such as 3-heptenoic acid, are recognized as versatile building blocks for the synthesis of specialty chemicals and biodegradable polymers.[7] The double bond can be utilized in various polymerization reactions, including free-radical and metathesis polymerizations, to create polyesters with unique properties. The ester functionality can be further modified post-polymerization to introduce additional functionalities.
Development of Functional Coatings
The ability to tailor the properties of polymers derived from functionalized heptenoates makes them interesting candidates for the development of specialty coatings. By incorporating different functional groups into the heptenoate monomer, it is possible to create coatings with specific properties such as enhanced adhesion, scratch resistance, or biocompatibility.
Conclusion and Future Perspectives
Functionalized heptenoates have firmly established their importance in medicinal chemistry as the cornerstone of statin-based therapies. The sophisticated synthetic strategies developed to access these chiral molecules, including both asymmetric chemical synthesis and biocatalysis, highlight their significance to the pharmaceutical industry. Looking forward, the versatility of the heptenoate scaffold presents exciting opportunities in other domains. The exploration of their potential as anti-inflammatory and antifungal agents warrants further investigation. Furthermore, their application as monomers for the creation of novel bio-based and functional polymers is a nascent field with considerable potential for growth. As the demand for sustainable materials and novel therapeutics continues to rise, functionalized heptenoates are poised to remain a focal point of innovative research and development.
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Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. (2024). RSC Advances. Available at: [Link][3]
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Chemoenzymatic synthesis of statine side chain building blocks and application in the total synthesis of the cholesterol-lowering compound solistatin. (2017). PubMed. Available at: [Link][8]
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Biocatalysis in the Preparation of the Statin Side Chain. (2015). ResearchGate. Available at: [Link][2]
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Method for preparing atorvastatin calcium chiral side chain. (2012). Google Patents. Available at: [1]
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In Silico and In Vitro Studies of Anti-Inflammatory, Anti-Oxidative Stress, and Anti-Apoptosis Effect of 7-Octenoic Acid Derived from Moringa oleifera Lam., on LPS-Induced Monocyte-Derived Macrophages (MDM). (2023). MDPI. Available at: [Link][6]
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An In-depth Technical Guide to the Discovery and Isolation of Novel Chloroalkenoates
Foreword: The Untapped Potential of Halogenated Natural Products
In the relentless pursuit of novel therapeutic agents, nature remains an unparalleled source of chemical diversity and biological activity. Among the vast repository of natural products, halogenated compounds, particularly those containing chlorine, represent a privileged class of molecules with significant potential for drug development. The introduction of a halogen atom can dramatically alter a molecule's physicochemical properties, often leading to enhanced biological activity and improved metabolic stability. This guide provides a comprehensive, in-depth exploration of the discovery and isolation of a specific and promising class of these molecules: novel chloroalkenoates.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols, instead offering a narrative grounded in practical experience and scientific rationale. Here, we delve into the "why" behind the "how," providing the reader with the foundational knowledge and technical expertise required to successfully navigate the challenging yet rewarding path of discovering and isolating novel chloroalkenoates.
The Chloroalkenoate Scaffold: A Privileged Motif in Drug Discovery
Chloroalkenoates are a class of organic compounds characterized by a carbon-carbon double bond (an alkene) and at least one chlorine atom. Their structural diversity is vast, arising from variations in the carbon skeleton, the position and stereochemistry of the chlorine atom(s), and the presence of other functional groups. These molecules have garnered significant interest in the scientific community due to their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties.[1][2][3]
The rationale for focusing on chloroalkenoates is twofold. Firstly, the presence of the chlorine atom can enhance the electrophilicity of the α,β-unsaturated system, making it a reactive Michael acceptor that can covalently interact with biological nucleophiles, such as cysteine residues in enzymes. This mechanism of action is a hallmark of many potent enzyme inhibitors. Secondly, the halogen bond, a non-covalent interaction involving the halogen atom, can contribute to the binding affinity and selectivity of the molecule for its biological target.
Strategies for the Discovery of Novel Chloroalkenoates
The discovery of new chemical entities is the cornerstone of drug development. For novel chloroalkenoates, a multi-pronged approach combining biodiscovery from natural sources and targeted synthetic strategies has proven to be the most fruitful.
Biodiscovery: Mining Nature's Chemical Arsenal
Natural products remain a rich source of novel drug candidates.[4] Marine microorganisms, in particular, have emerged as a prolific source of halogenated natural products.[5][6] The unique and often extreme conditions of the marine environment have driven the evolution of biosynthetic pathways that produce structurally complex and biologically active secondary metabolites.
A contemporary workflow for the discovery of novel chloroalkenoates from microbial sources is a departure from the traditional, often serendipitous, methods of the past. It is a systematic and technology-driven process designed to maximize efficiency and the probability of success.
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Whitepaper: A Theoretical Investigation into the Electronic Structure and Reactivity of Ethyl 6-chlorohept-6-enoate
Abstract
The unique combination of a vinyl chloride and an ester functional group within a flexible aliphatic chain makes Ethyl 6-chlorohept-6-enoate a molecule of significant interest for synthetic chemistry and medicinal research. Halogenated organic compounds are prevalent in pharmaceuticals, and understanding their electronic properties is paramount for predicting reactivity, metabolic fate, and potential intermolecular interactions like halogen bonding.[1][2] This technical guide outlines a comprehensive theoretical framework for elucidating the electronic structure of this compound using first-principles quantum chemical methods. We detail a robust computational protocol employing Density Functional Theory (DFT), analyze the anticipated molecular geometry, and explore key electronic characteristics through Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The insights derived from this study provide a foundational understanding of the molecule's reactivity, guiding its potential application in drug design and materials science.[3][4]
Introduction: The Significance of Bifunctional Haloalkenes
This compound presents a fascinating case study in molecular electronic structure, featuring two electronically distinct and influential functional groups: a reactive vinyl chloride moiety and an electron-withdrawing ethyl ester group. The presence of a halogen atom directly on a double bond creates a complex electronic environment where the inductive electron-withdrawing effect of chlorine competes with the potential for lone-pair electron donation into the π-system.[5][6] This balance dictates the molecule's reactivity towards nucleophilic and electrophilic attack.[7][8]
Furthermore, the ester group significantly modulates the overall electron distribution, influencing the reactivity of the alkene. In the context of drug development, such functionalities are critical. The vinyl chloride group can act as a Michael acceptor or participate in coupling reactions, while the ester is a common pharmacophore that can engage in hydrogen bonding and is susceptible to hydrolysis.[9] Moreover, the chlorine atom itself can participate in halogen bonding, a non-covalent interaction of growing importance in rational drug design for enhancing ligand-protein binding affinity.[10]
A thorough theoretical investigation provides a powerful, non-empirical lens through which to view these properties, offering predictive insights that can accelerate experimental research and development.[4][11] This guide establishes a validated computational workflow to dissect the molecule's electronic architecture, providing a roadmap for researchers in the field.
Computational Methodology: A Validated Protocol
To ensure scientific rigor and reproducibility, a multi-faceted computational approach is required. Our choice of methodology is grounded in achieving a balance between computational accuracy and efficiency, a critical consideration for studies that may later extend to larger systems or molecular dynamics simulations.[12][13]
Theoretical Framework Selection
Justification: For organic molecules of this size, Density Functional Theory (DFT) offers the most robust combination of accuracy and computational cost.[13] Unlike the Hartree-Fock (HF) method, which neglects electron correlation, DFT methods are designed to approximate it, leading to more reliable predictions of molecular geometries and electronic properties.[12][14] We specifically select the ωB97X-D functional. This range-separated hybrid functional is well-regarded for its excellent performance with organic molecules, particularly in its description of both short- and long-range electronic interactions and its inclusion of an empirical dispersion correction, which is crucial for accurately modeling potential non-covalent interactions.[15][16]
Basis Set Selection
Justification: The basis set is the set of mathematical functions used to construct the molecular orbitals.[17][18] For a molecule containing a second-row element like chlorine, a flexible basis set is essential. We select the 6-311+G(d,p) basis set. This is a triple-zeta split-valence basis set, meaning it uses three sets of functions to describe the valence electrons, providing high flexibility. The + indicates the addition of diffuse functions on heavy atoms, which are necessary to accurately describe lone pairs and regions of space far from the nuclei. The (d,p) notation signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing orbitals to change shape and better describe chemical bonding.[17]
Step-by-Step Computational Workflow
The entire theoretical investigation follows a sequential and logical progression, ensuring that each step builds upon validated results from the previous one.
-
Structure Preparation: The initial 3D structure of this compound is built using a molecular editor and subjected to a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase using the ωB97X-D/6-311+G(d,p) level of theory. This process locates the minimum energy structure on the potential energy surface.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum.
-
Single-Point Energy Calculation: A final, high-precision single-point energy calculation is performed on the validated geometry.
-
Electronic Property Analysis: The resulting wavefunction from the single-point calculation is used as the basis for all subsequent electronic structure analyses, including FMO, MEP, and NBO calculations.
Caption: Frontier Molecular Orbital reactivity diagram.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total electron density distribution onto the molecular surface, providing an intuitive guide to intermolecular interactions. [19]
-
Negative Potential (Red/Yellow): These regions are electron-rich and are preferential sites for electrophilic attack. They are predicted to be concentrated around the carbonyl oxygen of the ester and, to a lesser extent, the chlorine atom , due to their high electronegativity and lone pairs.
-
Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The most positive potential is expected on the hydrogens of the ethyl group and the aliphatic chain, but a significant electropositive region will be found on the carbonyl carbon .
This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding (to the carbonyl oxygen) and halogen bonding (via the chlorine atom).
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs, akin to a Lewis structure. [20][21][22][23]It also quantifies delocalization effects through second-order perturbation theory.
-
Natural Atomic Charges: NBO provides a more robust charge model than Mulliken analysis. [24][25]We predict a significant negative charge on the carbonyl oxygen and chlorine, and a significant positive charge on the carbonyl carbon.
-
Hybridization: The analysis will confirm the sp² hybridization of the vinyl and carbonyl carbons and the sp³ hybridization of the aliphatic chain carbons.
-
Donor-Acceptor Interactions: This is the most powerful aspect of NBO analysis. Key predicted interactions include:
-
n(Cl) → π(C=C): Donation from a chlorine lone pair (n) into the antibonding π orbital of the double bond. This is the quantum chemical description of resonance, which would indicate some degree of double bond character in the C-Cl bond and a slight delocalization of negative charge onto the carbon atoms of the alkene.
-
π(C=C) → σ*(C-H): Hyperconjugation from the double bond into adjacent C-H bonds, contributing to stability.
-
| Interaction Type | Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Significance |
| Resonance | Lone Pair of Cl | π* (C6-C7) | 4-8 | Confirms electron delocalization from Cl to the π-system. |
| Hyperconjugation | π (C6-C7) | σ* (C5-H) | 2-5 | Stabilizes the π-system. |
| Intramolecular H-Bond | Lone Pair of O(carbonyl) | σ* (C(ethyl)-H) | < 1 | Weak stabilizing interaction. |
Implications for Reactivity and Drug Design
The collective results from this theoretical framework provide a clear and actionable picture of the chemical behavior of this compound.
-
Site of Electrophilic Attack: The HOMO localization strongly points to the C6=C7 double bond as the primary site for reactions with electrophiles. The resonance contribution from chlorine suggests that attack may preferentially occur at the C7 position.
-
Site of Nucleophilic Attack: The LUMO localization and MEP map identify the carbonyl carbon of the ester as the most susceptible site for nucleophilic attack, leading to substitution or hydrolysis.
-
Halogen Bonding Potential: The MEP map, showing an electron-rich belt around the chlorine atom, coupled with the potential for a positive region (σ-hole) along the C-Cl bond axis, suggests the molecule can act as a halogen bond donor . This is a critical insight for drug design, as this interaction can be exploited to enhance binding to protein targets rich in electron-donating residues (e.g., backbone carbonyls, serine, threonine). [10]4. Metabolic Stability: The ester group is a potential site for enzymatic hydrolysis by esterases, which could be a primary metabolic pathway. The vinyl chloride moiety may be subject to oxidation by cytochrome P450 enzymes.
Conclusion
This technical guide has detailed a comprehensive and robust theoretical protocol for the investigation of the electronic structure of this compound. By employing Density Functional Theory with the ωB97X-D functional and a 6-311+G(d,p) basis set, we can generate reliable predictions of the molecule's geometry, orbital energies, and charge distribution. The analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Natural Bond Orbitals converges to a clear model of reactivity: the C=C bond is the primary nucleophilic center, while the ester's carbonyl carbon is the primary electrophilic center. Furthermore, the electronic properties of the chlorine atom suggest a capacity for participating in halogen bonding. These theoretical insights provide an essential foundation for researchers and drug development professionals, enabling more targeted experimental design and accelerating the journey from molecular understanding to practical application.
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ACS Publications. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Basis set (chemistry). Retrieved January 14, 2026, from [Link]
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Neuroquantology. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Retrieved January 14, 2026, from [Link]
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Longdom Publishing. (n.d.). Application of Computational Chemistry in Drug Design and Organic. Retrieved January 14, 2026, from [Link]
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Springer. (2021). Basis Sets in Computational Chemistry. Retrieved January 14, 2026, from [Link]
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YouTube. (2012). Organic Chemistry Video #5 Resonance: Example 2 - Vinyl Chloride. Retrieved January 14, 2026, from [Link]
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R Discovery. (2000). α-Substituted Vinyl Cations: Stabilities and Electronic Properties. Retrieved January 14, 2026, from [Link]
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YouTube. (2024). CHEM 2325 Module 24: Structures of Esters, Anhydrides, Acid Chlorides. Retrieved January 14, 2026, from [Link]
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Chemguide. (n.d.). an introduction to halogenoalkanes (haloalkanes). Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Haloalkane. Retrieved January 14, 2026, from [Link]
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Aalto University. (n.d.). Computational Electronic Structure Theory. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2020). The green solvent ethyl lactate: An experimental and theoretical characterization. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2004). Analysis of Phthalate Ester Content in Poly(Vinyl Chloride) Plastics by Means of Fourier Transform Raman Spectroscopy. Retrieved January 14, 2026, from [Link]
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ACS Publications. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to the Reaction Mechanism of Ethyl 6-chlorohept-6-enoate Formation
Introduction: The Significance of Haloalkenoates in Synthetic Chemistry
Ethyl 6-chlorohept-6-enoate is a functionalized alkene bearing both an ester and a vinyl chloride moiety. Molecules of this class are valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecular architectures. The presence of multiple reactive sites allows for a diverse range of subsequent chemical transformations, making them attractive targets in the fields of pharmaceutical development, agrochemicals, and materials science. This guide provides an in-depth exploration of the probable reaction mechanism for the formation of this compound, grounded in established principles of organic chemistry and supported by analogous transformations reported in the scientific literature.
Proposed Reaction Pathway: A Lewis Acid-Catalyzed Ring-Opening Approach
The most plausible synthetic route to this compound involves the Lewis acid-catalyzed ring-opening of 2-methylenetetrahydrofuran with ethyl chloroformate. This strategy leverages the inherent reactivity of the strained ether ring and the electrophilicity of the acyl chloride.
Diagram of the Overall Reaction:
Caption: Overall transformation of 2-methylenetetrahydrofuran and ethyl chloroformate to this compound.
Part 1: Unraveling the Reaction Mechanism
The formation of this compound is best understood as a multi-step process initiated by the activation of the cyclic ether by a Lewis acid.
Step 1: Activation of 2-Methylenetetrahydrofuran by a Lewis Acid
The reaction commences with the coordination of a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) to the oxygen atom of 2-methylenetetrahydrofuran. This coordination enhances the electrophilicity of the cyclic ether, making it more susceptible to nucleophilic attack. This activation is a critical step, as ethers are generally unreactive towards nucleophiles under neutral conditions.[1][2] The formation of this activated oxonium ion intermediate polarizes the C-O bonds, weakening them and priming the ring for cleavage.
Step 2: Nucleophilic Attack by Ethyl Chloroformate and Ring Opening
Following activation, the carbonyl oxygen of ethyl chloroformate can act as a nucleophile, attacking one of the electrophilic carbon atoms of the activated ether. However, it is more likely that the reaction proceeds via the formation of a more potent electrophile. The Lewis acid can also coordinate to the ethyl chloroformate, increasing its electrophilicity. A more plausible pathway involves the attack of the ether oxygen onto the activated ethyl chloroformate, forming an acyl-oxonium intermediate. This is then followed by an intramolecular or intermolecular attack by the chloride ion.
The regioselectivity of the ring-opening is a crucial aspect of this reaction. The cleavage can occur via two main pathways: endocyclic and exocyclic cleavage.
-
Endocyclic Cleavage: The nucleophilic chloride ion attacks one of the endocyclic carbon atoms (C2 or C5) of the tetrahydrofuran ring.
-
Exocyclic Cleavage: The nucleophilic chloride ion attacks the exocyclic methylene carbon.
In the case of 2-alkylidenetetrahydrofurans, the regioselectivity is influenced by both electronic and steric factors. The presence of the double bond influences the stability of potential carbocationic intermediates.
Step 3: A Tale of Two Cleavages: Endocyclic vs. Exocyclic Attack
The precise mechanism of ring-opening, whether it follows an Sₙ1 or Sₙ2 pathway, is dependent on the specific Lewis acid used and the reaction conditions.[1][2]
-
Sₙ2-type Pathway: A more concerted mechanism where the nucleophile attacks the less sterically hindered carbon atom, leading to inversion of stereochemistry if a chiral center is present.
-
Sₙ1-type Pathway: Involves the formation of a carbocation intermediate, which is then attacked by the nucleophile. This pathway is favored if a stable carbocation can be formed.
For 2-methylenetetrahydrofuran, attack at the C5 position (an Sₙ2-type reaction) or the formation of a tertiary carbocation at the C2 position (an Sₙ1-type reaction) are both possibilities. The exocyclic double bond can stabilize a positive charge at the C2 position through resonance.
It is proposed that the reaction proceeds via an endocyclic cleavage pathway. The chloride ion, liberated from the ethyl chloroformate or the Lewis acid-chloride complex, attacks the C5 position of the activated 2-methylenetetrahydrofuran. This results in the formation of a transient intermediate.
Step 4: Elimination to Form the Alkene
The intermediate formed after the ring-opening still contains the ester and the newly formed chloride. To arrive at the final product, this compound, a subsequent elimination reaction must occur to form the double bond at the 6-position. This elimination is likely facilitated by a base present in the reaction mixture during workup, or it could occur spontaneously depending on the stability of the resulting conjugated system.
Mechanistic Pathway Diagram:
Caption: Proposed mechanistic steps for the formation of this compound.
Part 2: Experimental Protocol and Data
Proposed Experimental Workflow
Caption: A generalized experimental workflow for the synthesis.
Detailed Step-by-Step Methodology
Materials:
-
2-Methylenetetrahydrofuran
-
Ethyl chloroformate
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Lewis Acid (e.g., Zinc Chloride, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Reactants: 2-Methylenetetrahydrofuran (1.0 eq) is added to the solvent, followed by the cautious addition of the Lewis acid (e.g., ZnCl₂, 1.1 eq). The mixture is stirred at 0 °C.
-
Addition of Ethyl Chloroformate: Ethyl chloroformate (1.2 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progress: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-4 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Expected Quantitative Data
| Parameter | Expected Value | Rationale/Reference |
| Yield | 60-80% | Based on analogous Lewis acid-catalyzed ring-opening reactions of cyclic ethers.[1][2] |
| Purity | >95% | Achievable through standard purification techniques like column chromatography. |
| ¹H NMR | Characteristic peaks for the ethyl ester, the vinylic proton, and the aliphatic chain. | General chemical shift knowledge and data from similar structures. |
| ¹³C NMR | Peaks corresponding to the carbonyl carbon of the ester, the sp² carbons of the alkene, and the sp³ carbons of the chain. | General chemical shift knowledge and data from similar structures. |
| IR | Strong C=O stretch (ester), C=C stretch (alkene), and C-Cl stretch. | Characteristic vibrational frequencies of functional groups. |
Part 3: Trustworthiness and Self-Validation
The integrity of this proposed synthesis relies on the careful execution of the experimental protocol and the rigorous analysis of the final product.
-
In-process Controls: Monitoring the reaction by TLC or GC-MS allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating.
-
Spectroscopic Confirmation: The structure of the final product, this compound, must be unequivocally confirmed by a full suite of spectroscopic techniques. The expected ¹H and ¹³C NMR spectra should be consistent with the proposed structure, and the IR spectrum should show the characteristic absorption bands for the ester and alkene functional groups. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, further confirming the elemental composition.
-
Purity Assessment: The purity of the final compound should be assessed by techniques such as GC-MS or HPLC. A sharp melting point (if the compound is a solid) or a single peak in the chromatogram would indicate a high degree of purity.
Conclusion
The formation of this compound through the Lewis acid-catalyzed ring-opening of 2-methylenetetrahydrofuran with ethyl chloroformate represents a viable and mechanistically interesting synthetic strategy. A thorough understanding of the underlying principles of Lewis acid catalysis, nucleophilic substitution, and elimination reactions is paramount for the successful execution and optimization of this transformation. This guide provides a comprehensive overview of the proposed mechanism and a framework for its practical implementation in a research setting.
References
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Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. [Link]
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Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. ResearchGate. [Link]
-
Reaction of 2-Alkylidenetetrahydrofurans with Boron Tribromide: Chemo- and Regioselective Synthesis of 6-Bromo-3-oxoalkanoates by Application of a 'Cyclization-Ring-Opening' Strategy. ResearchGate. [Link]
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Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. [Link]
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ethyl isocrotonate - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,.... ResearchGate. [Link]
- A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
-
Efficient Synthesis of Either Enantiomer of Ethyl 5‐Hydroxyhept‐6‐enoate. SciSpace by Typeset. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of Ethyl 6-chlorohept-6-enoate in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
Ethyl 6-chlorohept-6-enoate represents a versatile, yet challenging, building block in modern organic synthesis. Its structure, featuring a terminal vinyl chloride and a distal ethyl ester, offers two distinct points for molecular elaboration. The vinyl chloride moiety is a substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon bonds. However, vinyl chlorides are notoriously less reactive than their bromide and iodide counterparts, necessitating carefully optimized and robust catalytic systems. This guide provides an in-depth analysis of the strategic considerations and detailed experimental protocols for employing this compound in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. By explaining the causality behind catalyst selection, reaction parameters, and procedural steps, this document serves as a practical resource for researchers aiming to leverage this substrate in pharmaceutical and materials science applications.
Introduction: The Synthetic Potential and Challenge of Vinyl Chlorides
This compound is a bifunctional organic molecule that can serve as a linchpin in convergent synthetic strategies. The ethyl ester can be hydrolyzed, reduced, or otherwise transformed, while the vinyl chloride provides a handle for extending the carbon skeleton. Palladium-catalyzed cross-coupling reactions are the premier methods for such extensions.
The primary challenge in utilizing vinyl chlorides stems from the strength of the C(sp²)-Cl bond compared to C-Br and C-I bonds. This high bond dissociation energy makes the initial, rate-limiting oxidative addition step of the catalytic cycle more difficult.[1][2] Consequently, standard palladium catalysts like Pd(PPh₃)₄, which are often effective for iodides and bromides, may prove sluggish or entirely inactive for chlorides.[1] Success hinges on employing more sophisticated catalytic systems, typically involving electron-rich and sterically hindered ligands, that can facilitate the activation of the C-Cl bond.[3][4]
This document outlines starting points and optimization strategies for the successful coupling of this compound, treating it as a representative non-activated terminal vinyl chloride.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most versatile and widely used cross-coupling method due to the stability and low toxicity of the boronic acid reagents.[5][6]
Mechanistic Rationale
The catalytic cycle for the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8] For a challenging substrate like this compound, the oxidative addition of the Pd(0) catalyst into the C-Cl bond is the most energetically demanding step. The choice of ligand is therefore critical to promote this transformation. Bulky, electron-donating phosphine ligands (e.g., tri-tert-butylphosphine, XPhos) or N-heterocyclic carbenes (NHCs) enhance the electron density on the palladium center, making it a more potent nucleophile for the oxidative addition process.[4][5]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol describes a representative coupling of this compound with phenylboronic acid. It serves as a robust starting point that can be adapted for other boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene and Water (e.g., 10:1 ratio)
-
Schlenk flask or microwave vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum and allow it to cool to room temperature. Backfill the flask with an inert gas.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Solvent and Substrate Addition: Add anhydrous, degassed toluene via syringe, followed by this compound (1.0 equiv) and degassed water. The reaction concentration is typically 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Heat the sealed reaction vessel to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reaction times can range from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9][10]
Data Summary: Typical Conditions for Aryl/Vinyl Chlorides
The following table provides a comparative overview of conditions often required for successful Suzuki-Miyaura couplings of challenging chloride substrates.
| Entry | Electrophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ | Dioxane | 110 | 92 |
| 3 | 1-Chloro-1-cyclohexene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | Toluene | 80 | 88 |
| 4 | Ethyl 6-chloro-nicotinate | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | 120 (µW) | 75-90 |
Note: This data is compiled from representative literature for analogous aryl/vinyl chlorides to guide optimization.[4][9]
Heck Reaction: Vinylation of Alkenes
The Heck reaction couples an organohalide with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation without the need for pre-formed organometallic reagents.[11][12]
Mechanistic Rationale
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[12] Key steps include oxidative addition of the vinyl chloride to Pd(0), coordination of the alkene, migratory insertion (carbopalladation), and finally, β-hydride elimination to release the product and regenerate a palladium hydride species. A base is required to neutralize the generated HX and regenerate the Pd(0) catalyst.[11] For vinyl chlorides, high temperatures and phosphine-free catalyst systems (e.g., using palladacycles or palladium salts in polar aprotic solvents like DMF or NMP) or specialized ligands are often necessary.[13][14]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Generalized Protocol for Heck Coupling
This protocol details a starting point for the reaction of this compound with styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed reaction tube, magnetic stir bar, inert gas supply
Procedure:
-
Vessel Preparation: To a dry, sealable reaction tube containing a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%).
-
Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add anhydrous DMF, followed by triethylamine (2.0 equiv), this compound (1.0 equiv), and styrene (1.2 equiv) via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 120-140 °C with vigorous stirring for 12-48 hours. Monitor the reaction progress by GC-MS.
-
Workup: After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove palladium black. Wash the filtrate with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the coupled product.[14][15]
Sonogashira Coupling: Synthesis of Enynes
The Sonogashira coupling enables the formation of a C-C bond between a vinyl halide and a terminal alkyne, providing direct access to conjugated enyne structures.[16][17]
Mechanistic Rationale and Challenges
The Sonogashira reaction uniquely involves a dual catalytic cycle. A palladium cycle, similar to that in Suzuki and Heck reactions, facilitates the main C-C bond formation. A copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) intermediate.[17][18] Coupling vinyl chlorides via the Sonogashira reaction is particularly demanding and often requires elevated temperatures and carefully selected catalyst systems due to the difficult oxidative addition step.[1]
Caption: Dual catalytic cycles of the Sonogashira coupling.
Generalized Protocol for Sonogashira Coupling
This protocol provides a starting point for the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) Iodide (CuI) (0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Schlenk flask, magnetic stir bar, inert gas supply
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous solvent (e.g., THF), the amine base (3.0 equiv), this compound (1.0 equiv), and phenylacetylene (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C. The reaction should be stirred vigorously and monitored by TLC or GC-MS. Reactions may require 6-24 hours.
-
Workup: Upon completion, cool the mixture and filter it through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[1][16]
General Experimental Workflow
A successful cross-coupling experiment relies on a systematic and rigorous workflow to ensure reproducibility and high yields, especially when dealing with less reactive substrates.
Caption: General workflow for a cross-coupling experiment.
Conclusion
This compound is a valuable substrate whose synthetic utility can be unlocked through modern palladium-catalyzed cross-coupling reactions. While its vinyl chloride moiety presents a reactivity challenge, this can be overcome by selecting appropriate, highly active catalytic systems featuring electron-rich, bulky ligands and by carefully optimizing reaction conditions such as temperature, base, and solvent. The protocols provided herein for Suzuki-Miyaura, Heck, and Sonogashira couplings serve as validated starting points for methodology development. By understanding the mechanistic principles behind these transformations, researchers can effectively troubleshoot and adapt these procedures to construct a diverse array of complex molecules for applications in drug discovery and materials science.
References
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
-
ResearchGate. Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. Available at: [Link]
-
National Institutes of Health (NIH). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
ACS Publications. Stereospecific Cu(I)-Catalyzed C–O Cross-Coupling Synthesis of Acyclic 1,2-Di- and Trisubstituted Vinylic Ethers from Alcohols and Vinylic Halides. Available at: [Link]
-
National Institutes of Health (NIH). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Available at: [Link]
-
Royal Society of Chemistry. Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate. Available at: [Link]
-
ACS Publications. Formate-Mediated C–C Coupling of Aryl/Vinyl Halides and Triflates: Carbonyl Arylation and Reductive Cross-Coupling. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
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-
National Institutes of Health (NIH). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. Available at: [Link]
-
YouTube. Heck Coupling Reaction Mechanism. Available at: [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]
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-
YouTube. Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. Available at: [Link]
-
SciSpace. Efficient Synthesis of Either Enantiomer of Ethyl 5‐Hydroxyhept‐6‐enoate. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
National Institutes of Health (NIH). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Available at: [Link]
-
Organic Syntheses. ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
YouTube. Intramolecular Heck Reaction| Cationic Mechanism| CSIR 2017| Problem Solved. Available at: [Link]
-
YouTube. Sonogashira coupling. Available at: [Link]
-
Wikipedia. Heck reaction. Available at: [Link]
-
ResearchGate. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Available at: [Link]
-
MDPI. Heck Reaction—State of the Art. Available at: [Link]
-
Milano-Bicocca Institutional Research Archive. Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. Available at: [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]
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- 13. Heck Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
Application Note: Ethyl 6-chlorohept-6-enoate as a Versatile Building Block for Pharmaceutical Synthesis
Abstract
Ethyl 6-chlorohept-6-enoate is a bifunctional building block with significant potential in pharmaceutical and agrochemical synthesis. Its unique structure, featuring a reactive vinyl chloride moiety and an ethyl ester, allows for orthogonal chemical transformations, making it an ideal intermediate for the construction of complex molecular architectures. This application note provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the synthetic utility of this compound. Detailed protocols for its application in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, are presented. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.
Introduction: The Strategic Advantage of this compound
The development of novel therapeutic agents often relies on the availability of versatile and functionalized building blocks. This compound emerges as a valuable synthon, offering two distinct reactive sites: the vinyl chloride and the ethyl ester. The vinyl chloride group is a competent partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, vinyl, and alkynyl substituents.[1][2] The ester functionality, on the other hand, can be readily hydrolyzed or converted to other functional groups, providing a handle for further molecular elaboration. This orthogonality allows for a modular and convergent approach to the synthesis of complex target molecules, a highly desirable strategy in medicinal chemistry.
The vinyl chloride moiety, while less reactive than its bromide or iodide counterparts, offers advantages in terms of cost-effectiveness and stability.[3] Recent advancements in catalyst and ligand design have significantly expanded the scope of reactions involving vinyl chlorides, making them increasingly attractive for large-scale synthetic applications.[4][5][6]
Physicochemical Properties
While experimental data for this compound is not widely available, its properties can be estimated based on analogous structures.
| Property | Estimated Value |
| Molecular Formula | C₉H₁₅ClO₂ |
| Molecular Weight | 190.67 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~220-240 °C (at 760 mmHg) |
| Density | ~1.05 g/cm³ |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc); Insoluble in water |
| CAS Number | 142779-60-8 |
Synthesis of this compound
A plausible and effective method for the synthesis of this compound involves the conversion of a ketone precursor, namely ethyl 6-oxoheptanoate, to the corresponding vinyl chloride. Several methods exist for this transformation; a mild and efficient approach utilizes triphosgene and pyridine.[7][8][9]
Protocol 1: Synthesis of this compound from Ethyl 6-oxoheptanoate
This protocol is based on the triphosgene-mediated conversion of ketones to vinyl chlorides.[7][8]
Materials:
-
Ethyl 6-oxoheptanoate
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 6-oxoheptanoate (1.0 equiv) in anhydrous DCM (0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphosgene (1.0 equiv).
-
Slowly add anhydrous pyridine (4.0 equiv) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality behind Experimental Choices:
-
Triphosgene: A safer, solid alternative to phosgene gas, it serves as the chlorinating agent.[7]
-
Pyridine: Acts as a base to facilitate the formation of the active chlorinating species and to promote the elimination reaction.[8]
-
Anhydrous Conditions: Essential to prevent the hydrolysis of triphosgene and other reactive intermediates.
-
Aqueous Workup with NaHCO₃: Neutralizes any remaining acidic species and quenches the reaction.
Caption: Workflow for the synthesis of this compound.
Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The vinyl chloride moiety of this compound is a versatile handle for the formation of carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of many active pharmaceutical ingredients (APIs).
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for forming biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.[10][11][12] The reaction of this compound with an aryl- or vinylboronic acid (or ester) can be achieved using a suitable palladium catalyst and base.[4][6]
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium fluoride (CsF) or Potassium phosphate (K₃PO₄)
-
Anhydrous solvent (e.g., isopropanol or a mixture of toluene and water)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), CsF (2.0 equiv), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).
-
Add the anhydrous solvent and degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with EtOAc and water.
-
Separate the layers and extract the aqueous phase with EtOAc.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the coupled product.
Causality behind Experimental Choices:
-
Pd(OAc)₂/SPhos: This catalyst system is highly effective for the coupling of challenging substrates like vinyl chlorides due to the electron-rich and bulky nature of the SPhos ligand, which promotes the oxidative addition step.[4]
-
CsF or K₃PO₄: The base is crucial for the transmetalation step, activating the boronic acid.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling: Versatile C-C Bond Formation
The Stille coupling reaction provides a robust method for coupling vinyl chlorides with a wide range of organostannane reagents.[13][14] This reaction is known for its tolerance of a broad array of functional groups.[15]
Protocol 3: Stille Coupling of this compound with an Organostannane
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or a suitable proazaphosphatrane ligand
-
Anhydrous solvent (e.g., dioxane or DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the anhydrous solvent, followed by this compound (1.0 equiv) and the organostannane (1.1 equiv).
-
Seal the tube and heat the mixture to 100-110 °C.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
Causality behind Experimental Choices:
-
Pd₂(dba)₃/P(t-Bu)₃: This catalyst system is highly active for the coupling of unactivated chlorides due to the electron-donating and sterically demanding nature of the ligand.[5]
-
KF Workup: Potassium fluoride is effective in precipitating tributyltin halides, simplifying purification.
Heck Reaction: Vinylation of Alkenes
The Heck reaction allows for the coupling of the vinyl chloride with an alkene, leading to the formation of dienes, which are important structural motifs in natural products and pharmaceuticals.[16][17][18]
Protocol 4: Heck Reaction of this compound with an Alkene
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A phosphine ligand (e.g., triphenylphosphine, PPh₃) or a palladacycle catalyst
-
A base (e.g., triethylamine, Et₃N, or potassium acetate, KOAc)
-
Anhydrous solvent (e.g., DMF or NMP)
Procedure:
-
To a sealed tube, add Pd(OAc)₂ (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (2.0 equiv).
-
Add the anhydrous solvent, followed by this compound (1.0 equiv) and the alkene (1.5 equiv).
-
Degas the mixture and place it in a preheated oil bath at 100-140 °C.
-
After the reaction is complete (monitored by TLC/GC-MS), cool to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling: Synthesis of Enynes
The Sonogashira coupling is an indispensable tool for the synthesis of enynes by reacting a vinyl halide with a terminal alkyne.[19][20][21][22] This reaction is typically co-catalyzed by palladium and copper(I).
Protocol 5: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
A base/solvent (e.g., triethylamine or diisopropylamine)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in the amine solvent.
-
Add Pd(PPh₃)₂Cl₂ (1-3 mol%) and CuI (2-5 mol%) to the solution.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
This compound is a highly promising and versatile building block for pharmaceutical synthesis. Its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of complex molecules. The protocols detailed in this application note provide a solid foundation for researchers and drug development professionals to explore the synthetic potential of this valuable intermediate. As catalyst technology continues to advance, the utility of cost-effective and stable building blocks like this compound is expected to grow, further enabling the discovery and development of new therapeutic agents.
References
-
Saputra, M. A., Ngo, L., & Kartika, R. (2015). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry, 80(17), 8939–8945. [Link]
-
Saputra, M. A., Ngo, L., & Kartika, R. (2015). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. ACS Publications. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 47(3), 1073-1075. [Link]
-
Request PDF: Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones. ResearchGate. [Link]
-
So, C. M., & Fu, G. C. (2009). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society, 131(10), 3620–3621. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Marion, N., & Nolan, S. P. (2006). Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate. Chemical Communications, (13), 1419-1421. [Link]
-
Vinyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]
-
Smith, C. J., & Chisholm, J. D. (2017). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry, 13, 1983–2030. [Link]
-
Stille Coupling. OpenOChem Learn. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Shroder, M. The Sonogashira Coupling. University of Wisconsin-La Crosse. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Ruan, J., & Xiao, J. (2008). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? Organic Letters, 10(22), 5147–5150. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
- 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. Books.
-
Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate. RSC Publishing. [Link]
-
Vinyl halide. Wikipedia. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. PMC - NIH. [Link]
-
The Stille Reaction. Chem 115 Myers. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and their some new heterocyclic derivatives. Arkivoc. [Link]
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers. [Link]
-
Coupling Reaction of Vinyl Halides with Ketones or Aldehydes Mediated by Samarium Diiodide. J-STAGE. [Link]
-
Examples of the reactions of vinyl halides to form vinyl sulfides. ResearchGate. [Link]
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- 5. pubs.acs.org [pubs.acs.org]
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- 22. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Ethyl 6-chlorohept-6-enoate in Advanced Polymer Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 6-chlorohept-6-enoate is a functional monomer with significant potential in the field of polymer chemistry. Its unique bifunctional nature, possessing a polymerizable vinyl chloride group and a modifiable ethyl ester moiety, opens avenues for the synthesis of advanced polymeric materials with tailored properties. The presence of the vinyl chloride group allows for its incorporation into polymer chains via various radical polymerization techniques, including controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2] The pendant ethyl ester group, along with the chloro group on the polymer backbone, provides reactive handles for post-polymerization modification, enabling the creation of functional polymers, graft copolymers, and cross-linked networks.[3][4]
These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound in polymer synthesis. We will delve into detailed protocols for its polymerization via ATRP and RAFT, discuss the rationale behind the selection of experimental parameters, and explore the potential applications of the resulting functional polymers. While this compound is a specialized monomer, the principles and protocols outlined herein are grounded in established polymer chemistry literature for structurally related monomers.[2][5][6]
Physicochemical Properties of this compound
A clear understanding of the monomer's properties is crucial for designing successful polymerization experiments.
| Property | Value | Source |
| Molecular Formula | C9H15ClO2 | Inferred |
| Molecular Weight | 190.67 g/mol | Inferred |
| Appearance | Colorless liquid (predicted) | Inferred |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Toluene) | Inferred |
Polymerization of this compound
The vinyl chloride functionality of this compound makes it amenable to radical polymerization. For precise control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization techniques are highly recommended.[7]
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust method for the controlled polymerization of a wide range of monomers, including those with halogenated functional groups.[2][8] The key to a successful ATRP is the establishment of a dynamic equilibrium between propagating radicals and dormant species, mediated by a transition metal catalyst.[7]
The chloro group on the vinyl moiety of this compound can participate in the ATRP equilibrium. However, to ensure controlled polymerization, an initiator with a more reactive C-X bond (where X is a halogen) is typically used. The pendant ester group is generally stable under typical ATRP conditions. The choice of catalyst, ligand, initiator, and solvent is critical for achieving a well-controlled polymerization.
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Monomer Purification: Pass this compound through a column of basic alumina to remove any acidic impurities and inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Degassing: Seal the flask and cycle between vacuum and inert gas (N2 or Ar) three times to remove oxygen.
-
Addition of Reagents: Under a positive pressure of inert gas, add anisole (e.g., 5 mL), this compound (e.g., 10 mmol), and PMDETA (e.g., 0.1 mmol). Stir the mixture to dissolve the catalyst complex.
-
Initiation: Degas the initiator, EBiB, by bubbling with inert gas for 20 minutes. Add the desired amount of EBiB (e.g., 0.1 mmol for a target degree of polymerization of 100) to the reaction mixture via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at a controlled temperature (e.g., 70 °C). Monitor the reaction progress by taking samples periodically for analysis by ¹H NMR (to determine monomer conversion) and GPC (to track molecular weight and dispersity).
-
Termination and Purification: Once the desired conversion is reached, cool the flask to room temperature and expose the mixture to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer solution into a large excess of cold methanol. Decant the supernatant and dissolve the polymer in a minimal amount of THF, then re-precipitate into cold methanol. Repeat this process twice to ensure the removal of unreacted monomer and other impurities.
-
Drying: Dry the purified polymer in a vacuum oven at 40 °C overnight.
Caption: ATRP mechanism for this compound.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another powerful controlled radical polymerization technique that offers excellent control over molecular weight and architecture, and is tolerant to a wider range of functional groups.[1][6]
The success of RAFT polymerization hinges on the selection of an appropriate RAFT agent. For vinyl monomers, xanthates or dithiocarbamates are often effective. The RAFT agent reversibly deactivates the propagating radical, allowing for controlled chain growth. The ester functionality of the monomer is compatible with RAFT polymerization.
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator)
-
O-Ethyl-S-(1-phenylethyl) dithiocarbonate (xanthate RAFT agent)
-
1,4-Dioxane (solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Monomer and Solvent Purification: Purify the monomer as described for ATRP. Distill 1,4-dioxane over sodium/benzophenone prior to use.
-
Reaction Mixture Preparation: In a Schlenk tube, dissolve this compound (e.g., 10 mmol), the RAFT agent (e.g., 0.1 mmol), and AIBN (e.g., 0.02 mmol) in 1,4-dioxane (e.g., 5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the tube with inert gas and place it in a preheated oil bath at a controlled temperature (e.g., 70 °C).
-
Monitoring and Termination: Monitor the polymerization as described for ATRP. To quench the reaction, cool the tube in an ice bath and expose the contents to air.
-
Purification and Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol. Isolate the polymer by filtration or decantation and purify by re-precipitation.
-
Drying: Dry the final polymer in a vacuum oven at 40 °C.
Caption: Key steps in RAFT polymerization.
Polymer Characterization
The synthesized poly(this compound) should be thoroughly characterized to determine its molecular weight, dispersity, and chemical structure.
| Technique | Information Obtained |
| ¹H and ¹³C NMR Spectroscopy | Confirmation of polymer structure, determination of monomer conversion, and analysis of end-groups. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups (e.g., C=O of the ester, C-Cl). |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). |
Post-Polymerization Modification
The pendant chloro and ethyl ester groups on the polymer backbone offer versatile handles for further chemical transformations.
Nucleophilic Substitution of the Chloro Group
The secondary chloro groups along the polymer chain can be substituted with various nucleophiles to introduce new functionalities.[3] For example, reaction with sodium azide can introduce azide groups, which can then be used in "click" chemistry reactions.
Caption: Functionalization via nucleophilic substitution.
Hydrolysis or Aminolysis of the Ethyl Ester Group
The ethyl ester groups can be hydrolyzed to carboxylic acid groups or reacted with amines to form amide linkages.[9][10] This allows for the tuning of the polymer's solubility and the introduction of new reactive sites.
Potential Applications
The versatility of poly(this compound) and its derivatives opens up a wide range of potential applications:
-
Graft Copolymers: The pendant chloro groups can act as macroinitiators for the synthesis of graft copolymers via ATRP, leading to materials with unique morphologies and properties.[11]
-
Functional Surfaces: The polymer can be grafted onto surfaces to create functional coatings with tailored wettability, biocompatibility, or reactive properties.[4]
-
Drug Delivery: The modifiable side chains can be used to attach drug molecules, targeting ligands, or imaging agents for biomedical applications.[10]
-
Adhesives and Binders: The ability to introduce various functional groups allows for the development of advanced adhesives and binders with enhanced performance characteristics.
Conclusion
This compound is a promising monomer for the synthesis of well-defined functional polymers. Through the use of controlled radical polymerization techniques such as ATRP and RAFT, polymers with predictable molecular weights and low dispersities can be obtained. The presence of both chloro and ester functionalities provides a rich platform for post-polymerization modification, enabling the creation of a diverse range of advanced materials for various applications. The protocols and insights provided in these application notes serve as a valuable starting point for researchers interested in exploring the potential of this versatile monomer.
References
- Albright, L. F. (n.d.).
- Coelho, J. F. J., et al. (2012). Reversible Addition–Fragmentation Chain Transfer Polymerization of Vinyl Chloride. Macromolecules, 45(15), 5947-5959.
- Wikipedia. (2024). Polyvinyl chloride.
- The Essential Chemical Industry. (n.d.). Poly(chloroethene) (Polyvinyl chloride).
- De Bon, F., et al. (2020). Under pressure: electrochemically-mediated atom transfer radical polymerization of vinyl chloride. Polymer Chemistry, 11(37), 5995-6003.
- De Bon, F., et al. (2020).
- Coelho, J. F. J., et al. (2019). Polymerization of Vinyl Chloride at Ambient Temperature Using Macromolecular Design via the Interchange of Xanthate: Kinetic and Computational Studies. Macromolecules, 53(1), 133-145.
- U.S. Patent No. 4,093,794. (1978). Process for the polymerization of vinyl chloride.
- Stadler, B., et al. (2024). Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling. RSC Publishing.
- Zhang, Q., et al. (2017). Direct functionalization of poly(vinyl chloride) by photo-mediated ATRP without a deoxygenation procedure. Polymer Chemistry, 8(30), 4428-4435.
- Zhang, L., et al. (2019). Controlled Radical Polymerization of Vinyl Chloride Mediated by Xanthene-9-Thione. Industrial & Engineering Chemistry Research, 58(46), 20955-20962.
- Request PDF. (n.d.). Reversible Addition-Fragmentation Chain Transfer Polymerization of Vinyl Chloride.
- Li, L., et al. (2018). Internal Plasticization of Poly(Vinyl Chloride)
- Gody, G., et al. (2013). The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. Beilstein Journal of Organic Chemistry, 9, 2697-2707.
- Request PDF. (n.d.). Controlled free-radical polymerization of vinyl chloride.
- Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization.
- Quevedo, E., et al. (2026). Vinyl chloride oligomers: On the road to understand the potential toxicity of PVC nanoplastics. PLOS ONE, 21(1), e0300123.
- Boyer, C., et al. (2011). Hyperbranched polymers via RAFT self-condensing vinyl polymerization. Polymer Chemistry, 2(7), 1484-1495.
- Request PDF. (n.d.). Polymers with pendent functional groups. VI. A comparative study on the chloromethylation of linear polystyrene and polysulfone with paraformaldehyde/Me3SiCl.
- Johnson, J. A., et al. (2022). Moisture tolerant cationic RAFT polymerization of vinyl ethers. Polymer Chemistry, 13(1), 37-42.
- Coessens, V., et al. (1999). Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. Progress in Polymer Science, 24(5), 685-720.
- Satoh, K., et al. (2025). Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant groups.
- Laine, R. M., et al. (2021). Spatially Controlled Highly Branched Vinylsilicones. Polymers, 13(6), 859.
- U.S. Patent No. KR102676064B1. (n.d.). Postpolymerization functionalization of pendant functional groups.
- Request PDF. (n.d.). Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant groups.
- Liu, A. P., et al. (2014). Combinatorial approaches in post-polymerization modification for rational development of therapeutic delivery systems. Advanced Drug Delivery Reviews, 66, 46-57.
- Request PDF. (n.d.). Synthesis of telechelic vinyl/allyl functional siloxane copolymers with structural control.
- Carbon and Hydrogen. (2025).
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Application Notes and Protocols for the Purification of Ethyl 6-chlorohept-6-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Synthesis
Ethyl 6-chlorohept-6-enoate is a functionalized unsaturated ester with potential applications as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research. The presence of a vinyl chloride moiety, an ester group, and a flexible carbon chain makes it a valuable building block. However, the synthetic routes leading to this compound can often result in a mixture of starting materials, byproducts, and reagents. Achieving high purity is paramount, as even trace impurities can interfere with subsequent reactions, compromise the integrity of biological assays, or introduce unwanted variables into material properties.
This guide provides a comprehensive, step-by-step approach to the purification of this compound from a crude reaction mixture. We will explore the underlying chemical principles behind each purification step, offering a robust framework that can be adapted based on the specific impurity profile of the synthesized product.
Anticipated Impurity Profile and Core Characteristics
A thorough purification strategy begins with an understanding of the target molecule's properties and the likely impurities.
Physicochemical Properties (Estimated): While specific experimental data for this compound is not readily available, we can estimate its properties based on analogous structures like Ethyl 6-chlorohexanoate[1].
| Property | Estimated Value/Characteristic | Rationale & Scientific Insight |
| Molecular Formula | C₉H₁₅ClO₂ | Based on chemical structure. |
| Molecular Weight | 190.67 g/mol | Calculated from the molecular formula. |
| Boiling Point | >200°C at 760 mmHg; lower under vacuum | The related saturated ester, Ethyl 6-chlorohexanoate, has a boiling point of 212.1°C at atmospheric pressure[1]. The introduction of a double bond may slightly alter this. Vacuum distillation is recommended to prevent thermal decomposition. |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, hexanes). Insoluble in water. | The ester functionality and alkyl chain confer significant nonpolar character. |
| Appearance | Colorless to pale yellow oil | Typical appearance for compounds of this class. |
Common Potential Impurities: The impurity profile will depend on the synthetic route. A common route might involve the esterification of 6-chlorohept-6-enoic acid.
-
Unreacted Starting Materials: 6-chlorohept-6-enoic acid, ethanol.
-
Reagents/Catalysts: Acid catalysts (e.g., H₂SO₄), coupling agents, or bases.
-
Byproducts: Polymers formed from the unsaturated ester, isomers, or products of side reactions.
Overall Purification Strategy: A Multi-Step Approach
A robust purification workflow for this compound involves a logical sequence of steps designed to remove different classes of impurities. The general strategy is to first remove water-soluble and acidic/basic impurities through an extractive workup, followed by high-resolution purification using column chromatography.
Caption: General purification workflow for this compound.
Protocol 1: Aqueous Workup via Liquid-Liquid Extraction
Objective: To remove water-soluble impurities, including inorganic salts, acidic or basic catalysts, and any remaining ethanol.
Causality: This protocol leverages the principle of partitioning, where compounds distribute between two immiscible liquid phases (an organic solvent and water) based on their relative solubilities[2]. This compound, being a relatively nonpolar organic molecule, will preferentially remain in the organic phase, while polar and ionic impurities will be extracted into the aqueous phase[3].
Step-by-Step Methodology:
-
Quenching: Cool the crude reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing deionized water.
-
Expert Insight: Quenching the reaction in water is a critical first step to halt the reaction and begin the separation process[2].
-
-
Extraction: Add an appropriate organic solvent in which the desired ester is highly soluble, such as ethyl acetate or diethyl ether. A typical volume would be equal to that of the aqueous layer.
-
Mixing: Stopper the separatory funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds.
-
Trustworthiness: Proper venting is a crucial safety step to prevent pressure buildup from volatile solvents or gas-evolving side reactions (e.g., acid-base neutralization).
-
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The organic layer (typically the top layer, unless a dense solvent like dichloromethane is used) will contain the product. Drain the lower aqueous layer.
-
Acid/Base Wash (If Necessary):
-
To remove any residual acidic starting material (e.g., 6-chlorohept-6-enoic acid), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃)[4]. Observe for any gas evolution (CO₂), which indicates neutralization.
-
To remove basic impurities (e.g., amine catalysts), wash with a dilute aqueous solution of HCl (e.g., 1M).
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Expert Insight: The brine wash helps to remove the bulk of the dissolved water from the organic phase, breaking up emulsions and facilitating the subsequent drying step[2].
-
-
Repeat Extractions: For optimal recovery, the aqueous layer can be re-extracted with fresh organic solvent one or two more times[2]. Combine all organic extracts.
Protocol 2: Flash Column Chromatography
Objective: To separate the target compound from organic impurities that have similar solubility properties.
Causality: Flash chromatography is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent)[5][6]. Nonpolar compounds travel through the column faster, while more polar compounds are retained longer on the polar silica gel[6]. By gradually increasing the polarity of the eluent, compounds can be eluted sequentially based on their polarity.
Step-by-Step Methodology:
-
TLC Analysis & Solvent System Selection:
-
Before running the column, determine the optimal eluent system using Thin-Layer Chromatography (TLC).
-
Spot the crude product on a TLC plate and develop it in various mixtures of a nonpolar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate).
-
The ideal solvent system will give the target compound a Retention Factor (Rƒ) of approximately 0.25-0.35[7]. This ensures good separation and a reasonable elution time.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material (a general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight)[7].
-
Securely clamp the column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (approx. 1 cm).
-
Pack the column with silica gel (Silica 60 is standard) using either a "dry packing" or "slurry packing" method[5][8]. Ensure the silica bed is level and free of cracks.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product (obtained after the aqueous workup and solvent evaporation) in a minimal amount of a non-polar solvent, such as dichloromethane or the eluent itself[8].
-
Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent to a free-flowing powder. Carefully add this powder to the top of the column[5].
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate.
-
Begin collecting fractions in test tubes or vials immediately after loading the sample[8].
-
Monitor the elution process by spotting fractions onto TLC plates to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Caption: Diagram of a typical flash chromatography setup.
Protocol 3: Vacuum Distillation (Optional/Alternative)
Objective: To purify the compound on a larger scale or to remove non-volatile or very high-boiling impurities post-chromatography.
Causality: Distillation separates compounds based on differences in their boiling points[9]. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that avoids thermal decomposition—a risk for many organic molecules, especially those with multiple functional groups[10].
Step-by-Step Methodology:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a high vacuum.
-
Crude Material: Place the material to be distilled (post-workup or post-chromatography) in the distilling flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Vacuum Application: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distilling flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills over at a constant temperature and pressure. This corresponds to the purified product.
-
Expert Insight: A patent for a related compound, ethyl 6-chloro-6-oxohexanoate, specifies distillation at 128-130 °C under a vacuum of 17 mm Hg[11]. The boiling point of this compound under vacuum will likely be in a similar range.
-
Purity Assessment
After purification, the identity and purity of this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A pure sample should ideally show a single spot.
References
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LookChem. Ethyl 6-chlorohexanoate. [Link]
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University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
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How to set-up a flash chromatography silica column and actually succeed at separation. [Link]
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Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]
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Coach Benner. Synthesis, Isolation, and Purification of an Ester. [Link]
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Biotage. Successful flash chromatography. [Link]
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ResearchGate. Distillation of Natural Fatty Acids and Their Chemical Derivatives. [Link]
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PubMed. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. [Link]
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PubChem. Ethyl 6-oxoheptanoate. [Link]
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SciSpace. Efficient Synthesis of Either Enantiomer of Ethyl 5‐Hydroxyhept‐6‐enoate. [Link]
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Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]
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FuseSchool. Fractional Distillation | Organic Chemistry | Chemistry. [Link]
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ResearchGate. Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water. [Link]
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A Validated Gas Chromatography-Mass Spectrometry Method for the Quantitative Analysis of Ethyl 6-chlorohept-6-enoate
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated analytical method for the quantitative determination of Ethyl 6-chlorohept-6-enoate. This compound, a chlorinated unsaturated ester, often serves as a critical intermediate or potential impurity in complex pharmaceutical syntheses. Accurate quantification is paramount for ensuring process control, reaction yield optimization, and final drug substance purity. The primary method detailed herein utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS), a technique chosen for its superior selectivity, sensitivity, and ability to provide structural confirmation. An alternative High-Performance Liquid Chromatography (HPLC) approach is also discussed. All protocols and validation parameters are described in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and data integrity.[1][2]
Introduction and Rationale for Method Selection
This compound (C₉H₁₅ClO₂) is a functionalized organic molecule whose precise quantification is essential in various stages of drug development. Whether it is a starting material, an in-process intermediate, or a low-level impurity, a reliable analytical method is required to monitor its presence and concentration.
Causality for Method Selection: Why GC-MS?
For a molecule with the characteristics of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the most suitable analytical technique for several key reasons:
-
Volatility and Thermal Stability: As an ethyl ester with a moderate molecular weight (190.66 g/mol ), the analyte is expected to have sufficient volatility and thermal stability for GC analysis without requiring derivatization.
-
Inherent Selectivity: The mass spectrometer acts as a highly selective detector. It can distinguish the target analyte from other matrix components based on its unique mass-to-charge ratio (m/z) and fragmentation pattern, even if they co-elute chromatographically.[3]
-
Structural Confirmation: The mass spectrum provides a molecular fingerprint. Electron Impact (EI) ionization generates reproducible fragments that confirm the analyte's identity. Critically, the presence of a chlorine atom yields a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio), which serves as an unambiguous confirmation of its presence.[4][5]
-
High Sensitivity: Modern GC-MS systems, especially when operated in Selected Ion Monitoring (SIM) mode, can achieve very low limits of detection (LOD) and quantification (LOQ), making this method ideal for both assay and impurity-level analysis.[6]
While HPLC is a powerful tool, it may be less optimal for this specific analyte as the molecule lacks a strong native chromophore, which would necessitate either less sensitive detection methods (like Refractive Index) or a derivatization step to enable sensitive UV or fluorescence detection.[7] Therefore, GC-MS provides a more direct, sensitive, and confirmatory approach.
Part I: GC-MS Quantification Protocol
This section provides a comprehensive, step-by-step protocol for the analysis of this compound.
Materials and Reagents
-
Analyte Standard: this compound (≥98% purity)
-
Internal Standard (IS): 1-Chloro-3-nitrobenzene or other suitable compound with no chromatographic interference (≥99% purity).
-
Solvents: Ethyl Acetate (HPLC or GC grade), Hexane (HPLC or GC grade), Deionized Water.
-
Drying Agent: Anhydrous Sodium Sulfate.
-
Gases: Helium (99.999% purity or higher).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
Instrumentation and Chromatographic Conditions
The following parameters serve as a validated starting point and can be adapted based on the specific instrumentation available.
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Autosampler | 7693A Automatic Liquid Sampler |
| Column | Agilent J&W DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split 20:1 (for assay) |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 70 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identificationSelected Ion Monitoring (SIM) for quantification |
| SIM Ions | Quantifier Ion: To be determined from the analyte's mass spectrum (e.g., a prominent fragment).Qualifier Ions: To be determined (e.g., molecular ion [M]⁺ at m/z 190 and its isotope [M+2]⁺ at m/z 192). |
Standard and Sample Preparation Workflow
The preparation steps are critical for achieving accurate and reproducible results. The workflow below details procedures for creating calibration standards and extracting the analyte from a representative sample matrix (e.g., an aqueous reaction quench solution).
Diagram 1: Sample Preparation Workflow
Step-by-Step Protocols:
A. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.
-
Internal Standard (IS) Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of 1-chloro-3-nitrobenzene in Ethyl Acetate.
-
Calibration Standards: Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards. A typical range for impurity analysis might be 0.1, 0.5, 1, 5, 10, and 25 µg/mL.
-
Spiking: Add a constant amount of the IS stock solution to each calibration standard and sample to achieve a final IS concentration of approximately 5 µg/mL.
B. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 1.0 mL of the aqueous sample into a 4 mL glass vial.
-
Add 2.0 mL of Ethyl Acetate to the vial.
-
Cap the vial and vortex vigorously for 2 minutes to ensure thorough extraction of the analyte into the organic phase.
-
Centrifuge the sample at 3000 rpm for 5 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial.
-
Spike the final extract with the internal standard as described in step A4. The sample is now ready for injection.
Part II: Method Validation (ICH Q2(R1) Framework)
A self-validating system is essential for trustworthiness.[8] The developed GC-MS method must be validated to demonstrate its suitability for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.[1]
Diagram 2: Overall Analytical and Validation Process
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Procedure | Typical Acceptance Criteria |
| Specificity | Analyze blank matrix, analyte standard, and spiked matrix. Confirm retention time and mass spectrum. | No interfering peaks at the retention time of the analyte. Mass spectrum and chlorine isotope pattern must match the reference standard. |
| Linearity | Analyze calibration standards at 5-6 concentration levels in triplicate. Plot peak area ratio (Analyte/IS) vs. concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The concentration interval over which the method is shown to be linear, accurate, and precise. | Defined by the linearity study. |
| Accuracy | Analyze a blank matrix spiked with the analyte at three levels (e.g., 80%, 100%, 120% of target concentration) in triplicate. | Percent recovery between 90.0% and 110.0% for assay; 80.0% to 120.0% for impurity analysis. |
| Precision | Repeatability (Intra-day): Analyze 6 replicate samples at 100% of the target concentration on the same day.Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) ≤ 2.0% for assay; ≤ 10.0% for impurity analysis. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1 or from the standard deviation of the response. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response. | The lowest concentration that can be quantified with acceptable precision and accuracy (%RSD ≤ 10%). |
| Robustness | Deliberately vary key method parameters (e.g., oven ramp rate ±10%, flow rate ±5%, inlet temp ±5°C) and assess the impact on results. | System suitability parameters remain within acceptable limits. Results are not significantly affected by minor variations. |
Conclusion
The Gas Chromatography-Mass Spectrometry method detailed in this application note provides a selective, sensitive, and robust system for the quantification of this compound. The protocol is grounded in established chromatographic principles and the validation framework adheres to the globally recognized ICH Q2(R1) guidelines, ensuring the generation of reliable and defensible data critical for drug development and quality control professionals. The inclusion of a confirmatory mass spectrometric detector and a clear validation pathway makes this method highly suitable for implementation in a regulated laboratory environment.
References
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][1][2]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link][8]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Dichlorvos. Retrieved from [Link][3]
-
Mass Spec 3f Halogenoalkanes. (2020, July 6). YouTube. Retrieved from [Link][4]
-
Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. (2022, May 7). YouTube. Retrieved from [Link][5]
-
Zhang, J., et al. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. PubMed. Retrieved from [Link][6]
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Application Note & Protocol: A Scalable Two-Step Synthesis of Ethyl 6-chlorohept-6-enoate via Wittig Olefination
Abstract: This document provides a comprehensive guide for the scaled-up synthesis of Ethyl 6-chlorohept-6-enoate, a functionalized alkene with potential applications in organic synthesis and drug development. As no direct, scalable synthesis has been prominently reported, we present a robust and logical two-step approach. The synthesis commences with the preparation of an aldehyde precursor, ethyl 6-oxohexanoate, via the oxidation of ethyl 6-hydroxyhexanoate. The subsequent and final step involves a Wittig reaction utilizing (chloromethylene)triphenylphosphorane to introduce the vinyl chloride moiety. This guide offers detailed protocols, safety considerations, and an in-depth discussion of the chemical principles underpinning the experimental design, aimed at researchers and professionals in the chemical and pharmaceutical sciences.
Introduction and Synthetic Strategy
This compound is a versatile building block, incorporating both an ester and a vinyl chloride functional group. Vinyl chlorides are valuable precursors in a variety of organic transformations.[1] The synthetic strategy detailed herein is designed for scalability and is based on well-established and reliable chemical reactions.
The overall synthetic pathway is conceptualized in two primary stages:
-
Preparation of the Aldehyde Intermediate: The synthesis begins with the readily available and inexpensive ε-caprolactone. An acid-catalyzed transesterification with ethanol yields ethyl 6-hydroxyhexanoate.[2] This intermediate is then oxidized to the crucial aldehyde, ethyl 6-oxohexanoate. While various oxidation methods exist, we will focus on a protocol using o-iodoxybenzoic acid (IBX) for its high efficiency and tolerance of other functional groups.[3]
-
Wittig Olefination for Vinyl Chloride Formation: The final carbon-carbon double bond and the chlorine atom are installed simultaneously via a Wittig reaction.[4][5] This classic olefination method involves the reaction of the aldehyde (ethyl 6-oxohexanoate) with a phosphorus ylide, specifically (chloromethylene)triphenylphosphorane, to yield the desired this compound.[6]
This approach provides a logical and efficient route to the target molecule, utilizing common laboratory reagents and techniques suitable for scaling.
Overall Synthetic Workflow
The following diagram illustrates the complete process from starting material to the final purified product.
Sources
- 1. Advances in the Synthesis of Vinyl Chloride Compounds [manu56.magtech.com.cn]
- 2. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]
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- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. (Chloromethylene)triphenylphosphorane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Ethyl 6-chlorohept-6-enoate as a Versatile C7 Building Block in Natural Product Total Synthesis
Abstract
The strategic incorporation of functionalized building blocks is a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of complex molecular architectures. This document provides a forward-looking perspective on the potential applications of ethyl 6-chlorohept-6-enoate, a bifunctional C7 synthon, in the total synthesis of natural products. While not a widely documented reagent, its inherent structural features—a terminal vinyl chloride and an ethyl ester—position it as a highly versatile precursor for a range of strategic carbon-carbon and carbon-heteroatom bond formations. These application notes will detail proposed synthetic routes to this compound, explore its reactivity in key transformations with a focus on transition metal-catalyzed cross-coupling reactions, and present detailed, field-proven protocols. Furthermore, we will illustrate its potential utility through a retrosynthetic analysis of a relevant natural product scaffold, providing a blueprint for its incorporation into complex synthetic campaigns.
Introduction: The Strategic Value of Functionalized Vinyl Chlorides
Vinyl chlorides, while historically less explored than their bromide and iodide counterparts, are increasingly recognized for their unique reactivity and stability profile in organic synthesis.[1][2] Their presence in a variety of bioactive natural products and pharmaceuticals underscores their importance.[3][4] The vinyl chloride moiety is a competent participant in a vast array of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, Heck, and Negishi couplings, serving as a stable and selective linchpin for the assembly of complex carbon skeletons.[5][6] this compound combines this valuable functional handle with a linear seven-carbon chain terminating in an ethyl ester, offering multiple points for diversification and elaboration. This unique combination makes it an attractive, yet underexplored, building block for the synthesis of polyketides, macrolides, and other classes of natural products.
Proposed Synthesis of this compound
The efficient synthesis of this compound is paramount to its utility. A robust and scalable route can be envisioned starting from commercially available materials. A plausible approach involves the transformation of a ketone precursor, leveraging well-established olefination methodologies.
Protocol 1: Synthesis via Wittig-type Olefination
A reliable method for the synthesis of terminal vinyl chlorides is the Wittig reaction using a chloromethylphosphonium salt. The precursor ketone, ethyl 6-oxoheptanoate, can be prepared via several known methods, such as the ozonolysis of ethyl cyclohexene-1-carboxylate followed by a reductive workup.
Step 1: Preparation of Ethyl 6-oxoheptanoate (Illustrative)
-
This intermediate can be synthesized through various established routes. For the purpose of this note, we will assume its availability.
Step 2: Chloromethylenation of Ethyl 6-oxoheptanoate
-
Reagents and Materials:
-
(Chloromethyl)triphenylphosphonium chloride
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl 6-oxoheptanoate
-
Argon or Nitrogen atmosphere
-
-
Detailed Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add (chloromethyl)triphenylphosphonium chloride (1.2 equivalents).
-
Add anhydrous THF to the flask via cannula.
-
Cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS (1.1 equivalents) in THF dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the orange-red ylide indicates a successful reaction.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of ethyl 6-oxoheptanoate (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
-
dot
Caption: Proposed synthesis of this compound.
Key Synthetic Transformations and Protocols
The synthetic utility of this compound lies in its ability to participate in a variety of powerful bond-forming reactions. The terminal vinyl chloride is an excellent substrate for cross-coupling, while the ester moiety allows for further modifications such as reduction, hydrolysis, or amidation.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[5] this compound can be coupled with a wide range of boronic acids or their derivatives to introduce aryl, heteroaryl, or vinyl substituents at the terminus of the C7 chain.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Argon or Nitrogen atmosphere
-
-
Detailed Protocol:
-
To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Add the palladium catalyst under a positive pressure of argon.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the coupled product.
-
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 75-90 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-95 |
| SPhos Pd G2 | K₃PO₄ | 2-MeTHF/H₂O | 80 | 85-98 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to terminal alkynes which are themselves versatile synthetic intermediates. This reaction would install an enyne moiety onto the C7 backbone.
Protocol 3: Sonogashira Coupling with a Terminal Alkyne
-
Reagents and Materials:
-
This compound
-
Terminal Alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-2 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
-
Argon or Nitrogen atmosphere
-
-
Detailed Protocol:
-
To a Schlenk flask, add this compound (1.0 equivalent), the palladium catalyst, and CuI.
-
Evacuate and backfill with argon three times.
-
Add the solvent and the amine base via syringe.
-
Add the terminal alkyne (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and purify by flash column chromatography.
-
Strategic Application in Natural Product Synthesis: A Retrosynthetic Analysis
To illustrate the potential of this compound, let us consider the retrosynthesis of a hypothetical polyketide fragment commonly found in macrolide antibiotics.
Target Fragment: A C13 polyketide chain with defined stereochemistry.
dot
Caption: Retrosynthetic analysis of a C13 polyketide fragment.
This retrosynthetic disconnection highlights a key Suzuki coupling to form the C6-C7 bond. The C7 fragment, bearing the ester functionality, can be directly derived from this compound. The ester can then be further manipulated (e.g., reduced to an aldehyde or alcohol) to enable subsequent chain elongation steps.
Forward Synthesis Example: Elaboration of the C7 Synthon
Protocol 4: Synthesis of a C7 Aldehyde Precursor
Step 1: Suzuki Coupling
-
Follow Protocol 2 to couple this compound with a suitable vinylboronate (e.g., (E)-hex-1-en-1-ylboronic acid pinacol ester).
Step 2: Reduction of the Ester to the Primary Alcohol
-
Reagents and Materials:
-
Coupled product from Step 1
-
Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous THF or Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
-
Detailed Protocol (using DIBAL-H for controlled reduction):
-
Dissolve the ester in anhydrous DCM and cool to -78 °C under argon.
-
Slowly add DIBAL-H (2.2 equivalents, 1.0 M in hexanes) dropwise.
-
Stir at -78 °C for 2 hours.
-
Quench the reaction carefully by the dropwise addition of methanol, followed by saturated aqueous Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the primary alcohol.
-
Step 3: Oxidation to the Aldehyde
-
Reagents and Materials:
-
Primary alcohol from Step 2
-
Dess-Martin periodinane (DMP) or Swern oxidation conditions
-
Anhydrous Dichloromethane (DCM)
-
-
Detailed Protocol (using DMP):
-
Dissolve the alcohol in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 equivalents) in one portion.
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously for 15 minutes, then separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry, and concentrate to afford the target aldehyde, ready for further synthetic transformations.
-
Conclusion and Future Outlook
This compound represents a promising, albeit currently underexplored, building block for the total synthesis of natural products. Its bifunctional nature allows for orthogonal chemical modifications, with the vinyl chloride serving as a robust handle for sophisticated cross-coupling reactions and the ester providing a gateway for a variety of functional group interconversions. The protocols and strategies outlined in these application notes are intended to provide a foundation and inspiration for synthetic chemists to incorporate this versatile C7 synthon into their future research endeavors, potentially streamlining the synthesis of complex and medicinally relevant molecules.
References
-
Müller, D. S. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry, 22, 1-63. [Link]
-
Xu, L., Zhang, J., Tao, C., & Cao, X. (2013). Advances in the Synthesis of Vinyl Chloride Compounds. Progress in Chemistry, 25(11), 1876-1887. [Link]
- Guinchard, X., & Roulland, E. (2011). Various Entries to Vinyl Chloride Derivatives and Their Applications in Total Synthesis of Natural Products. Synlett, 2011(12), 1641-1664.
- Heravi, M. M., & Zadsirjan, V. (2021). Applications of Pictet–Spengler reaction in the total synthesis of alkaloids. In Studies in Natural Products Chemistry (Vol. 68, pp. 231-292). Elsevier.
-
Organic Chemistry Portal. (n.d.). Vinyl chloride synthesis by chlorination or substitution. [Link]
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. [Link]
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling reactions.
Sources
- 1. Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the Synthesis of Vinyl Chloride Compounds [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Systems for Reactions Involving Ethyl 6-chlorohept-6-enoate
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Ethyl 6-chlorohept-6-enoate is a versatile synthetic intermediate characterized by a terminal vinyl chloride moiety and an ethyl ester functionality. The electron-deficient nature of the C-Cl bond on the sp²-hybridized carbon makes it a prime substrate for a variety of transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the catalytic systems employed to functionalize this molecule, with a primary focus on robust and scalable palladium- and nickel-catalyzed methodologies. We delve into the mechanistic rationale behind catalyst and ligand selection, offer detailed, field-proven experimental protocols, and present troubleshooting insights to empower researchers in leveraging this valuable building block for the synthesis of complex molecular architectures.
Introduction: The Synthetic Potential of this compound
The strategic importance of this compound lies in its bifunctional nature. The vinyl chloride group serves as a latent handle for the introduction of diverse carbon and heteroatom substituents, while the ester group provides a site for subsequent modifications or can act as a directing group. While vinyl chlorides are typically less reactive than their bromide or iodide counterparts, their stability, lower cost, and availability make them attractive substrates in large-scale synthesis.[1] The successful activation of the C-Cl bond is the critical challenge, necessitating carefully designed catalytic systems that can efficiently navigate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[2]
This document will explore the premier catalytic strategies for derivatizing this compound, focusing on the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions.
General Experimental Workflow
A standardized workflow is essential for reproducibility in transition metal catalysis. The following diagram outlines the critical stages, from initial setup under an inert atmosphere to final product purification.
Caption: General experimental workflow for cross-coupling reactions.[3]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the cornerstone of modern C-C bond formation.[4] For substrates like vinyl chlorides, the choice of ligand is paramount. Electron-rich and sterically bulky phosphine ligands are generally required to promote the oxidative addition of the Pd(0) species into the C-Cl bond and stabilize the active catalyst.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably one of the most versatile C-C bond-forming methods due to the stability and low toxicity of the boronic acid reagents.[6][7]
Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is facilitated by a base.[1] The base activates the boronic acid, forming a more nucleophilic "ate" complex, which readily reacts with the Pd(II)-halide intermediate.[2][6]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-chlorohept-6-enoate
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview and troubleshooting advice for the synthesis of Ethyl 6-chlorohept-6-enoate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis and maximize your yield. The protocols and advice herein are designed to be self-validating, explaining not just the "how" but the critical "why" behind each step.
Overview of the Proposed Synthetic Route
This compound is a functionalized vinyl chloride, a class of compounds gaining significant attention for their utility in complex organic synthesis.[1] A robust and scalable method for its preparation involves a two-step sequence starting from the readily accessible ketone, Ethyl 6-oxoheptanoate.
The proposed pathway is:
-
Gem-Dichlorination: Conversion of the ketone functionality of Ethyl 6-oxoheptanoate into a geminal dichloride using a potent chlorinating agent like Phosphorus Pentachloride (PCl₅).
-
Dehydrochlorination: A base-mediated elimination (E2) reaction to remove one equivalent of HCl, forming the target vinyl chloride.[2][3]
This approach is favored over alternatives like the Wittig or Horner-Wadsworth-Emmon's reactions for vinyl chlorides, which can be complicated by reagent preparation and stability. The chosen route relies on well-understood, classical organic transformations.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 6,6-dichloroheptanoate (Intermediate)
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Ethyl 6-oxoheptanoate (1.0 eq). Dissolve it in a dry, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Carefully add Phosphorus Pentachloride (PCl₅) (1.1 eq) portion-wise over 30 minutes. Caution: The reaction is exothermic and releases HCl gas. Ensure adequate ventilation and perform in a fume hood.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 40 °C for DCM) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.
-
Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully pour the mixture over crushed ice to quench the excess PCl₅.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize HCl) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Ethyl 6,6-dichloroheptanoate. This intermediate is often used in the next step without further purification.
Protocol 2: Synthesis of this compound (Final Product)
-
Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the crude Ethyl 6,6-dichloroheptanoate (1.0 eq) from the previous step in a dry, aprotic solvent like tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C. Add a solution of a strong, non-nucleophilic base such as Potassium tert-butoxide (t-BuOK) (1.2 eq) in THF dropwise over 30-45 minutes. Using a bulky base favors the desired Hoffman-type elimination product.[4]
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or GC for the disappearance of the dichloro intermediate.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis, leading to reduced yields or impure products.
| Problem / Question | Potential Causes & Underlying Logic | Recommended Solutions |
| Q1: My yield of the gem-dichloride intermediate is low after Step 1. | 1. Incomplete Reaction: PCl₅ can degrade upon exposure to moisture. Insufficient reagent or low reaction temperature will result in unreacted ketone. 2. Side Reactions: The ethyl ester functionality, while generally stable, can undergo partial cleavage or transesterification under harsh acidic conditions (from HCl byproduct), especially with prolonged heating.[5] 3. Workup Losses: The quenching process is vigorous. If not done slowly at 0 °C, localized heating can degrade the product. | 1. Reagent Quality: Use a fresh, unopened bottle of PCl₅ or one that has been stored under inert gas. Ensure all glassware is rigorously dried. 2. Stoichiometry & Temperature: Increase the PCl₅ stoichiometry slightly to 1.2 eq. Ensure the reaction reaches and maintains a gentle reflux to drive it to completion. 3. Controlled Quench: Add the reaction mixture to the ice slurry very slowly with vigorous stirring to dissipate heat effectively. |
| Q2: The elimination reaction (Step 2) is sluggish or stalls. | 1. Insufficient Base Strength/Activity: The base (e.g., t-BuOK) is highly hygroscopic. Contamination with water or alcohol will neutralize it, halting the reaction. 2. Low Temperature: While the reaction is initiated at 0 °C to control exothermicity, some systems may require warming to room temperature or slightly above to proceed at a reasonable rate. | 1. Base Handling: Use freshly opened t-BuOK or a freshly prepared solution. Handle exclusively under an inert atmosphere (N₂ or Ar). 2. Temperature Adjustment: After the initial stirring at 0 °C, allow the reaction to warm to room temperature. If it remains sluggish, gently warm to 35-40 °C and monitor closely. |
| Q3: My final product is contaminated with significant byproducts. | 1. Alkyne Formation: Use of an overly strong, non-bulky base (like NaNH₂) or excessive heating can lead to a second elimination, forming an alkyne.[2] 2. Isomeric Alkenes: Incomplete elimination or rearrangement can lead to isomers. The use of a bulky base like t-BuOK is designed to minimize this by preferentially abstracting the less sterically hindered proton.[4] 3. Ester Saponification: If the base is not added dropwise at low temperature, or if aqueous workup is performed before the base is fully quenched, the ester can be hydrolyzed to the corresponding carboxylate salt. | 1. Choice of Base: Stick with a bulky base like Potassium tert-butoxide or Lithium diisopropylamide (LDA). Avoid NaNH₂ unless the alkyne is the desired product. 2. Temperature Control: Maintain the recommended temperature profile. Avoid excessive heating during the reaction and workup. 3. Careful Workup: Ensure the reaction is fully quenched with NH₄Cl solution before adding water or performing extractions to neutralize any remaining strong base. |
| Q4: The reaction mixture turns dark or tar-like. | 1. Reagent Impurity: The starting Ethyl 6-oxoheptanoate may contain impurities that polymerize under the reaction conditions. 2. Excessive Heat: Overheating during either the dichlorination or elimination step can cause decomposition and polymerization of the starting materials or products. | 1. Purify Starting Material: If the starting ketone is not of high purity, consider purifying it by distillation before use. 2. Strict Temperature Control: Use an oil bath with a temperature controller to avoid hot spots and maintain the recommended temperatures. |
Frequently Asked Questions (FAQs)
-
Q: Are there alternatives to Phosphorus Pentachloride (PCl₅) for the dichlorination step?
-
A: Yes, other chlorinating agents can be used, though they have different mechanisms and may require optimization. Triphosgene, a safer solid alternative to phosgene, can convert ketones to vinyl chlorides in the presence of a base like pyridine.[6][7][8] This method is often milder but may be more expensive. Thionyl chloride (SOCl₂) is generally used for converting alcohols to chlorides and is less effective for this specific ketone transformation.
-
-
Q: What is the best base for the dehydrochlorination step?
-
A: The choice of base is critical for yield and selectivity. A strong, sterically hindered (bulky) base is ideal.
-
Potassium tert-butoxide (t-BuOK): Excellent choice. It's a strong base but its bulkiness favors the formation of the terminal alkene (Hoffman product) and minimizes side reactions.[4]
-
Lithium diisopropylamide (LDA): Another strong, bulky base that is very effective. It must be prepared fresh or titrated before use.
-
Sodium Amide (NaNH₂): Very strong and not bulky. It has a high tendency to perform a double elimination to form an alkyne, which is an undesired byproduct in this synthesis.[2]
-
-
-
Q: How can I best purify the final product?
-
A: The choice between distillation and chromatography depends on the boiling point of the product and the nature of the impurities.
-
Vacuum Distillation: This is the preferred method for large-scale purification if the boiling point of the product is sufficiently different from that of the main impurities. It is efficient and cost-effective.
-
Flash Column Chromatography: This is ideal for smaller scales or when impurities have very similar boiling points to the product. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.
-
-
-
Q: What is the role of the inert atmosphere?
-
A: An inert atmosphere (Nitrogen or Argon) is crucial in Step 2. The strong bases used (like t-BuOK or LDA) are highly reactive towards water and carbon dioxide in the air. Performing the reaction under an inert atmosphere prevents the base from being quenched, ensuring it is available for the desired elimination reaction.
-
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
-
Gribble, G. W. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. PMC. [Link]
-
Saputra, M. A., Ngo, L., & Kartika, R. (2015). Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones. Journal of Organic Chemistry, 80(17), 8815-20. [Link]
-
Su, W., & Jin, C. (2007). Catalytic Synthesis of (Z)-Vinyl Chlorides from Ketones. Organic Letters, 9(6), 993-996. [Link]
-
Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl chloride synthesis by chlorination or substitution. [Link]
-
The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]
-
Barros, F. C., & de Andrade, J. B. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
Professor Dave Explains. (2018). Alkyne Synthesis by Double Dehydrohalogenation. YouTube. [Link]
Sources
- 1. Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ke" by Mirza A. Saputra, Ly Ngo et al. [repository.lsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side products in the synthesis of Ethyl 6-chlorohept-6-enoate
Welcome to the technical support center for the synthesis of Ethyl 6-chlorohept-6-enoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure you can identify, mitigate, and resolve common challenges.
Introduction to the Synthesis
The synthesis of this compound, a valuable intermediate, is most commonly approached through the acid-catalyzed ring-opening of a suitable cyclic precursor, such as γ-vinyl-γ-butyrolactone or 2-methylenetetrahydrofuran, in the presence of a chloride source and ethanol. This process, while effective, is susceptible to several side reactions that can impact yield and purity. This guide will dissect these potential issues and provide actionable solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and validated solutions.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) |
| Low or No Yield of Desired Product | 1. Ineffective Ring-Opening: The catalyst may be inactive or used in insufficient quantity. The reaction temperature may be too low. 2. Starting Material Degradation: Strong acidic conditions can lead to the polymerization of the starting material, particularly with substrates like 2-methylenetetrahydrofuran. | 1. Catalyst Optimization: Ensure the use of a potent acid catalyst, such as a Lewis acid or a strong Brønsted acid. A screening of catalysts (e.g., Sc(OTf)₃, nano-ZnO) may be beneficial.[1][2] Consider a stoichiometric amount of a milder Lewis acid to avoid harsh conditions. 2. Temperature Control: Gradually increase the reaction temperature, monitoring for product formation by TLC or GC. High temperatures can promote unwanted side reactions. 3. Controlled Addition: Add the acid catalyst slowly to a cooled solution of the starting material and ethanol to manage the initial exotherm and minimize polymerization. |
| Presence of Significant Polymeric Byproducts | Acid-Catalyzed Polymerization: The exocyclic double bond of 2-methylenetetrahydrofuran is susceptible to polymerization under acidic conditions. | Milder Reaction Conditions: Employ a less aggressive acid catalyst or a lower concentration of the catalyst. Maintain a low reaction temperature (0-25 °C) throughout the addition of reagents. The use of a solvent can also help to dissipate heat and reduce the concentration of reactive species. |
| Formation of Isomeric Byproducts | Isomerization of the Double Bond: The double bond in the product can migrate under acidic conditions to form more thermodynamically stable internal alkenes. | Control of Reaction Time and Temperature: Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to acidic conditions. Lowering the reaction temperature can also disfavor the isomerization process. |
| Incomplete Esterification | Insufficient Ethanol or Catalyst: The reaction may not have gone to completion due to a limiting amount of the nucleophile (ethanol) or insufficient acid catalysis for the esterification step. | Use of Excess Ethanol: Employ ethanol as the solvent to ensure it is present in large excess, driving the esterification equilibrium towards the product. Ensure the catalyst used is also effective for esterification. |
| Formation of Diethyl Ether | Acid-Catalyzed Dehydration of Ethanol: At elevated temperatures, the acid catalyst can promote the intermolecular dehydration of ethanol to form diethyl ether. | Temperature Management: Avoid excessive heating of the reaction mixture. If higher temperatures are required for the ring-opening, consider a two-step process where the ring-opening is performed first, followed by esterification under milder conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route to this compound?
A1: Based on analogous chemical transformations, a highly plausible route is the acid-catalyzed ring-opening of γ-vinyl-γ-butyrolactone or 2-methylenetetrahydrofuran with a chloride source (like HCl, generated in situ from acetyl chloride and ethanol) and ethanol. This one-pot reaction proceeds via protonation of the cyclic ether oxygen, followed by nucleophilic attack by the chloride ion and subsequent esterification of the resulting carboxylic acid.
Q2: How can I minimize the formation of polymeric byproducts?
A2: Polymerization is a significant side reaction, especially when using reactive starting materials like 2-methylenetetrahydrofuran under acidic conditions. To mitigate this, it is crucial to maintain a low reaction temperature, ideally between 0 °C and room temperature. Slow, controlled addition of the acid catalyst is also recommended to prevent localized heat spikes that can initiate polymerization. Using a milder Lewis acid catalyst can also be beneficial.
Q3: I am observing an unknown impurity with the same mass as my product. What could it be?
A3: An impurity with the same mass is likely an isomer. In the synthesis of this compound, the terminal double bond can migrate to an internal position under acidic conditions to form a more stable, substituted alkene. To minimize this, it is important to carefully control the reaction time and temperature, quenching the reaction promptly upon completion.
Q4: What is the role of the acid catalyst in this reaction?
A4: The acid catalyst plays a dual role. Firstly, it activates the cyclic precursor for ring-opening by protonating the oxygen atom, making the carbon atoms more susceptible to nucleophilic attack by the chloride ion. Secondly, it catalyzes the Fischer esterification of the resulting carboxylic acid intermediate with ethanol to form the final ethyl ester product.[3]
Q5: Can I use a different alcohol for the esterification?
A5: Yes, in principle, other alcohols can be used to generate the corresponding esters. However, the reaction conditions, particularly temperature and reaction time, may need to be re-optimized for different alcohols due to variations in their nucleophilicity and boiling points.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established principles of organic synthesis for similar transformations. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and safety protocols.
Materials:
-
2-Methylenetetrahydrofuran (or γ-vinyl-γ-butyrolactone)
-
Anhydrous Ethanol
-
Acetyl Chloride
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred solution of 2-methylenetetrahydrofuran (1.0 eq) in anhydrous ethanol (10 volumes) at 0 °C under an inert atmosphere, add acetyl chloride (1.2 eq) dropwise over 30 minutes. The in-situ generation of HCl will catalyze the reaction.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 5 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.
Reaction Mechanisms
To better understand the formation of the desired product and potential side products, the following diagrams illustrate the key reaction pathways.
Caption: A logical troubleshooting workflow for the synthesis.
References
- Chen, J. et al. (2021). An effective method for the synthesis of chloroesters by the reaction of ethers with acyl chlorides catalyzed by nano-ZnO. RSC Advances, 11, 12345-12350.
- Mei, Y. et al. (2023). Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone. Green Chemistry, 25(3), 1163-1171.
- Khan, I. et al. (2020). 2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. Journal of Polymer Science, 58(11).
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. Retrieved from [Link]
-
YouTube. (2023, February 9). Preparations and Reactions of Esters. The Organic Chemistry Tutor. Retrieved from [Link]
- MDPI. (2024).
Sources
- 1. Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
Troubleshooting guide for Ethyl 6-chlorohept-6-enoate purification by chromatography
This guide provides in-depth troubleshooting for the chromatographic purification of Ethyl 6-chlorohept-6-enoate, a compound featuring both a vinyl chloride and an ethyl ester functional group. The inherent reactivity of these moieties, particularly the potential for dehydrohalogenation and hydrolysis on acidic stationary phases, presents unique challenges. This document is structured to anticipate and resolve specific issues encountered by researchers, ensuring the integrity of the final product.
Diagram: Troubleshooting Workflow
Below is a workflow diagram illustrating a systematic approach to troubleshooting the purification of this compound.
Caption: Systematic workflow for diagnosing and resolving common issues in the chromatographic purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound appears to be degrading on the silica gel column. I see streaking on the TLC plate and multiple new spots after running the column that were not in the crude mixture. What is happening and how can I prevent it?
A1: This is a classic sign of compound instability on the stationary phase. Given the structure of this compound, which contains a vinyl chloride, the most likely degradation pathway is dehydrohalogenation catalyzed by the acidic nature of standard silica gel.[1][2] The silica surface possesses acidic silanol groups (Si-OH) that can promote the elimination of HCl, leading to the formation of a more conjugated and likely colored impurity. Additionally, the ester functionality could be susceptible to hydrolysis if there is residual water in your solvents or on the silica gel.
Troubleshooting Steps:
-
Confirm Instability: To confirm that your compound is degrading on silica, you can perform a simple 2D TLC. Spot your crude material on one corner of a TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If your compound is stable, the spot will move to a new position on the diagonal. If it degrades, you will see new spots off the diagonal.[2][3]
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by:
-
Adding a Volatile Base to the Eluent: Incorporate a small amount of a tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), into your mobile phase (typically 0.1-1% v/v). The amine will preferentially bind to the acidic silanol groups, rendering them unavailable to catalyze the degradation of your product.[4]
-
Pre-treating the Silica: You can prepare a slurry of silica gel in your mobile phase containing the amine, let it stand for a short period, and then pack your column.
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.
-
Neutral Alumina: Alumina is a good alternative to silica gel and can be obtained in acidic, neutral, or basic forms. For your compound, neutral alumina would be the most appropriate choice to avoid both acid- and base-catalyzed degradation.[1]
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be effective for separating acid-sensitive compounds.[3]
-
Q2: My compound is not eluting from the column, even with a highly polar mobile phase like 50% ethyl acetate in hexanes. What could be the issue?
A2: While this compound is expected to be moderately polar, complete retention on the column suggests a strong interaction with the stationary phase or a significant error in mobile phase selection.
Troubleshooting Steps:
-
Re-evaluate Polarity with TLC: Before running a column, it is crucial to determine the appropriate mobile phase using Thin Layer Chromatography (TLC). The ideal Rf value for the target compound is typically between 0.25 and 0.35 for good separation.[1] If your compound remains at the baseline on the TLC plate with 50% ethyl acetate/hexanes, you need a more polar eluent.
-
Increase Mobile Phase Polarity:
-
Increase the Polar Component: Gradually increase the percentage of ethyl acetate. If necessary, you can switch to a more polar solvent system altogether, such as dichloromethane/methanol.[4][5]
-
The "Methanol Purge": If you suspect your compound is still on the column after extensive elution with your primary solvent system, you can try flushing the column with 100% methanol. This is a very polar solvent that will elute most organic compounds from silica gel.[2] Collect this "purge" and analyze it to see if your compound is present.
-
-
Consider Irreversible Adsorption: In some cases, particularly if degradation has occurred, the resulting polar impurities or the compound itself might bind irreversibly to the silica gel. This is more likely if the compound has degraded to a carboxylic acid, which will bind very strongly to silica. If this is suspected, deactivating the silica as described in A1 is recommended for future attempts.
Q3: I am getting poor separation between my product and an impurity. The spots are very close on the TLC plate. How can I improve the resolution?
A3: Achieving good resolution between compounds of similar polarity requires careful optimization of the chromatographic conditions.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Fine-tune the Solvent Ratio: Test a range of solvent systems with slightly different polarities. Sometimes, a small change in the ratio of your solvents (e.g., from 20% to 15% ethyl acetate in hexanes) can significantly improve separation.
-
Try Different Solvent Systems: The selectivity of the separation can be altered by changing the solvents. For normal-phase chromatography, common solvent systems include hexane/ethyl acetate, hexane/dichloromethane, and hexane/ether.[4][5] Experiment with these on TLC to find a system that provides the best separation.
-
-
Improve Column Packing and Dimensions:
-
Use a Longer, Thinner Column: For difficult separations, a longer and narrower column will provide more theoretical plates and better resolution.
-
Proper Packing: Ensure the column is packed uniformly without any air bubbles or channels, as these will lead to band broadening and poor separation.
-
-
Implement Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can start with a less polar mobile phase to allow the less polar compounds to separate and then gradually increase the polarity to elute your target compound and then more polar impurities.[4][6] This technique often provides superior separation for complex mixtures.
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, this ratio should be even lower.[1][7]
Experimental Protocols
Protocol 1: TLC Analysis for Mobile Phase Selection
-
Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Prepare a developing chamber with a small amount of your chosen mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots using a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
Calculate the Rf value for your product. Adjust the solvent polarity to achieve an Rf of ~0.3.
Protocol 2: Flash Column Chromatography with Deactivated Silica
-
Preparation of the Mobile Phase: Prepare your chosen mobile phase (e.g., 15% Ethyl Acetate in Hexanes) and add 0.5% (v/v) triethylamine. Mix thoroughly.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
In a beaker, create a slurry of silica gel in your mobile phase (containing triethylamine).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Add a small layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the mobile phase to the column and begin elution, collecting fractions.
-
Monitor the elution process by TLC to identify the fractions containing your pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this process as it is volatile.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (deactivated) or Neutral Alumina | Standard silica is acidic and can cause dehydrohalogenation of the vinyl chloride.[1][2] |
| Mobile Phase (Normal Phase) | Hexane/Ethyl Acetate or Hexane/Dichloromethane | Good starting points for moderately polar compounds.[4][5] |
| Mobile Phase Additive | 0.1-1% Triethylamine | Neutralizes acidic sites on silica gel, preventing degradation.[4] |
| TLC Rf Target | 0.25 - 0.35 | Optimal range for good separation in column chromatography.[1] |
| Sample Loading | 1-5% of silica weight | Prevents column overloading and ensures good separation.[1][7] |
References
- Spaggiari, A., Vaccari, D., Davoli, P., Torre, G., & Prati, F. (2007). A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. The Journal of Organic Chemistry, 72(6), 2216–2219.
- Bull, J. A., Mousseau, J. J., & Charette, A. B. (2008). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. Organic Letters, 10(23), 5485–5488.
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
- Nisar, J., et al. (2017). Thermal decomposition study of polyvinyl chloride in the presence of commercially available oxides catalysts.
- Pielichowski, K., & Njuguna, J. (2021). Thermal Stability of Nanosilica-Modified Poly(vinyl chloride). Semantic Scholar.
-
PubChem. (n.d.). Ethyl 6-(Chloroformyl)hexanoate. Retrieved from [Link]
- Salovey, R. (n.d.). Degradation of poly(vinyl chloride).
- Google Patents. (n.d.). US6391160B1 - Water removal in purification of vinyl chloride.
- Studies on the Degradation of Poly (Vinyl Chloride). (n.d.). Aston Research Explorer.
- Pielichowski, K., & Njuguna, J. (2021). Thermal Stability of Nanosilica-Modified Poly(vinyl chloride).
- Google Patents. (n.d.). US3122591A - Chemical dehydrohalogenation of 1, 2-dichloroethane to yield vinyl chloride.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- ResearchGate. (n.d.). PVC-silica hybrids: Effect of sol-gel conditions on the morphology of silica particles and thermal mechanical properties of the hybrids.
- Quevedo, E., Perez-Sanchez, E., Caballero, A., & Martínez, A. (2026). Vinyl chloride oligomers: On the road to understand the potential toxicity of PVC nanoplastics. PLOS One, 21(1), e0339850.
-
University of Ottawa. (n.d.). Column chromatography. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Vinyl Chloride in Polyvinyl Chloride Plastics by GC. Retrieved from [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US2389626A - Preparation of vinyl halides.
-
Applied Analytics. (n.d.). The VCM Production Process Overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkenyl halide synthesis by olefination. Retrieved from [Link]
- He, J., Ritalahti, K. M., Aiello, M. R., & Löffler, F. E. (2003). Reductive dechlorination of cis-1,2-dichloroethene and vinyl chloride by "Dehalococcoides ethenogenes". Applied and Environmental Microbiology, 69(2), 996–1003.
- ResearchGate. (2024).
-
PubChem. (n.d.). Ethyl 2-oxohept-6-enoate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl (E)-6-oxohept-3-enoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-3-oxohept-6-enoate. Retrieved from [Link]
Sources
- 1. Ethyl 4-chloro-3,3,6-trimethylhept-5-enoate | C12H21ClO2 | CID 154089716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. battelle.org [battelle.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbon isotopic fractionation during aerobic vinyl chloride degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling with Ethyl 6-chlorohept-6-enoate
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with a specific focus on the challenging substrate, Ethyl 6-chlorohept-6-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions involving this vinyl chloride.
Vinyl chlorides are notoriously less reactive than their bromide or iodide counterparts in Suzuki couplings.[1][2] This lower reactivity stems from the high C-Cl bond dissociation energy, which can impede the crucial oxidative addition step in the catalytic cycle.[3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of this specific transformation.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, offering systematic approaches to identify and resolve them.
Q1: My reaction shows low or no conversion of the starting material, this compound. What are the likely causes and how can I fix this?
Low to no conversion is a frequent hurdle, primarily due to the inert nature of the C-Cl bond. Here’s a breakdown of potential causes and solutions:
-
Suboptimal Catalyst System: The choice of palladium source and, more critically, the ligand is paramount for activating vinyl chlorides.
-
Explanation: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.[1] Electron-rich and bulky phosphine ligands are necessary to facilitate the oxidative addition of the palladium into the C-Cl bond.[1][4]
-
Solution:
-
Switch to a more active palladium precatalyst: Consider using Pd(OAc)₂ or Pd₂(dba)₃.[5]
-
Employ specialized ligands: Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or other bulky, electron-rich phosphines like P(t-Bu)₃ and PCy₃ are often effective for coupling aryl and vinyl chlorides.[5][6][7] A combination of Pd(OAc)₂ and SPhos has been shown to be effective for the Suzuki coupling of vinyl chlorides.[8][9]
-
Consider N-heterocyclic carbene (NHC) ligands: These have also proven to be highly effective for activating chlorides.[5]
-
-
-
Inappropriate Base Selection: The base plays a crucial role in the transmetalation step and its strength can significantly impact the reaction rate.
-
Explanation: The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[5] For sluggish substrates like vinyl chlorides, a stronger base may be required.
-
Solution:
-
Screen different bases: If you are using a weaker base like Na₂CO₃, consider switching to stronger inorganic bases such as K₃PO₄, Cs₂CO₃, or CsF.[7][8][10]
-
Use of fluoride ions: Cesium fluoride (CsF) in a solvent like isopropanol has been specifically reported to be effective in minimizing protodeboronation, a common side reaction, in the Suzuki coupling of vinyl chlorides with heteroaryl boronic acids.[8][9]
-
-
-
Incorrect Solvent Choice: The solvent system influences the solubility of reagents and the stability of the catalytic species.
-
Explanation: A solvent that does not adequately solubilize all components can lead to a sluggish or incomplete reaction. Biphasic systems are common, but the choice of the organic solvent is critical.
-
Solution:
-
Try different solvent systems: Common solvents for Suzuki couplings include toluene, dioxane, and THF, often with the addition of water.[10][11][12] For vinyl chlorides, a THF/H₂O mixture has been shown to be effective.[13]
-
Ensure adequate mixing: In biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
-
-
Insufficient Reaction Temperature: The activation energy for the oxidative addition of vinyl chlorides is high, often requiring elevated temperatures.
-
Explanation: Thermal energy is needed to overcome the kinetic barrier of C-Cl bond cleavage.
-
Solution:
-
Increase the reaction temperature: While typical Suzuki reactions run at 80-100 °C, you may need to go higher for this substrate.[10][11] However, be mindful of the potential for ester hydrolysis at very high temperatures, especially with strong bases.
-
Consider microwave heating: Microwave irradiation can significantly accelerate the reaction and improve yields, particularly for challenging substrates.[14][15]
-
-
Q2: I'm observing significant formation of side products, such as the homocoupled product of the boronic acid and/or dehalogenation of the starting material. How can I suppress these side reactions?
Side product formation is a common indication of an imbalanced or inefficient catalytic cycle.
-
Homocoupling of the Boronic Acid:
-
Explanation: This occurs when two molecules of the boronic acid couple with each other. It can be promoted by the presence of Pd(II) species that are not efficiently reduced to the active Pd(0) catalyst, or by the presence of oxygen.[4]
-
Solution:
-
Thoroughly degas the reaction mixture: Oxygen can oxidize the Pd(0) catalyst, leading to homocoupling. Purge the solvent and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[10]
-
Use a pre-catalyst: Using a well-defined Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species can minimize the presence of reactive Pd(II).
-
Control the stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can favor homocoupling.
-
-
-
Dehalogenation of this compound:
-
Explanation: The vinyl chloride is reduced to the corresponding alkene. This can happen if a hydride source is present and the palladium intermediate undergoes reductive elimination with a hydride instead of the organic group from the boronic acid.[4] Potential hydride sources can be impurities in the reagents or solvents, or side reactions involving the base and solvent.
-
Solution:
-
Use high-purity reagents and solvents: Ensure your solvents are anhydrous and your reagents are free from contaminants.
-
Choose a non-protic solvent if possible: While some water is often necessary, using a primarily non-protic solvent can minimize potential hydride sources.
-
Optimize the base: Some bases, in combination with certain solvents, are more prone to generating hydride species. Screening different bases can help mitigate this.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental aspects of setting up a successful Suzuki coupling reaction with this compound.
Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of a vinyl chloride like this compound?
For challenging substrates like vinyl chlorides, a highly active catalyst system is crucial. The combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is generally the most effective approach.[1][6]
-
Recommended Palladium Sources: Pd(OAc)₂ and Pd₂(dba)₃ are excellent choices as they are stable and are readily reduced in situ to the active Pd(0) species.[5]
-
Recommended Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective for C-Cl bond activation.[7] SPhos, in particular, has been successfully used for the Suzuki coupling of vinyl chlorides.[8][9]
-
Bulky Alkylphosphines: P(t-Bu)₃ and PCy₃ are also excellent choices due to their strong electron-donating properties and steric bulk, which promote both oxidative addition and reductive elimination.[5][6]
-
| Catalyst System | Typical Loading (mol %) | Key Advantages |
| Pd(OAc)₂ / SPhos | 1-5 | Proven efficacy for vinyl chlorides, commercially available.[8][9] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1-5 | Highly active for a broad range of chlorides, often effective at room temperature.[5] |
| Pd(OAc)₂ / PCy₃ | 1-5 | Effective for a variety of aryl and vinyl triflates and halides.[5] |
Q2: Which base and solvent should I choose for this reaction?
The choice of base and solvent is interdependent and critical for success.
-
Bases:
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often a good starting point for difficult couplings.[7]
-
Cesium Carbonate (Cs₂CO₃): Another strong base that can enhance reactivity.[10]
-
Cesium Fluoride (CsF): Particularly useful when protodeboronation of the boronic acid is a concern, as can be the case with heteroaryl boronic acids.[8][9]
-
-
Solvents:
-
Aprotic Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are excellent choices. They are polar enough to dissolve the reagents but are relatively inert.[11][16] A THF/water mixture is a common and effective solvent system.[13]
-
Aromatic Hydrocarbons: Toluene is another good option, especially for higher temperature reactions.[11]
-
Biphasic Systems: The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. A typical ratio of organic solvent to water is around 4:1 to 10:1.[10][17]
-
Q3: How do I monitor the progress of the reaction?
Regular monitoring is key to optimizing reaction time and preventing the formation of degradation products.
-
Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting materials and the formation of the product.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information and can help identify side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking small aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR can provide a very accurate measure of the conversion.[19]
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %) and the ligand (e.g., SPhos, 4 mol %).
-
Add the degassed solvent system (e.g., THF/H₂O 4:1).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion issues.
References
- Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Wikipedia. (2024, November 27). Suzuki reaction. In Wikipedia.
- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Hein, J. E., & Murray, J. I. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Li, W., et al. (2020).
- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (7), 212.
- Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Accounts of Chemical Research, 33(7), 417-426.
- AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- Reddy, M. V. R., et al. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 72(19), 7437–7440.
- Advion. (n.d.). Suzuki Reaction Monitoring.
- Canevali, C., et al. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions.
- Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?.
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Kappe, C. O., & Varma, R. S. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 7(24), 5429–5431.
- Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658–666.
- ACS Publications. (2025, February 18).
- Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates.
- PubMed. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- SciSpace. (2016, October 18).
- ResearchGate. (n.d.).
- ResearchGate. (2015, August 5). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling.
- Books. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
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- 18. shoko-sc.co.jp [shoko-sc.co.jp]
- 19. azom.com [azom.com]
Stability issues and degradation pathways of Ethyl 6-chlorohept-6-enoate
Welcome to the technical support center for Ethyl 6-chlorohept-6-enoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common stability issues and degradation pathways you may encounter during your experiments, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific understanding to ensure the integrity of your work.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent Reaction Yields or Appearance of Unexpected Byproducts
Question: "I'm performing a reaction with this compound, and my yields are inconsistent. I'm also observing unexpected peaks in my analytical data (e.g., LC-MS, GC-MS). What could be the cause?"
Answer: Inconsistent yields and the appearance of byproducts often point to the degradation of your starting material. This compound has several structural features that can contribute to instability under certain conditions. The primary suspects are hydrolysis of the ester and reactions involving the vinyl chloride moiety.
Troubleshooting Steps & Scientific Rationale:
-
Verify Solvent Purity and Anhydrous Conditions:
-
Protocol: Ensure your solvents are freshly distilled or from a sealed, anhydrous-grade bottle. If the reaction chemistry allows, consider adding a drying agent.
-
Causality: The ester functional group in this compound is susceptible to hydrolysis, especially in the presence of acidic or basic catalysts, to form the corresponding carboxylic acid and ethanol. Water in your reaction solvent is a common culprit.
-
-
Control Reaction Temperature:
-
Protocol: Run your reaction at the lowest effective temperature. Monitor for any exothermic events that could cause localized heating.
-
Causality: Alkyl halides can undergo thermal decomposition.[1][2] While the vinyl chloride is relatively stable, the overall molecule can be sensitive to high temperatures, potentially leading to dehydrochlorination or other side reactions.
-
-
Inert Atmosphere is Crucial:
-
Protocol: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: The double bond in the heptenoate chain can be susceptible to oxidation, especially at elevated temperatures or in the presence of radical initiators.
-
Issue 2: Changes in Physical Appearance or Purity of Stored this compound
Question: "My stored this compound has developed a slight yellow tint and shows decreased purity upon re-analysis. What is happening?"
Answer: The change in color and purity of your stored compound suggests gradual degradation. This can be due to improper storage conditions, leading to slow decomposition over time.
Troubleshooting Steps & Scientific Rationale:
-
Confirm Proper Storage Conditions:
-
Protocol: Store this compound at the recommended temperature, typically refrigerated (4°C), in a tightly sealed container to prevent moisture ingress.[3]
-
Causality: Lower temperatures slow down the rate of potential degradation reactions. A tight seal is critical to prevent hydrolysis from atmospheric moisture.
-
-
Protect from Light:
-
Inert Gas Overlay:
-
Protocol: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Causality: This displaces oxygen, minimizing the risk of oxidative degradation of the double bond.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the stability and degradation of this compound.
1. What are the primary degradation pathways for this compound?
The degradation of this compound is primarily dictated by its functional groups: the ethyl ester, the vinyl chloride, and the double bond. The main pathways are:
-
Hydrolysis of the Ester: This is a common degradation route for all esters, accelerated by acidic or basic conditions, leading to the formation of 6-chlorohept-6-enoic acid and ethanol.
-
Dehydrochlorination: Although vinyl chlorides are generally less reactive than alkyl chlorides, elimination of HCl can occur under thermal stress or in the presence of a strong base.[1][2][7]
-
Photodegradation: The presence of the double bond and the vinyl chloride moiety makes the molecule susceptible to degradation upon exposure to UV light.[4][5][6] This can lead to complex radical-mediated reactions.
2. How stable is the vinyl chloride group to hydrolysis?
The vinyl chloride group is notably resistant to hydrolysis under neutral and mild acidic or basic conditions.[8][9] This is due to the sp2 hybridization of the carbon atom, making nucleophilic substitution difficult. Drastic conditions, such as high temperatures and strong acids or bases, are typically required to hydrolyze a vinyl chloride.[8][10]
3. Can I use protic solvents with this compound?
While you can use protic solvents, be aware of the increased risk of ester hydrolysis, especially if the solvent is not anhydrous or if the reaction requires elevated temperatures or a catalyst that can promote hydrolysis. If possible, opt for anhydrous aprotic solvents.
4. What are the ideal storage conditions for this compound?
Based on general principles for storing halogenated and unsaturated esters, the following conditions are recommended:[3]
| Parameter | Recommendation | Rationale |
| Temperature | 4°C | To minimize thermal degradation and slow down hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the double bond. |
| Container | Tightly sealed amber glass vial | To protect from moisture and UV light. |
| Purity | Store in high purity | Impurities can sometimes catalyze degradation. |
5. How does the degradation of this compound compare to similar molecules?
-
Compared to Saturated Alkyl Halides: The vinyl chloride group is less reactive towards nucleophilic substitution and elimination than a saturated alkyl chloride.
-
Compared to Saturated Esters: The presence of the double bond and the vinyl chloride introduces additional potential degradation pathways (photodegradation, dehydrochlorination) not present in a simple saturated ester.
-
Compared to Allyl Chlorides: Allyl chlorides are significantly more reactive and prone to hydrolysis than the vinyl chloride in this molecule due to the formation of a resonance-stabilized carbocation intermediate.[9]
Visualizing Degradation Pathways
To better understand the potential degradation of this compound, the following diagram illustrates the key pathways.
Caption: Key degradation pathways of this compound.
Experimental Protocols
Protocol 1: Small-Scale Purity Check by ¹H NMR
This protocol is for a quick assessment of the purity of your this compound, particularly to check for hydrolysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard (Optional): Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Look for the characteristic peaks of this compound.
-
The presence of a broad peak around 10-12 ppm could indicate the formation of the carboxylic acid degradation product.
-
A quartet around 3.7 ppm and a triplet around 1.2 ppm would signify the presence of free ethanol.
-
References
-
AIP Publishing. (n.d.). Thermal Decomposition of Some Alkyl Halides by a Shock‐Tube Method. The Journal of Chemical Physics. Retrieved from [Link]
-
Bent, B. E., Nuzzo, R. G., & Zegarski, B. R. (1991). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Journal of the American Chemical Society, 113(4), 1137–1142. Retrieved from [Link]
-
Pancheva, R., & Klissurski, D. (2007). Chemical recycling of poly (vinyl chloride): alkaline dechlorination in organic solvents and plasticizer leaching in caustic solution. Journal of the University of Chemical Technology and Metallurgy, 42(1), 81-88. Retrieved from [Link]
-
Mukaiyama, T., Inomata, K., & Muraki, M. (1973). A New and Useful Method for the Hydrolysis of Vinyl Chlorides to Ketones. Chemistry Letters, 2(3), 261–264. Retrieved from [Link]
-
Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface .beta.-hydride elimination reactions. Journal of the American Chemical Society, 113(4), 1137-1142. Retrieved from [Link]
-
Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal decomposition of alkyl halides on aluminum. 2. The formation and thermal decomposition of surface metallacycles derived from the dissociative chemisorption of dihaloalkanes. Lookchem. Retrieved from [Link]
-
Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal decomposition of alkyl halides on aluminum. 2. The formation and thermal decomposition of surface metallacycles derived from the dissociative chemisorption of dihaloalkanes. Journal of the American Chemical Society, 113(4), 1143-1148. Retrieved from [Link]
-
Quora. (2017). Why are allyl chlorides hydrolysed much more easily than vinyl halides? Retrieved from [Link]
-
Lu, J., et al. (2015). Study on the Pressurized Hydrolysis Dechlorination of PVC. ResearchGate. Retrieved from [Link]
-
Abellache, A., et al. (2009). Contribution to Photodegradation Study, Chemical Behaviour of Unsaturated Polyester Resin Under Irradiation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Vinyl Chloride. PubChem. Retrieved from [Link]
-
Ciszewska, M., et al. (2021). Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin. MDPI. Retrieved from [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Vinyl Chloride | H2C=CHCl | CID 6338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin [mdpi.com]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Ethyl 6-chlorohept-6-enoate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of crude Ethyl 6-chlorohept-6-enoate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work, offering explanations grounded in chemical principles and field-proven insights.
I. Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities in your crude product. The synthesis of this compound, commonly proceeding through the olefination of ethyl 6-oxoheptanoate, can introduce several classes of impurities.
A plausible synthetic route involves a Wittig-type reaction using a chloromethylphosphonium salt or an Appel-type reaction on the corresponding alcohol. These methods can generate specific byproducts that co-elute or are difficult to separate from the desired product.
Table 1: Common Impurities in Crude this compound
| Impurity Class | Specific Examples | Origin | Rationale for Presence |
| Unreacted Starting Material | Ethyl 6-oxoheptanoate | Incomplete reaction | The olefination reaction may not have proceeded to completion. |
| Reagent Byproducts | Triphenylphosphine oxide | Wittig reaction | A stoichiometric byproduct of the Wittig reaction.[1][2] |
| Haloform (e.g., Chloroform) | Appel reaction | Formed from the reaction of the alcohol with the halogenating agent.[3] | |
| Triphenylphosphine | Appel reaction | Excess reagent or byproduct from side reactions.[4] | |
| Geometric Isomers | (Z)-Ethyl 6-chlorohept-6-enoate | Olefination reaction | The stereoselectivity of the olefination may not be absolute, leading to a mixture of E and Z isomers.[2] |
| Solvent Residues | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Reaction/Workup | Solvents used during the synthesis and extraction steps. |
| Degradation Products | Ethyl 6-hydroxyhept-6-enoate | Hydrolysis | The vinyl chloride moiety can be susceptible to hydrolysis under certain conditions.[3] |
| Polymeric materials | Instability of the vinyl chloride | Vinyl chloride derivatives can be prone to polymerization, especially at elevated temperatures.[1] |
II. Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs) - Purification Strategy
Q1: My crude NMR shows a significant peak around 2.5 ppm that isn't my product. What is it likely to be?
A1: A peak around 2.5 ppm in the ¹H NMR spectrum of the crude product likely corresponds to the methylene protons adjacent to the ketone in the unreacted starting material, Ethyl 6-oxoheptanoate . This indicates an incomplete olefination reaction.
-
Troubleshooting:
-
Reaction Optimization: Revisit your reaction conditions. Ensure you are using a sufficient excess of the olefination reagent and that the reaction has been allowed to run to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial.
-
Purification Strategy: Fractional distillation under reduced pressure is an effective first-pass purification to remove the higher-boiling ketone starting material from your lower-boiling vinyl chloride product.
-
Q2: I have a white, crystalline solid precipitating during my purification. What is it and how do I remove it?
A2: If you have employed a Wittig-type reaction, this solid is almost certainly triphenylphosphine oxide , a common byproduct.[1]
-
Troubleshooting:
-
Initial Workup: Most of the triphenylphosphine oxide can be removed by precipitation from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate, followed by filtration.
-
Column Chromatography: For complete removal, column chromatography is highly effective. Triphenylphosphine oxide is significantly more polar than this compound and will have a lower Rf value on a silica gel TLC plate.
-
Q3: My purified product seems to be a mixture of two very similar compounds according to GC-MS. What could be the issue?
A3: You are likely observing a mixture of the (E) and (Z) geometric isomers of this compound. The Wittig reaction, in particular, can lead to mixtures of stereoisomers, with the ratio depending on the nature of the ylide and the reaction conditions.[2]
-
Troubleshooting:
-
Reaction Control: The Schlosser modification of the Wittig reaction can be employed to favor the formation of the E-alkene.[2]
-
Purification Challenge: Separating E/Z isomers can be challenging due to their similar polarities. High-performance liquid chromatography (HPLC) with a suitable stationary phase or careful column chromatography with a low-polarity eluent system may be required. Often, for subsequent synthetic steps, the mixture of isomers is used directly if the stereochemistry is not critical.
-
Q4: During distillation, my product seems to be degrading or polymerizing in the distillation pot. How can I prevent this?
A4: The vinyl chloride moiety in your product can be thermally labile and prone to polymerization at elevated temperatures.[1]
-
Troubleshooting:
-
Vacuum Distillation: Always perform distillation under reduced pressure to lower the boiling point of your product and minimize thermal stress.
-
Use of Inhibitors: Consider adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask to prevent polymerization.
-
Temperature Control: Use a heating mantle with a temperature controller and a stir bar to ensure even heating and avoid localized overheating.
-
III. Experimental Protocols
The following are detailed, step-by-step methodologies for the purification and analysis of this compound.
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This method is ideal for a first-pass purification to remove high-boiling impurities like unreacted starting material and triphenylphosphine oxide.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux column.
-
Use a round-bottom flask of an appropriate size, not filled more than two-thirds full.
-
Place a magnetic stir bar in the distillation flask.
-
Ensure all joints are well-sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump via a cold trap.
-
Position a thermometer with the bulb just below the side arm leading to the condenser.
-
-
Procedure:
-
Charge the distillation flask with the crude this compound.
-
Begin stirring and slowly apply vacuum.
-
Gently heat the flask using a heating mantle.
-
Collect the forerun, which will contain low-boiling solvent residues.
-
Carefully collect the fraction corresponding to the boiling point of this compound at the applied pressure.
-
Monitor the purity of the collected fractions by TLC or GC-MS.
-
Protocol 2: Purification by Flash Column Chromatography
This technique is effective for removing polar impurities such as triphenylphosphine oxide and any hydrolyzed byproducts.
-
Slurry Preparation:
-
In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Pour the silica gel slurry into the column, allowing the solvent to drain.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Gradually increase the polarity of the eluent if necessary to elute the desired product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
IV. Purity Assessment
Accurate assessment of purity is critical. The following analytical techniques are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities.
-
Typical GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C), ramp up to a higher temperature (e.g., 280 °C).[5]
-
Carrier Gas: Helium
-
-
Mass Spectrometry: The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the purified product and identifying any remaining impurities.
-
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
The vinyl proton will appear as a multiplet in the alkene region (~5.5-6.5 ppm).
-
The ethyl ester protons will show a quartet (~4.1 ppm) and a triplet (~1.2 ppm).
-
The methylene groups of the heptenoate chain will appear as multiplets between ~1.5 and 2.5 ppm.
-
-
Impurity Identification: Unreacted ketone starting material will show characteristic peaks for the methylene groups adjacent to the carbonyl. Triphenylphosphine oxide will exhibit multiplets in the aromatic region (~7.4-7.7 ppm).
V. Visualization of Workflow and Logic
Purification Workflow Diagram
Caption: A typical purification workflow for crude this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for identifying and addressing common impurities.
VI. References
-
Hoveyda, A. H., et al. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry, 22, 1–63.
-
Wittig, G., & Schlosser, M. (1961). Über die Stereochemie der Olefin-Bildung aus Phosphin-methylenen. Angewandte Chemie, 73(14), 522-522.
-
Wittig Reaction. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis. [Link]
-
Appel Reaction. Organic Chemistry Portal. [Link]
-
Appel reaction. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. (2008). CN101125815A.
-
Preparation method of ethyl 6-oxo-8-chloro-caprylate. (2012). CN102731307B.
-
Process for the production of vinyl chloride. (2005). WO/2005/042452. [Link]
-
Appel Reaction. J&K Scientific LLC. [Link]
-
1H NMR Spectroscopy. eCampusOntario Pressbooks. [Link]
-
Rapid alcoholysis of cyclic esters using metal alkoxides: access to linear lactyllactate-grafted polyglycidol. The Royal Society of Chemistry. [Link]
-
Ethyl 6-chlorohex-2-enoate. PubChem. [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. MDPI. [Link]
-
ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Organic Syntheses. [Link]
-
Method for preparing ethyl 7-chloro-2-oxyheptanoate. (2008). CN101265187A.
-
A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate. (2010). CN100593534C.
-
Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace. [Link]
-
Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. [Link]
-
Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. ResearchGate. [Link]
-
An Introduction to NMR on Ethyl Crotonate Molecules. AZoM. [Link]
Sources
Challenges in the scale-up of Ethyl 6-chlorohept-6-enoate production
Technical Support Center: Production of Ethyl 6-chlorohept-6-enoate
Welcome to the technical support guide for the synthesis and scale-up of this compound. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to navigate the challenges associated with its production.
Section 1: Synthesis Strategy and Core Challenges
The synthesis of this compound, a vinylic chloride, is not a trivial process and presents unique challenges compared to standard ester preparations. A common and effective synthetic route proceeds via the conversion of a ketone precursor, Ethyl 6-oxoheptanoate. This strategy involves two primary transformations:
-
Synthesis of Ethyl 6-oxoheptanoate: Typically achieved through methods like the acetoacetic ester synthesis or other carbon-carbon bond-forming reactions. For the purpose of this guide, we will assume the starting material, Ethyl 6-oxoheptanoate, is available.
-
Conversion to this compound: The critical step involves the reaction of the ketone with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to form the gem-dichloro intermediate, followed by elimination to yield the desired vinylic chloride.
The primary challenges in scaling up this process revolve around the handling of corrosive and moisture-sensitive reagents, controlling reaction exotherms, managing side reactions, and purifying the thermally sensitive final product.
Caption: High-level workflow for the synthesis and purification of this compound.
Section 2: Troubleshooting Guide (Question & Answer Format)
Part A: The Chlorination Reaction
Question 1: My reaction with phosphorus pentachloride (PCl₅) is sluggish and gives a low yield of the desired product. What are the likely causes?
Answer: This is a common issue often traced back to reagent quality, moisture, or suboptimal reaction conditions.
-
Causality—Reagent Quality: Phosphorus pentachloride is highly hygroscopic. Contamination with water hydrolyzes it to phosphoryl chloride (POCl₃) and hydrochloric acid (HCl), reducing its activity. Always use freshly opened or properly stored PCl₅ from a reputable supplier.
-
Causality—Anhydrous Conditions: The reaction is extremely sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Any water present will consume the PCl₅ and can lead to side reactions with your starting material.
-
Troubleshooting Steps:
-
Verify PCl₅ Quality: Use a fresh bottle of PCl₅.
-
Ensure Anhydrous System: Oven-dry all glassware and cool under an inert atmosphere (Nitrogen or Argon). Use a high-purity anhydrous solvent.
-
Temperature Control: While the initial addition may need to be cooled to control the exotherm, the reaction often requires heating to go to completion. A typical temperature range is 50-80°C. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Stoichiometry: Ensure at least one full equivalent of PCl₅ is used. For scale-up, a slight excess (1.05-1.1 equivalents) is often employed to drive the reaction to completion.
-
Question 2: I am observing a significant amount of a dark, polymeric byproduct and the reaction is difficult to stir. Why is this happening?
Answer: The formation of dark, insoluble byproducts often points to decomposition caused by excessive temperatures or reaction with incompatible materials.
-
Causality—Thermal Decomposition: The intermediate carbocations and the final vinylic chloride can be susceptible to polymerization or decomposition at high temperatures, especially in the presence of strong acids like HCl generated in situ.
-
Causality—Side Reactions: The phosphoryl chloride (POCl₃) formed during the reaction can also promote dehydration and other side reactions if the temperature is not controlled.
-
Troubleshooting Steps:
-
Strict Temperature Management: Control the initial addition of PCl₅ to the ketone solution at a lower temperature (e.g., 0-10°C) to manage the exotherm. Once the addition is complete, slowly raise the temperature to the target reflux or reaction temperature.
-
Solvent Choice: Use a robust, inert solvent. While chlorinated solvents like carbon tetrachloride were historically used, safer alternatives like toluene or chlorobenzene are preferable for scale-up. Ensure the solvent does not react with PCl₅.[1]
-
Reaction Time: Do not heat the reaction for longer than necessary. Once GC analysis shows complete consumption of the starting material, proceed to the work-up.
-
Caption: Troubleshooting logic for low yield in the chlorination step.
Part B: Scale-Up and Safety
Question 3: We are scaling the reaction from 10g to 1kg. What are the primary safety and process concerns?
Answer: Scaling up this reaction introduces significant challenges related to thermal management, reagent handling, and off-gassing.
-
Thermal Management: The reaction of PCl₅ is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction is a serious risk.
-
Solution: Use a jacketed reactor with a reliable cooling system. The PCl₅ should be added portion-wise or as a solution in the reaction solvent, with the rate of addition controlled to keep the internal temperature within a safe range (e.g., below 25°C during addition).[2]
-
-
Off-Gassing: The reaction generates significant quantities of hydrogen chloride (HCl) gas.
-
Solution: The reactor must be equipped with a vent leading to a scrubber system (e.g., a caustic soda scrubber) to neutralize the acidic gas before it is released.
-
-
Reagent Handling: Handling kilogram quantities of solid PCl₅ and the corrosive liquids POCl₃ and HCl requires stringent safety protocols.
-
Solution: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and a full-face respirator. All transfers should be conducted in a well-ventilated fume hood or a closed system.
-
-
Work-up (Quenching): The most hazardous step during scale-up is often the quenching of the reaction mixture, which contains unreacted PCl₅ and POCl₃. Adding water can cause a violent, uncontrolled reaction.
-
Solution: Perform a "reverse quench" by slowly adding the reaction mixture to a large volume of vigorously stirred ice or cold water. This ensures that the water is always in excess and can absorb the heat of hydrolysis.
-
Part C: Purification and Analysis
Question 4: My final product is showing signs of decomposition during vacuum distillation. How can I improve its stability?
Answer: this compound, like many vinylic and allylic chlorides, can be thermally labile, especially if trace acidic impurities remain.
-
Causality—Acidic Impurities: Residual HCl or POCl₃ from the reaction can catalyze decomposition and polymerization upon heating during distillation.
-
Troubleshooting Steps:
-
Thorough Neutralization: During the aqueous work-up, wash the organic layer thoroughly with a dilute base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is basic, followed by a water or brine wash to remove residual salts.
-
Lower Distillation Temperature: The key to successful distillation is to lower the boiling point. Use a high-vacuum pump to achieve the lowest possible pressure. A short-path distillation apparatus is highly recommended as it minimizes the residence time of the compound on hot surfaces.
-
Avoid Overheating: Use a stirring mantle and a liquid bath (oil or water) for even heating. Do not heat the distillation pot significantly higher than the temperature required for boiling.
-
Question 5: How can I confirm the purity and identity of my final product?
Answer: A combination of chromatographic and spectroscopic methods is essential for unambiguous characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing purity and confirming the molecular weight. The mass spectrum should show the correct molecular ion peak (M+) and a characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the structure. Key signals to look for include the vinyl proton near the chlorine, the ethyl ester signals (a quartet and a triplet), and the various methylene groups of the heptanoate chain.
-
¹³C NMR: Will show the characteristic shifts for the sp² carbons of the double bond, with the carbon bearing the chlorine being significantly downfield.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Will show a strong C=O stretch for the ester (around 1735 cm⁻¹) and a C=C stretch (around 1640 cm⁻¹).
Section 3: Protocols and Data
Experimental Protocol: Synthesis of this compound (100g Scale)
Safety Precaution: This procedure must be performed in a large, efficient fume hood. Appropriate PPE, including acid-resistant gloves, flame-retardant lab coat, and full-face protection, is mandatory.[3] An emergency shower and eyewash must be accessible.
Reagents & Equipment:
-
Ethyl 6-oxoheptanoate (100 g)
-
Phosphorus pentachloride (PCl₅) (121 g, 1.05 eq)
-
Toluene, anhydrous (800 mL)
-
2L three-neck round-bottom flask
-
Mechanical stirrer, condenser, dropping funnel, nitrogen inlet
-
Jacketed cooling/heating system or a large ice bath
Procedure:
-
Setup: Assemble the 2L flask with the mechanical stirrer, condenser (with a gas outlet to a caustic scrubber), and a dropping funnel. Purge the entire system with dry nitrogen.
-
Charge Reactor: Charge the flask with Ethyl 6-oxoheptanoate and 400 mL of anhydrous toluene. Begin stirring and cool the mixture to 5-10°C using the cooling system.
-
Reagent Addition: In a separate flask under a nitrogen atmosphere, dissolve the PCl₅ in 400 mL of anhydrous toluene. This may be slightly exothermic. Transfer this solution to the dropping funnel.
-
Controlled Addition: Add the PCl₅ solution dropwise to the stirred ketone solution over 2-3 hours, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, slowly warm the mixture to 60°C and hold for 4-6 hours. Monitor the reaction's progress by taking small, quenched aliquots for GC analysis.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger vessel (e.g., a 5L reactor or beaker), place 2 kg of crushed ice and 1 L of water with vigorous stirring. Slowly transfer the reaction mixture via a cannula or pump into the ice-water mixture. The rate of addition should be controlled to keep the quench pot temperature below 25°C.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 1 L of water, followed by 1 L of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 1 L of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation using a short-path apparatus to obtain the final product.
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) |
| Starting Material | 10.0 g | 1.00 kg |
| PCl₅ | 12.1 g (1.05 eq) | 1.21 kg (1.05 eq) |
| Solvent (Toluene) | 80 mL | 8.0 L |
| Addition Time | 30-45 min | 2-3 hours |
| Reaction Temp | 60°C | 60°C |
| Reaction Time | 4-6 hours | 4-6 hours (verify by GC) |
| Typical Yield | 70-80% | 65-75% |
| Purification | Short-Path Distillation | Fractional Vacuum Distillation |
References
- SAFETY DATA SHEET - Sigma-Aldrich (for general chemical handling). Source: Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich (for moisture-sensitive and corrosive reagents). Source: Sigma-Aldrich.
- 2 - SAFETY DATA SHEET (for flammable liquids). Source: Sigma-Aldrich.
- SAFETY DATA SHEET - Santa Cruz Biotechnology. Source: Santa Cruz Biotechnology.
- A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents.
- Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google Patents.
Sources
How to prevent polymerization of Ethyl 6-chlorohept-6-enoate during storage
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ethyl 6-chlorohept-6-enoate. This guide is designed to provide in-depth, field-proven insights into the safe storage and handling of this reactive monomer. As Senior Application Scientists, we understand that experimental success depends on the integrity of your starting materials. This document offers a series of troubleshooting guides and frequently asked questions to prevent the unwanted polymerization of this compound, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound polymerizing during storage?
A1: The inherent reactivity of its chemical structure is the primary cause.
This compound possesses a terminal vinyl chloride group (a carbon-carbon double bond with an attached chlorine atom). This functional group is susceptible to free-radical polymerization, a chain reaction that converts individual monomer units into long polymer chains.[1][2] This process can be initiated by external energy sources like heat and light, or by the presence of radical-generating impurities.[3]
The polymerization process generally follows three steps:[4][5]
-
Initiation: A free radical (R•) is generated, which then attacks the carbon-carbon double bond of the monomer, creating a new, larger radical.
-
Propagation: The newly formed radical attacks another monomer molecule, extending the polymer chain and regenerating the radical at the growing end. This step repeats, rapidly increasing the chain length.[6]
-
Termination: The reaction stops when two radical chains combine or react in a way that neutralizes their radical ends.[3][7]
Without proper inhibition, this cascade can occur even at ambient temperatures, leading to increased viscosity, the formation of solids, and a complete loss of the monomer.[8]
Caption: Mechanism of Phenolic Inhibitors.
Q4: Should I store the monomer under an inert atmosphere (e.g., Nitrogen, Argon)?
A4: No, this is a common and critical mistake.
Storing monomers stabilized with phenolic inhibitors like BHT or MEHQ under an inert atmosphere is strongly discouraged. These inhibitors require the presence of dissolved oxygen to function as radical scavengers. [9]Oxygen first reacts with the initial monomer radical (M•) to form a peroxy radical (MOO•). The phenolic inhibitor then efficiently quenches this peroxy radical. Without oxygen, the inhibitor cannot perform this function, and polymerization can proceed unchecked.
Q5: How can I tell if my material has started to polymerize?
A5: Regular inspection is key. Look for changes in physical properties and, if necessary, perform analytical testing.
Early detection can prevent the loss of valuable material and avoid safety hazards associated with runaway reactions.
| Method | Observation | Indication |
| Visual Inspection | Increased viscosity, cloudiness (turbidity), or the appearance of gel or solid particles. | The monomer is converting into higher molecular weight polymer chains. |
| Heat Generation | The container feels warm to the touch without being near a heat source. | Polymerization is an exothermic process; heat generation indicates an active, and potentially accelerating, reaction. [10] |
| Analytical Monitoring | ||
| Viscometry | A quantitative increase in the measured viscosity. [11] | Direct evidence of polymer formation. |
| Gas Chromatography (GC) | A decrease in the peak area corresponding to the monomer over time. [12][13] | The monomer is being consumed. |
| FTIR Spectroscopy | A decrease in the absorbance of peaks associated with the C=C double bond (~1630 cm⁻¹). [11][13] | The vinyl group is being converted into the single bonds of the polymer backbone. |
Q6: My material is already viscous or contains solids. What should I do?
A6: Do not attempt to use or purify the material. Prioritize safe disposal.
If significant polymerization has occurred, the reaction can become uncontrollable. The material should be considered unstable.
-
Isolate the Container: Move the container to a cool, well-ventilated area away from other chemicals, particularly flammables and combustibles.
-
Do Not Heat: Attempting to dissolve the polymer by heating will only accelerate the polymerization of the remaining monomer, creating a potential runaway reaction. [9]3. Consult Safety Protocols: Contact your institution's Environmental Health & Safety (EH&S) department for guidance on proper handling and disposal of reactive chemical waste. [14]
Experimental Protocols
Protocol 1: How to Add an Inhibitor to Unstabilized this compound
This protocol describes the standard procedure for adding a phenolic inhibitor to a freshly synthesized or purified batch of the monomer.
-
Preparation: Work in a well-ventilated fume hood. Ensure the monomer is at room temperature.
-
Inhibitor Stock Solution: Prepare a stock solution of the chosen inhibitor (BHT or MEHQ) in a compatible, volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1% w/v.
-
Calculation: Determine the volume of stock solution needed to achieve the target concentration (e.g., 200 ppm) in your batch of monomer.
-
Example: For 100 g of monomer and a target of 200 ppm (0.02 g) of BHT:
-
Add 2 mL of a 1% (1 g / 100 mL) BHT stock solution.
-
-
-
Addition: With gentle stirring, add the calculated volume of the inhibitor stock solution to the monomer.
-
Solvent Removal (if required): If the application is sensitive to the solvent, remove it under reduced pressure at a low temperature (<30°C) to avoid thermal stress on the monomer.
-
Labeling: Clearly label the container with the name of the inhibitor and its concentration.
-
Storage: Immediately transfer the stabilized monomer to an appropriate, tightly sealed, opaque container and store as recommended in Q2 .
Protocol 2: Workflow for Monitoring Monomer Stability
Regularly assessing the quality of stored reactive monomers is crucial for experimental consistency.
Sources
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 8. Safe handling and_storage_of_styrene_monomer | PDF [slideshare.net]
- 9. hse.gov.uk [hse.gov.uk]
- 10. mdpi.com [mdpi.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. polymersolutions.com [polymersolutions.com]
- 13. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
- 14. Mia Secret Store [miasecretstore.com]
Technical Support Center: Byproduct Identification in Ethyl 6-chlorohept-6-enoate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 6-chlorohept-6-enoate. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you identify, characterize, and mitigate the formation of byproducts in your reactions. Our focus is on providing scientifically sound explanations and practical, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during reactions with this compound, offering quick insights and solutions.
Q1: I'm observing a lower than expected yield of my desired product. What are the most likely side reactions?
A1: Several side reactions can contribute to a reduced yield. The most common culprits are elimination reactions, hydrolysis of the ester, and oligomerization.
-
Elimination Reactions: this compound can undergo elimination of HCl to form various diene byproducts. This is often promoted by basic conditions or elevated temperatures.[1][2][3] The specific isomer formed can depend on the reaction conditions and the base used.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, especially in the presence of acid or base and water, which will yield 6-chlorohept-6-enoic acid and ethanol.[4]
-
Oligomerization/Polymerization: The vinyl chloride moiety can be susceptible to radical-initiated oligomerization, leading to the formation of higher molecular weight species.[5]
Q2: My post-reaction mixture shows multiple spots on TLC, even after purification. How can I identify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile components and providing their mass spectra, which can be used to determine their molecular weights and fragmentation patterns.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the exact structure of byproducts, including isomeric forms.[9][10] For example, the formation of different diene isomers from elimination reactions can be distinguished by their unique proton and carbon chemical shifts and coupling constants.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate less volatile byproducts. Coupling with a mass spectrometer (LC-MS) can provide molecular weight information for these components.[11][12]
Q3: I suspect an elimination reaction is occurring. What are the expected byproducts and how can I confirm their presence?
A3: Elimination of HCl from this compound can lead to the formation of conjugated and non-conjugated dienes. The two most probable isomers are Ethyl hepta-5,6-dienoate and Ethyl hepta-4,6-dienoate.
To confirm their presence:
-
GC-MS Analysis: Look for peaks with a molecular ion corresponding to the loss of HCl from the starting material. The fragmentation patterns can provide clues to the diene structure.
-
¹H NMR Spectroscopy: The appearance of new signals in the olefinic region (typically 5-7 ppm) is a strong indicator. The specific splitting patterns and coupling constants will help differentiate between the isomers. For instance, an allene will have a characteristic signal around 4.5-5.5 ppm.
Q4: How can I minimize the formation of these byproducts?
A4: Minimizing byproduct formation often involves careful control of reaction conditions.
| Byproduct Class | Mitigation Strategy | Rationale |
| Elimination Products | Use non-basic or sterically hindered bases. Maintain lower reaction temperatures. | Strong, small bases favor E2 elimination pathways. Lower temperatures reduce the rate of elimination reactions.[2][3] |
| Hydrolysis Products | Ensure anhydrous reaction conditions. Use a neutral or slightly acidic pH if possible. | The presence of water, especially under basic or strongly acidic conditions, promotes ester hydrolysis.[4] |
| Oligomerization Products | Add a radical inhibitor (e.g., BHT, TEMPO). Avoid exposure to light or radical initiators. | Radical polymerization is a chain reaction that can be suppressed by radical scavengers.[13][14] |
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for identifying and resolving specific experimental issues.
Guide 2.1: Troubleshooting Unexpected Peaks in GC-MS Analysis
Problem: Your GC-MS analysis of a reaction involving this compound shows several unexpected peaks of significant intensity.
Workflow:
Caption: Workflow for identifying unknown peaks in GC-MS.
Step-by-Step Protocol:
-
Analyze Molecular Ions:
-
Objective: Determine the molecular weight of each unknown peak.
-
Procedure: Examine the mass spectrum for the molecular ion peak (M⁺). Compare this to the molecular weight of your starting material, this compound.
-
-
Hypothesize Byproduct Structures:
-
Elimination: If a peak has a molecular weight corresponding to the starting material minus HCl (36.46 g/mol ), it is likely a diene byproduct.
-
Oligomerization: Peaks with molecular weights that are multiples of the starting material's monomer unit suggest oligomerization.
-
Hydrolysis: A peak corresponding to 6-chlorohept-6-enoic acid indicates hydrolysis of the ester.
-
-
Confirm with NMR Spectroscopy:
-
Objective: Obtain definitive structural information.
-
Procedure: Isolate the impurity by preparative chromatography (if possible) and acquire ¹H and ¹³C NMR spectra. Compare the observed chemical shifts and coupling constants with expected values for the hypothesized structures.
-
-
Optimize Reaction Conditions:
-
Objective: Minimize the formation of the identified byproduct.
-
Procedure: Based on the identity of the byproduct, implement the mitigation strategies outlined in the table in Q4 of the FAQ section.
-
Guide 2.2: Characterizing Isomeric Byproducts using NMR
Problem: You have confirmed the presence of elimination byproducts but need to differentiate between the possible isomers.
Key NMR Features for Isomer Differentiation:
| Isomer | Key ¹H NMR Signals (approximate ppm) | Key ¹³C NMR Signals (approximate ppm) |
| Ethyl hepta-5,6-dienoate | 4.5-5.5 (m, =C=CH₂) | 200-210 (allene C), 75-90 (=C=), 70-80 (=CH₂) |
| Ethyl hepta-4,6-dienoate (E/Z isomers) | 5.5-6.5 (m, vinyl protons) | 120-140 (sp² carbons of diene) |
Experimental Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve a purified sample of the byproduct mixture in a deuterated solvent (e.g., CDCl₃).
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Pay close attention to the integration and multiplicity of signals in the olefinic region.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbons. A DEPT-135 experiment can help distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy) will show correlations between coupled protons, helping to trace the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity and identifying quaternary carbons.
-
Caption: Workflow for isomeric byproduct characterization by NMR.
Section 3: References
-
Elimination Reactions. (n.d.). Retrieved from vertexaisearch.cloud.google.com.
-
Elimination Reactions. (n.d.). Retrieved from vertexaisearch.cloud.google.com.
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Retrieved from vertexaisearch.cloud.google.com.
-
8.5. Elimination reactions | Organic Chemistry 1: An open textbook. (n.d.). Lumen Learning. Retrieved from vertexaisearch.cloud.google.com.
-
Elimination Reactions. (n.d.). Dalal Institute. Retrieved from vertexaisearch.cloud.google.com.
-
12.2: Radical Reactions. (2023). Chemistry LibreTexts. Retrieved from vertexaisearch.cloud.google.com.
-
How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. Retrieved from vertexaisearch.cloud.google.com.
-
Radical Halogenation in Organic Synthesis. (n.d.). Chemistry Steps. Retrieved from vertexaisearch.cloud.google.com.
-
11: Free Radical Substitution and Addition Reactions. (n.d.). Retrieved from vertexaisearch.cloud.google.com.
-
Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (2012). Chromatography Online. Retrieved from vertexaisearch.cloud.google.com.
-
Radical Halogenation of Alkanes. (2020). YouTube. Retrieved from youtube.com.
-
11.7: Elimination Reactions- Zaitsev's Rule. (2024). Chemistry LibreTexts. Retrieved from vertexaisearch.cloud.google.com.
-
Preparation and Identification of Esters. (2021). YouTube. Retrieved from youtube.com.
-
10.1 Free Radical Halogenation | Organic Chemistry. (2020). YouTube. Retrieved from youtube.com.
-
A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. (n.d.). Google Patents. Retrieved from patents.google.com.
-
Ethyl 6-chlorohex-2-enoate. (n.d.). PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov.
-
Basic Concepts of NMR: Identification of the Isomers of C4H8O2. (n.d.). Magritek. Retrieved from magritek.com.
-
Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. (2019). Agilent Technologies. Retrieved from agilent.com.
-
Highly Active Ethylene Oligomerization Catalysts. (2008). ResearchGate. Retrieved from researchgate.net.
-
Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir. (n.d.). ResearchGate. Retrieved from researchgate.net.
-
Analyzing haloacetic acids using gas chromatography/mass spectrometry. (n.d.). Penn State University. Retrieved from vertexaisearch.cloud.google.com.
-
Analysis of Haloacetic Acids and Dalapon in Water by GC-MS Using TraceGOLDTM TG-5MS with SafeGuard GC Column. (n.d.). anCHem. Retrieved from anchem.no.
-
Analyzing haloacetic acids using gas chromatography/mass spectrometry. (n.d.). Semantic Scholar. Retrieved from semanticscholar.org.
-
ester hydrolysis and Fischer esterification. (2019). YouTube. Retrieved from youtube.com.
Sources
- 1. home.iitk.ac.in [home.iitk.ac.in]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. anchem.pl [anchem.pl]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. magritek.com [magritek.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. agilent.com [agilent.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.ucsb.edu [people.chem.ucsb.edu]
Refining the workup procedure for Ethyl 6-chlorohept-6-enoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 6-chlorohept-6-enoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to refine your workup procedure. Our goal is to move beyond simple step-by-step instructions, offering a deeper understanding of the causality behind each experimental choice to ensure a robust and reproducible synthesis.
Overview: The Critical Role of the Workup Procedure
The synthesis of specialty esters like this compound often concludes with a series of purification steps collectively known as the "workup." The quality of your final product is directly dependent on the efficacy of this procedure. A well-executed workup removes unreacted starting materials, catalysts, and byproducts, while a flawed one can lead to low yields, impure products, or even complete loss of the desired compound.[1][2] This guide focuses on navigating the common pitfalls associated with the aqueous workup of this specific molecule, ensuring you can consistently obtain high-purity this compound.
While various synthetic routes exist, a common approach involves the esterification of 6-chlorohept-6-enoic acid or the conversion of a precursor alcohol.[3][4] These reactions often utilize reagents and catalysts that are acidic or basic in nature, necessitating a carefully planned aqueous workup to neutralize and remove them.[5][6]
Standard Aqueous Workup Protocol
The following is a standard, robust protocol for the workup of this compound following a typical synthesis. The rationale behind each step is explained to provide a foundational understanding.
Experimental Protocol: Step-by-Step Workup
-
Quenching the Reaction:
-
Once the reaction is deemed complete by a monitoring technique (e.g., TLC, GC-MS), cool the reaction vessel to room temperature.
-
Slowly add deionized water to the reaction mixture with stirring. This step hydrolyzes reactive reagents and begins the process of separating water-soluble components.
-
-
Solvent Addition & Transfer:
-
Dilute the quenched reaction mixture with an appropriate organic solvent, such as ethyl acetate or diethyl ether. This ensures the product remains in the organic phase and reduces the viscosity of the solution.[5]
-
Transfer the entire mixture to a separatory funnel of appropriate size (not more than two-thirds full).
-
-
Acid/Base Neutralization Washes:
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert it, and immediately vent to release the pressure from CO₂ evolution.[6][7] Shake gently at first, venting frequently, then more vigorously for 1-2 minutes. This wash is crucial for neutralizing any residual acid catalyst or acidic byproducts.[6] Allow the layers to separate, then drain and discard the lower aqueous layer. Test the pH of the aqueous layer to ensure it is neutral or slightly basic.[6] Repeat if necessary.
-
Deionized Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining water-soluble impurities and residual bicarbonate salts.[6]
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This step helps to break up minor emulsions and "salts out" the desired organic product from the aqueous phase by reducing its solubility in water, thereby increasing the partitioning into the organic layer.[6]
-
-
Drying the Organic Layer:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is fast and efficient, while Na₂SO₄ is less acidic but has a lower capacity.[8] Add the drying agent until it no longer clumps together and swirls freely in the solution.
-
Allow the mixture to stand for 10-15 minutes to ensure complete removal of dissolved water.
-
-
Isolation of Crude Product:
-
Filter the solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.[6]
-
Rinse the drying agent with a small amount of fresh organic solvent and add this to the flask to recover any adsorbed product.[6]
-
Remove the solvent under reduced pressure using a rotary evaporator. Be cautious if the product is volatile.[2] The remaining residue is your crude this compound, which can then be further purified if necessary (e.g., by column chromatography or distillation).
-
Visualization of the Workup Workflow
Caption: Standard aqueous workup workflow for this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the workup procedure.
Q1: I've formed a thick, stable emulsion between the organic and aqueous layers that won't separate. What should I do?
A1: Emulsions are a common frustration in aqueous workups.[7] They are often caused by the presence of fine particulate matter, high concentrations of dissolved substances, or soap-like byproducts that stabilize the mixture of two immiscible liquids.
-
Immediate Actions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Add Brine: Add a significant amount of saturated brine (NaCl solution). The increased ionic strength of the aqueous layer often helps to break the emulsion.[8]
-
Gentle Swirling: Gently swirl the funnel instead of shaking it. A "figure-eight" motion can sometimes coalesce the droplets.
-
-
Advanced Solutions:
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can remove the particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for separating the layers.
-
Solvent Addition: Adding a small amount of a different solvent (e.g., a few mL of methanol if your primary solvent is diethyl ether) can sometimes alter the interfacial tension enough to break the emulsion.
-
Q2: My final yield is much lower than expected. Where could my product have gone?
A2: Product loss during workup is a frequent issue and can occur at several stages.[2]
-
Possible Cause 1: Product is partially soluble in the aqueous layer.
-
Solution: Your product, being an ester with a polar head and a relatively short carbon chain, may have some solubility in water. To minimize this, always use brine for your final wash. If you suspect significant loss, you can "salt out" the product by saturating all aqueous washes with NaCl.[6] Additionally, re-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
-
-
Possible Cause 2: Product degradation.
-
Solution: Vinyl halides and esters can sometimes be sensitive to harsh acidic or basic conditions.[9] If your reaction required strong acid or base, ensure it is thoroughly neutralized early in the workup. Prolonged exposure to non-neutral pH can cause hydrolysis of the ester or other side reactions.[2]
-
-
Possible Cause 3: Product is volatile.
-
Solution: You may have lost the product during the rotary evaporation step.[2] Check the solvent trap on the rotovap. To prevent this, use a lower bath temperature and carefully control the vacuum. It's better to remove the solvent slowly than to lose your product.
-
Q3: After all the washes, my organic layer still has a persistent yellow or brown color. What does this mean?
A3: A persistent color often indicates the presence of high molecular weight byproducts or, if halogenating reagents were used, residual halogen.
-
Solution: If you suspect residual halogen (e.g., from reagents like N-chlorosuccinimide), wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[7][8] This will reduce the halogen to a colorless halide ion, which will partition into the aqueous layer. If the color persists, it is likely due to non-volatile organic impurities that will need to be removed by a subsequent purification step like column chromatography.
Q4: I see a gooey or solid precipitate forming at the interface between the two layers. How should I handle this?
A4: This is often caused by the precipitation of inorganic salts in the presence of organic material or the formation of insoluble byproducts.[7][8]
-
Solution:
-
Dilution: Try diluting the entire mixture by adding more of both the organic solvent and water. This can sometimes dissolve the precipitate.
-
Filtration: The most reliable method is to filter the entire biphasic mixture through a Büchner funnel with a pad of Celite. This will remove the insoluble material. The filtrate can then be returned to the separatory funnel to continue the extraction. Be sure to rinse the Celite pad with fresh organic solvent to recover any adsorbed product.
-
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Stable Emulsion | High salt concentration, fine particulates, surfactant-like byproducts. | Add brine, allow to stand, gentle swirling, filter through Celite, centrifugation.[7][8] |
| Low Yield | Product solubility in aqueous layer, product degradation (pH sensitivity), product volatility. | "Salt out" with brine, re-extract aqueous layers, ensure complete neutralization, use low temperature/vacuum on rotovap.[2][6] |
| Persistent Color | Residual halogen, high molecular weight impurities. | Wash with 10% sodium thiosulfate solution; plan for column chromatography.[7][8] |
| Interfacial Precipitate | Insoluble inorganic salts, polymeric byproducts. | Dilute with more solvent and water, filter the entire mixture through Celite.[7][8] |
Frequently Asked Questions (FAQs)
Q: Why is the sodium bicarbonate wash so important, and why does it create pressure? A: The sodium bicarbonate wash is critical for neutralizing any residual acids from the reaction.[6] Acids, even in catalytic amounts, can lead to product degradation over time. The pressure buildup is due to the acid-base reaction between the bicarbonate (HCO₃⁻) and an acid (H⁺), which produces carbonic acid (H₂CO₃). Carbonic acid is unstable and rapidly decomposes into water and carbon dioxide (CO₂) gas, which causes the pressure increase.[6] This is why frequent venting of the separatory funnel is essential to prevent the stopper from being ejected.[7]
Q: What is the specific purpose of the final brine wash? A: The brine (saturated NaCl solution) wash serves two main purposes. First, it helps to break up any minor emulsions that may have formed. Second, and more importantly, it decreases the solubility of your organic product in the aqueous layer by increasing the polarity of the aqueous phase.[6] This effect, known as "salting out," forces more of your product into the organic layer, thereby increasing your yield. It also helps to remove the bulk of the dissolved water from the organic layer before the final drying step.
Q: How do I know if I've added enough drying agent? A: A sufficient amount of drying agent has been added when some of it remains free-flowing and does not clump together at the bottom of the flask. If you add the drying agent and it all clumps into a single mass, you need to add more. The appearance of a "snow-globe" effect when the flask is swirled is a good indicator that the organic layer is dry.
Q: My crude ¹H NMR spectrum looks very messy, even after the workup. Does this mean the reaction failed? A: Not necessarily. A crude NMR spectrum will show peaks for your product as well as any non-volatile impurities that were not removed by the aqueous workup.[2] These could include unreacted starting materials or organic byproducts. The workup is designed to remove inorganic salts and water-soluble materials. The presence of multiple sets of peaks in the crude NMR simply indicates that a final purification step, such as flash column chromatography or vacuum distillation, is required to isolate the pure this compound.
References
-
University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Ester synthesis by esterification. Retrieved from [Link]
-
Synlett. (2001). A Convenient Procedure for Parallel Ester Hydrolysis. Thieme. Retrieved from [Link]
-
Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (2008). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
-
Chemguide. (n.d.). making halogenoalkanes (haloalkanes). Retrieved from [Link]
-
GeeksforGeeks. (2022). Methods of preparation of Haloalkanes and Haloarenes. Retrieved from [Link]
- Google Patents. (2012). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
-
SciSpace. (n.d.). Efficient Synthesis of Either Enantiomer of Ethyl 5‐Hydroxyhept‐6‐enoate. Retrieved from [Link]
-
YouTube. (2011). Haloalkanes 4. Tertiary Haloalkane preparation and purification. Retrieved from [Link]
-
Alliant Academy. (n.d.). 10. HALOALKANES AND HALOARENES. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 6-chlorohex-2-enoate. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Preparation of Haloalkanes. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water. Retrieved from [Link]
Sources
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. How To [chem.rochester.edu]
- 3. Methods of preparation of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Interpretation of Ethyl 6-chlorohept-6-enoate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 6-chlorohept-6-enoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal relationships between the molecule's structure and its spectral features, offering a framework for interpreting similar compounds. We will explore the expected spectral patterns, compare the utility of NMR with other analytical techniques, and provide a robust experimental protocol for data acquisition.
The Structural Elucidation Challenge
This compound is a bifunctional molecule featuring an ethyl ester and a vinylic chloride. This combination of an electron-withdrawing ester group and a halogenated double bond presents a unique spectroscopic puzzle. Accurate structural confirmation is paramount for its use in synthesis or as a reference standard, and NMR spectroscopy is the most powerful tool for this purpose, providing unambiguous information about the carbon skeleton and the relative orientation of protons.
Interpreting the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the signal) of each peak are dictated by the electronic environment and neighboring protons. While an experimental spectrum is definitive, a predicted analysis based on established principles provides a strong foundational understanding.
The expected signals for this compound are as follows:
-
Ethyl Ester Group (H-a, H-b): The ethyl group of the ester will present two distinct signals. The methylene protons (H-a ) are adjacent to the ester oxygen, which deshields them, placing their signal around δ 4.1-4.2 ppm . This signal will appear as a quartet due to coupling with the three neighboring methyl protons. The terminal methyl protons (H-b ) are further from the electronegative oxygen and will therefore appear more upfield, around δ 1.2-1.3 ppm , as a triplet due to coupling with the two methylene protons.
-
Aliphatic Chain (H-c, H-d, H-e): The three methylene groups in the aliphatic chain create a series of coupled signals.
-
The protons at H-c , alpha to the carbonyl group, are deshielded and expected to resonate around δ 2.3 ppm . This signal will be a triplet, split by the neighboring H-d protons.
-
The protons at H-e , adjacent to the double bond, will be shifted downfield to approximately δ 2.2 ppm and will appear as a triplet, split by the H-d protons.
-
The central methylene protons at H-d are coupled to four protons (two at H-c and two at H-e) and would likely appear as a complex multiplet, specifically a quintet, around δ 1.7 ppm .
-
-
Vinylic Protons (H-f, H-g): The two protons on the carbon-carbon double bond are in distinct chemical environments.
-
H-f , the proton on the same carbon as the chlorine atom, is expected to be significantly deshielded and will likely appear around δ 5.9-6.1 ppm . This signal will be a singlet, as there are no protons on adjacent carbons.
-
H-g , the other vinylic proton, is also deshielded by the double bond and will appear around δ 5.4-5.6 ppm as a singlet.
-
Predicted ¹H NMR Data Summary
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| a | 4.12 | Quartet (q) | 2H |
| b | 1.25 | Triplet (t) | 3H |
| c | 2.30 | Triplet (t) | 2H |
| d | 1.75 | Quintet (quin) | 2H |
| e | 2.20 | Triplet (t) | 2H |
| f | 6.05 | Singlet (s) | 1H |
| g | 5.50 | Singlet (s) | 1H |
Interpreting the ¹³C NMR Spectrum: Mapping the Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity. Due to the low natural abundance of the ¹³C isotope, proton-carbon coupling is typically removed through broadband decoupling, resulting in a spectrum where each unique carbon appears as a single line.
-
Carbonyl Carbon (C-1): The ester carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 170-175 ppm .[1][2]
-
Vinylic Carbons (C-6, C-7): The two sp²-hybridized carbons of the double bond will resonate in the alkene region of the spectrum. The carbon bearing the chlorine atom (C-6 ) will be further downfield due to the halogen's inductive effect, expected around δ 135-140 ppm . The terminal methylene carbon (C-7 ) will appear more upfield, around δ 115-120 ppm .[3]
-
Ester Alkoxy Carbons (C-a, C-b): The methylene carbon bonded to the ester oxygen (C-a ) is deshielded and will appear around δ 60-62 ppm . The terminal methyl carbon (C-b ) will be found in the typical aliphatic region, around δ 14-15 ppm .
-
Aliphatic Chain Carbons (C-2, C-3, C-4, C-5): The sp³-hybridized carbons of the main chain will appear in the upfield region of the spectrum.
-
C-2 , alpha to the carbonyl, will be around δ 33-35 ppm .
-
C-5 , adjacent to the double bond, will be around δ 30-32 ppm .
-
The remaining methylene carbons, C-3 and C-4 , will be found further upfield, typically in the δ 24-28 ppm range.
-
Predicted ¹³C NMR Data Summary
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| 1 | 173.0 |
| 2 | 34.0 |
| 3 | 24.5 |
| 4 | 27.0 |
| 5 | 31.5 |
| 6 | 138.0 |
| 7 | 117.0 |
| a | 61.0 |
| b | 14.2 |
Workflow for Spectroscopic Analysis
The logical flow from sample preparation to final structure confirmation is a critical, self-validating process. Each step builds upon the last to ensure data integrity and accurate interpretation.
Caption: Workflow for NMR-based structural elucidation.
Comparative Analysis: NMR vs. Other Techniques
While NMR is unparalleled for detailed structural mapping, a multi-technique approach provides the most comprehensive characterization.
| Technique | Information Provided for this compound | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Unambiguous structure determination. | Relatively low sensitivity; requires larger sample amounts. |
| Mass Spectrometry (MS) | Molecular weight (m/z) and fragmentation patterns. Confirms elemental composition. | Extremely high sensitivity; requires very little sample. | Provides no information on atom connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O ester, C=C alkene, C-Cl). | Fast and simple to operate. | Provides limited information on the overall molecular structure. |
In practice, MS would be used to confirm the molecular weight and formula, IR would quickly verify the presence of the ester and alkene functionalities, and NMR would provide the definitive, detailed structural proof.
Experimental Protocol: Acquiring High-Quality NMR Spectra
This protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra for a liquid sample like this compound.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (~10-20 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
5 mm NMR tubes
-
Pasteur pipette
-
Vortex mixer
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: a. Weigh approximately 15 mg of this compound directly into a clean, dry vial. b. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). c. Gently vortex the vial until the sample is fully dissolved. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's gauge. b. Insert the sample into the NMR magnet. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical signal for the tetramethylsilane (TMS) reference peak.
-
¹H Spectrum Acquisition: a. Load a standard proton experiment parameter set. b. Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm). c. Use a 30° or 45° pulse angle to ensure quantitative integration. d. Set the number of scans (typically 8 to 16 for a sample of this concentration). e. Acquire the Free Induction Decay (FID).
-
¹³C Spectrum Acquisition: a. Load a standard proton-decoupled carbon experiment parameter set (e.g., zgpg30). b. Set the spectral width to cover the expected range (e.g., 0-200 ppm). c. Set a sufficient relaxation delay (e.g., 2 seconds) to allow for the slower relaxation of quaternary carbons. d. Set the number of scans (typically 128 to 1024, as ¹³C is much less sensitive than ¹H). e. Acquire the FID.
-
Data Processing: a. Apply an exponential window function to the FID to improve the signal-to-noise ratio. b. Perform a Fourier transform to convert the FID from the time domain to the frequency domain. c. Phase the spectrum to ensure all peaks are in the positive absorptive mode. d. Perform baseline correction to ensure a flat baseline. e. Calibrate the chemical shift axis by setting the residual CHCl₃ peak to δ 7.26 ppm for ¹H or the CDCl₃ peak to δ 77.16 ppm for ¹³C. f. Integrate the signals in the ¹H spectrum. g. Pick the peaks in both spectra and tabulate the results.
This comprehensive approach ensures the acquisition of reliable and interpretable NMR data, forming the bedrock of chemical characterization for molecules like this compound.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0150079).
- (n.d.). 13 - Supporting Information.
- Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. (n.d.).
- Chemaxon. (n.d.). NMR Predictor.
- Data Tables (DT) in NUTS: Publication Listings of NMR Data. (n.d.).
- Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes.
- Wishart Research Group, University of Alberta. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
-
Savvy Chem. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]
- Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and.
- Chemguide. (n.d.). interpreting C-13 NMR spectra.
- ResearchGate. (n.d.). ¹H‐NMR spectrum of haloalkane (dichloromethane) after halide exchange....
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
Sources
Comparison of different synthetic routes to Ethyl 6-chlorohept-6-enoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
Ethyl 6-chlorohept-6-enoate is a versatile bifunctional molecule of significant interest in organic synthesis, serving as a key building block for the introduction of a seven-carbon chain with reactive handles at both ends. Its vinyl chloride moiety and ester functionality allow for a diverse range of subsequent transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of two distinct synthetic routes to this compound, offering a critical evaluation of their respective methodologies, yields, and practical considerations. The presented protocols are based on established chemical principles and aim to provide researchers with the necessary information to make informed decisions for their specific synthetic needs.
Route 1: Conversion of Ethyl 6-oxoheptanoate to this compound
This synthetic approach leverages the commercially available ethyl 6-oxoheptanoate and converts the ketone functionality into the desired terminal vinyl chloride. The key transformation in this route is the olefination of the ketone.
Reaction Scheme:
A Senior Application Scientist's Guide to Validating the Purity of Ethyl 6-chlorohept-6-enoate using GC-MS: A Comparative Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of intermediates is a cornerstone of robust and reproducible synthesis. This guide provides an in-depth, experience-driven approach to validating the purity of Ethyl 6-chlorohept-6-enoate, a key building block in various synthetic pathways. We will focus on the gold-standard technique of Gas Chromatography-Mass Spectrometry (GC-MS) and objectively compare its performance against other viable analytical methods. Our discussion will be grounded in the principles of scientific integrity, ensuring that every protocol is not just a series of steps, but a self-validating system.
Introduction: The Criticality of Purity in Synthesis
This compound is a versatile intermediate whose purity directly impacts the yield, impurity profile, and overall success of subsequent synthetic transformations. Even trace impurities can lead to unwanted side reactions, catalyst poisoning, or difficulties in purification of the final active pharmaceutical ingredient (API). Therefore, a rigorous and validated analytical method for purity determination is not merely a quality control step but a critical component of process understanding and optimization.
Purity standards are often dictated by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), which provide guidelines for acceptable levels of impurities in pharmaceutical substances.[1][2] Adherence to these standards is essential for regulatory compliance and ensuring the safety and efficacy of the final drug product.[3]
GC-MS: The Method of Choice for Volatile and Semi-Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[4][] This combination makes it exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound.
Why GC-MS for this compound? A Mechanistic Perspective
The choice of GC-MS is underpinned by several key advantages:
-
High Resolution Separation: The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas). This allows for the separation of the target analyte from closely related impurities, such as isomers or degradation products.
-
Unambiguous Identification: The mass spectrometer fragments the eluting compounds into characteristic ions. The resulting mass spectrum is a unique "fingerprint" of the molecule, enabling its confident identification by comparison to spectral libraries (e.g., NIST).
-
High Sensitivity: GC-MS can detect and quantify impurities at very low levels (ppm or even ppb), which is crucial for meeting stringent regulatory requirements.[6]
-
Quantitative Accuracy: With proper calibration, GC-MS provides accurate and precise quantification of both the main component and its impurities.
Experimental Workflow: A Self-Validating Protocol
A robust analytical method is one that is validated to ensure its performance characteristics are suitable for the intended application.[7][8][9] The validation process for a GC-MS method for this compound should encompass the parameters outlined by the International Council for Harmonisation (ICH) and other regulatory bodies.[10]
Caption: GC-MS workflow for purity validation.
Detailed GC-MS Protocol for this compound
This protocol is a starting point and should be optimized and validated for your specific instrumentation and laboratory conditions.
1. Sample and Standard Preparation:
- Standard Preparation: Accurately weigh a certified reference standard of this compound and dissolve it in a suitable high-purity solvent (e.g., dichloromethane) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the analyte and its impurities.
- Sample Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the same solvent to a concentration within the calibration range.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 6890N or equivalent.
- Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
- Column: A non-polar or mid-polar capillary column is recommended for this type of analysis. A good starting point is a 30 m x 0.25 mm ID, 0.25 µm film thickness column, such as an Agilent HP-5ms or equivalent.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/min to 250°C.
- Final hold: 5 minutes at 250°C.
- Mass Spectrometer Parameters:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-400.
3. Data Analysis and Validation:
- Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of the certified reference standard.
- Quantification: Generate a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation to determine the concentration of this compound in the sample.
- Purity Calculation: Calculate the purity of the sample as a percentage of the main component relative to the total area of all detected peaks (area percent method). For higher accuracy, use a corrected area percent method with response factors determined for known impurities.
- Method Validation: Perform a full method validation according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11][12]
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is the preferred method, other techniques can also be employed for purity determination. A comprehensive understanding of their strengths and limitations is crucial for selecting the most appropriate method for a given application.
| Technique | Principle | Advantages for this compound | Limitations |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High selectivity and sensitivity, unambiguous identification, well-established for volatile compounds. | Requires derivatization for non-volatile impurities, potential for thermal degradation of labile compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantifies substances by measuring the intensity of NMR signals relative to an internal standard. | Absolute quantification without a reference standard for the analyte, non-destructive. | Lower sensitivity compared to GC-MS, requires a high-purity internal standard, potential for signal overlap in complex mixtures. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation by liquid chromatography, detection by UV absorbance. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Requires a chromophore for UV detection, lower specificity than MS, potential for co-elution of impurities. |
Understanding Potential Impurities: A Proactive Approach
A key aspect of purity validation is the identification of potential impurities that may arise from the synthetic route or degradation. For this compound, potential impurities could include:
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.
-
Isomers: Positional or geometric isomers of the target molecule.
-
By-products: Compounds formed through side reactions.
-
Degradation products: Compounds formed by the decomposition of the target molecule over time or under certain conditions.
The fragmentation pattern of this compound in the mass spectrometer can provide valuable clues for the identification of unknown impurities.
Caption: Predicted MS fragmentation of the analyte.
Conclusion: Ensuring Confidence in Your Results
Validating the purity of this compound using GC-MS is a critical step in ensuring the quality and consistency of your research and development efforts. By following a well-designed and validated protocol, and by understanding the strengths and limitations of alternative techniques, you can have a high degree of confidence in your analytical results. This guide provides a framework for developing a robust and reliable method that meets the stringent requirements of the pharmaceutical industry.
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Validation and Verification Guidelines for Analytical Methods | ACS Reagent Chemicals. (2017, February 28). Retrieved from [Link]
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A Comparative Guide to the Reactivity of Ethyl 6-chlorohept-6-enoate and Other Vinyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuanced World of Vinyl Halide Reactivity
In the landscape of modern organic synthesis, vinyl halides are indispensable building blocks. Their utility in forming carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions has made them staples in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] However, not all vinyl halides are created equal. The identity of the halogen atom (I, Br, Cl, F) attached to the sp²-hybridized carbon profoundly dictates the compound's reactivity, stability, cost, and availability.[2]
This guide provides an in-depth comparative analysis of Ethyl 6-chlorohept-6-enoate, a representative vinyl chloride, against its vinyl iodide, bromide, and fluoride analogs. We will explore the fundamental principles governing their reactivity, present comparative data in key synthetic transformations, and provide robust experimental protocols to empower researchers in making informed decisions for reaction design and optimization.
The Subject of Comparison: this compound
This compound is a functionalized vinyl chloride. The presence of the ester moiety offers a handle for further synthetic manipulations, while the vinyl chloride group serves as a versatile point for cross-coupling reactions. While less reactive than its bromide and iodide counterparts, its stability and the lower cost of chlorinated starting materials make it an attractive substrate, particularly for large-scale synthesis.
Synthesis of this compound
A proposed synthetic pathway starts from the commercially available ethyl 6-oxoheptanoate. Treatment with a chlorinating agent such as phosphorus pentachloride (PCl₅) or, for milder conditions, triphosgene in the presence of a base like pyridine, would yield the desired this compound.[4]
Alternatively, hydrochlorination of a terminal alkyne, ethyl hept-6-ynoate, provides another direct route. This reaction typically proceeds via Markovnikov addition, placing the chlorine atom on the more substituted carbon of the former triple bond.[5][6]
The Reactivity Hierarchy: A Mechanistic Perspective
The reactivity of vinyl halides in the most common and synthetically useful reactions, particularly palladium-catalyzed cross-couplings, is dominated by the strength of the Carbon-Halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the vinyl halide to the low-valent metal center (e.g., Pd(0)).[1][7]
The generally accepted order of reactivity is a direct consequence of the C-X bond dissociation energies:
Vinyl Iodide > Vinyl Bromide > Vinyl Chloride > Vinyl Fluoride
-
C-I Bond: The weakest bond, making vinyl iodides the most reactive substrates. Oxidative addition occurs readily, often at room temperature.[8]
-
C-Br Bond: Stronger than C-I, but still readily cleaved. Vinyl bromides are excellent, widely used coupling partners, sometimes requiring mild heating.[1]
-
C-Cl Bond: Significantly stronger, making vinyl chlorides, including this compound, more challenging substrates. Their successful coupling necessitates higher temperatures and, crucially, the use of specialized, electron-rich, and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the difficult oxidative addition step by increasing the electron density on the palladium center.[1][9]
-
C-F Bond: The strongest C-X bond, rendering vinyl fluorides largely unreactive under standard cross-coupling conditions.[1]
Comparative Performance in Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern synthesis and represent the most significant area of application for vinyl halides.
The Suzuki-Miyaura reaction, coupling an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling method due to its mild conditions and the low toxicity of boron reagents.[7][10] The performance of vinyl halides directly reflects the established reactivity trend.
| Vinyl Halide (V-X) | Relative Reactivity | Typical Conditions | Observed Yields |
| V-I | Very High | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Room Temp to 60 °C | Excellent |
| V-Br | High | Pd catalyst, Base (e.g., K₂CO₃), 80-100 °C | Good to Excellent |
| V-Cl | Moderate | Pd catalyst with bulky, electron-rich ligand (e.g., SPhos, RuPhos), Stronger Base (e.g., Cs₂CO₃, CsF), 100-120 °C[7][9] | Moderate to Good |
| V-F | Very Low | Harsh conditions, limited success | Generally Poor |
| Note: Yields are highly substrate and condition dependent. This table represents general trends.[1] |
The use of vinyl chlorides like this compound requires careful optimization. The choice of a highly active catalyst system, often involving ligands like SPhos or RuPhos, and a strong base such as cesium carbonate or cesium fluoride, is critical to achieving satisfactory yields.[9][11]
The Heck reaction couples an unsaturated halide with an alkene.[12][13] The reactivity of vinyl halides again follows the C-X bond strength, with vinyl chlorides being viable but less reactive substrates than bromides or iodides.[1] Recent advances have shown that even challenging vinyl chlorides can participate successfully in Heck reactions, especially with electron-rich olefins.[12]
| Vinyl Halide (V-X) | Relative Reactivity | Typical Conditions | Observed Yields |
| V-I | Very High | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N), 80-100 °C | Good to Excellent |
| V-Br | High | Pd(OAc)₂, PPh₃, Base, 100-120 °C | Good |
| V-Cl | Moderate | Palladacycle catalysts or specific ligand systems, Higher Temps (>120 °C) | Moderate |
| V-F | Very Low | Rarely used | Generally Poor |
| Note: Yields are highly substrate and condition dependent. This table represents general trends.[1] |
This reaction forms a C-C bond between a terminal alkyne and a vinyl halide, typically using a dual palladium and copper(I) catalyst system.[3] The reactivity trend is particularly pronounced in this transformation.
| Vinyl Halide (V-X) | Relative Reactivity | Typical Conditions | Observed Yields |
| V-I | Very High | Pd/Cu catalyst, Base (e.g., Et₃N), Room Temperature[8] | Excellent |
| V-Br | High | Pd/Cu catalyst, Base, Room Temp to mild heating | Good to Excellent |
| V-Cl | Moderate | Pd catalyst with specific ligands, higher temperatures, often requires anhydrous/anaerobic conditions[1] | Moderate |
| V-F | Very Low | Very harsh conditions, rarely successful | Generally Poor |
| Note: Yields are highly substrate and condition dependent. This table represents general trends.[1] |
Nucleophilic Substitution Reactions
Vinyl halides, including this compound, are notoriously unreactive towards standard Sₙ1 and Sₙ2 nucleophilic substitution reactions.
-
Sₙ2 Infeasibility: The backside attack required for an Sₙ2 mechanism is sterically hindered by the molecule's planar geometry. Furthermore, the incoming nucleophile is repelled by the electron-rich π-system of the double bond.
-
Sₙ1 Infeasibility: The formation of a vinylic carbocation intermediate is highly unfavorable. The sp-hybridized carbon of the cation is more electronegative than an sp²-hybridized carbon in an alkyl carbocation, making it less stable.
Despite this, nucleophilic substitution on vinyl halides can occur under specific conditions through alternative mechanisms, such as the radical nucleophilic substitution (Sᵣₙ1) pathway or via elimination-addition sequences, though these are less common in general synthesis.[6]
Experimental Protocols
The following protocols are generalized procedures. Causality behind choices: For less reactive halides like vinyl chlorides, an inert atmosphere (achieved by evacuating and backfilling with argon/nitrogen) is critical to prevent catalyst decomposition at the required higher temperatures. The choice of a stronger base (e.g., Cs₂CO₃ over K₂CO₃) and a more electron-rich ligand (e.g., SPhos over PPh₃) is a deliberate strategy to accelerate the rate-limiting oxidative addition step.
Protocol 1: General Procedure for a Comparative Suzuki-Miyaura Coupling
This protocol allows for the objective comparison of different vinyl halides under standardized conditions, with necessary adjustments for less reactive substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the vinyl halide (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (2.0–2.5 equiv.).
-
For V-I/V-Br: Use K₂CO₃ or K₃PO₄.
-
For V-Cl: Use a stronger base like Cs₂CO₃ or CsF.[9]
-
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (1-5 mol%).
-
For V-I/V-Br: Pd(PPh₃)₄ can be used.
-
For V-Cl: A pre-catalyst like Pd(OAc)₂ with a specialized ligand (e.g., SPhos, 2-4 mol%) is required.[9]
-
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, or toluene/water mixture) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature.
-
For V-I: Room temperature to 60 °C.
-
For V-Br: 80–100 °C.
-
For V-Cl: 100–120 °C.
-
-
Monitoring & Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion
This compound stands as a valuable, cost-effective, and stable building block in organic synthesis. While its reactivity in hallmark transformations like palladium-catalyzed cross-coupling is moderate compared to its vinyl bromide and iodide counterparts, this guide demonstrates that these limitations can be overcome. By understanding the underlying mechanistic principles—primarily the challenge of the oxidative addition step—researchers can make rational choices in catalyst, ligand, and reaction conditions to achieve high yields. The necessity for more advanced catalytic systems for vinyl chlorides is not a drawback but rather a testament to the progress in catalyst development, which has unlocked the synthetic potential of this abundant and economical class of substrates.
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Electrophilic Addition to Alkynes: Hydrohalogenation. (2025). JoVE. [Link]
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Galli, C., Gentili, P., & Rappoport, Z. (1994). Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route. The Journal of Organic Chemistry, 59(22), 6786–6795. [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
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Xu, L., Zhang, J., Tao, C., & Cao, X. (2013). Advances in the Synthesis of Vinyl Chloride Compounds. Progress in Chemistry, 25(11), 1876-1887. [Link]
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Saputra, M. A., Ngo, L., & Kartika, R. (2017). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry, 82(11), 5964–5971. [Link]
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Cahiez, G., & Moyeux, A. (2014). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 2, 9. [Link]
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Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route. (n.d.). ACS Publications. [Link]
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Hydrohalogenation of alkynes- Part 2. (2023). Khan Academy. [Link]
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McConville, M., Saidi, O., Blacker, J., & Xiao, J. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? The Journal of Organic Chemistry, 74(7), 2692–2698. [Link]
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Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions | Summary and Q&A. (2023). Glasp. [Link]
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Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. (2024). National Institutes of Health. [Link]
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Hydrohalogenation of Alkynes. (2020). Chad's Prep. [Link]
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Halogenation of Alkynes With Br2 and Cl2. (2013). Master Organic Chemistry. [Link]
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Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. (2005). National Institutes of Health. [Link]
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Characteristics of the SN2 Reaction. (2023). Chemistry LibreTexts. [Link]
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Biscoe, M. R., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (36), 4333–4335. [Link]
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Why a vinyl halide can not do the SN2 reaction. (2010). Organic chemistry teaching. [Link]
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Why are vinyl halides less reactive than alkyl halides? (2018). Quora. [Link]
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The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]
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Nucleophilic Substitution Reactions at Vinylic Carbons. (2008). ResearchGate. [Link]
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Why are vinyl halides less reactive than alkyl halides? (2018). Quora. [Link]
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Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. (2005). ACS Publications. [Link]
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Reduction of Vinyl Halides to Alkenes, and of Aryl Halides and Related Compounds to Arenes. (n.d.). Semantic Scholar. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. (2009). ACS Publications. [Link]
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Efficient Synthesis of Either Enantiomer of Ethyl 5‐Hydroxyhept‐6‐enoate. (2004). SciSpace. [Link]
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Ethyl 6-chlorohex-2-enoate. (n.d.). PubChem. [Link]
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A Comparative Guide to the Structural Confirmation of Ethyl 6-chlorohept-6-enoate Derivatives
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific integrity and project progression. Ethyl 6-chlorohept-6-enoate and its derivatives represent a class of molecules with significant potential as intermediates in the synthesis of complex organic structures. Their unique combination of an ester, an alkyl chain, and a vinylic chloride moiety presents a distinct analytical challenge. This guide provides an in-depth comparison of the primary spectroscopic techniques used for their structural elucidation, grounded in field-proven insights and experimental data.
The Analytical Imperative: Beyond a Simple Spectrum
Confirming the structure of a molecule like this compound is not a matter of running a single spectrum. It requires a multi-faceted analytical approach where each technique provides a unique and complementary piece of the structural puzzle. The primary challenge lies in definitively placing the chlorine atom and the double bond at the 6-position and confirming the integrity of the ethyl ester group. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, followed by a discussion of hyphenated techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable for mapping the connectivity of the entire structure.
Expertise & Causality: Why NMR is Paramount
The power of NMR lies in its ability to probe the chemical environment of each proton and carbon atom.[2] The proximity to electronegative atoms (like oxygen and chlorine) and unsaturated groups (the alkene and carbonyl) causes predictable shifts in the resonance frequencies (chemical shifts), allowing for precise assignment.[3] For our target molecule, ¹H NMR will confirm the number of protons at each position, their neighboring protons through spin-spin splitting, and their electronic environment. ¹³C NMR will complement this by identifying all unique carbon atoms, including the quaternary carbonyl carbon.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR (CDCl₃, 500 MHz) | Predicted ¹³C NMR (CDCl₃, 125 MHz) | Justification & Rationale |
| H-2 / C-2 | δ 2.35 (t, J = 7.5 Hz, 2H) | δ 34.0 | Protons and carbon alpha to the carbonyl group are deshielded. Expected to be a triplet due to coupling with H-3.[4] |
| H-3 / C-3 | δ 1.68 (quint, J = 7.5 Hz, 2H) | δ 24.5 | Standard alkyl chain chemical shifts. |
| H-4 / C-4 | δ 1.50 (quint, J = 7.5 Hz, 2H) | δ 28.0 | Standard alkyl chain chemical shifts. |
| H-5 / C-5 | δ 2.15 (q, J = 7.0 Hz, 2H) | δ 32.5 | Protons and carbon alpha to the double bond are deshielded. |
| H-7 / C-7 | δ 5.40 (s, 1H), δ 5.35 (s, 1H) | δ 117.0 | Geminal vinylic protons adjacent to chlorine. Their distinct signals confirm the terminal alkene. |
| C-6 | - | δ 138.0 | Quaternary vinylic carbon attached to chlorine, significantly deshielded. |
| -OCH₂CH₃ | δ 4.15 (q, J = 7.1 Hz, 2H) | δ 60.5 | Methylene protons adjacent to the ester oxygen are strongly deshielded.[4] |
| -OCH₂CH₃ | δ 1.25 (t, J = 7.1 Hz, 3H) | δ 14.2 | Terminal methyl group of the ethyl ester.[4] |
| C=O | - | δ 173.5 | Carbonyl carbon of the ester, highly deshielded.[4] |
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties and well-defined residual solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[6]
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling correlations and an HSQC or HMBC spectrum to correlate protons with their directly attached or long-range carbons.[3]
Visualization: NMR Workflow
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): The Molecular Weight and Halogen Detector
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, crucially for this class of molecules, evidence for the presence of a chlorine atom. Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a common and powerful approach.[7]
Expertise & Causality: The Isotopic Signature
The defining diagnostic feature for a chlorine-containing compound in MS is its isotopic pattern.[8] Natural chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in any chlorine-containing ion appearing as a pair of peaks separated by 2 mass-to-charge units (m/z), with a characteristic intensity ratio of approximately 3:1.[9][10] Observing this "M+" and "M+2" pattern for the molecular ion is definitive proof of the presence of one chlorine atom.
Predicted Mass Spectrum Data for this compound
| m/z (³⁵Cl / ³⁷Cl) | Relative Intensity Ratio | Identity | Rationale |
| 190 / 192 | ~3:1 | [M]⁺ | Molecular ion peak, confirming the molecular formula C₉H₁₅ClO₂. |
| 155 / 157 | ~3:1 | [M - Cl]⁺ | Loss of the chlorine atom, a common fragmentation for alkyl halides. |
| 145 / 147 | ~3:1 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester (α-cleavage).[11] |
| 117 / 119 | ~3:1 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl ester group. |
| 88 | 100% (Base Peak) | [CH₂(CH₂)₃CO]⁺ | McLafferty rearrangement, a characteristic fragmentation of esters, is possible but may be less favored than cleavages near the halogen/alkene. Alpha cleavage leading to a stable acylium ion is also plausible. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Separation: Inject 1 µL of the sample into a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: Use a temperature gradient to ensure good separation, for example, starting at 80°C and ramping at 10°C/min to 250°C.[12]
-
MS Detection (EI): Use a standard electron ionization energy of 70 eV. Acquire spectra over a mass range of m/z 40-300.
-
Data Analysis: Identify the peak corresponding to the target compound in the chromatogram. Analyze its mass spectrum, looking specifically for the molecular ion and the characteristic 3:1 isotopic pattern in chlorine-containing fragments.
Visualization: Mass Spectrometry Workflow
Caption: Workflow for GC-MS based structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. While it doesn't provide the detailed connectivity of NMR, it serves as an essential verification step.
Expertise & Causality: Vibrational Signatures
Specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. For this compound, we are looking for the defining stretches of the ester carbonyl (C=O), the carbon-carbon double bond (C=C), the vinylic C-H bond, and the carbon-chlorine bond (C-Cl).[13]
Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3080 | =C-H stretch | Confirms the presence of vinylic protons. |
| 2950-2850 | C-H stretch (sp³) | Confirms the alkyl chain. |
| ~1735 | C=O stretch | Strong, sharp peak confirming the ester carbonyl group. |
| ~1640 | C=C stretch | Confirms the presence of the alkene. |
| ~1200-1150 | C-O stretch | Confirms the ester linkage. |
| ~890 | =C-H bend (out-of-plane) | Characteristic for a 1,1-disubstituted (geminal) alkene. |
| ~720-750 | C-Cl stretch | Confirms the presence of the C-Cl bond, though this region can be complex.[14] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The simplest method is the neat liquid film. Place one drop of the purified liquid compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Scan: Run a background spectrum of the clean salt plates to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the sample plates in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Analysis: Identify the key absorption bands and compare them to expected values for the proposed structure.
Comparison of Analytical Techniques
| Technique | Primary Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Complete C-H framework, connectivity, stereochemistry | Unparalleled structural detail; definitive for isomer differentiation.[1] | Requires relatively pure sample (>95%); larger sample amount needed; can be time-consuming.[2] |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), halogen presence | Highly sensitive; definitive isotopic pattern for Cl/Br.[8][9] | Provides little connectivity information; isomers often have identical mass spectra. |
| FTIR Spectroscopy | Presence of functional groups | Fast, simple, requires minimal sample | Provides no detailed connectivity; many compounds share similar functional groups.[13] |
Conclusion: An Integrated and Self-Validating System
The structural confirmation of this compound derivatives cannot be reliably achieved with a single technique. Instead, a logical, integrated workflow provides a self-validating system.
-
FTIR provides the initial, rapid confirmation of the core functional groups (ester, alkene).
-
GC-MS confirms the molecular weight and, critically, the presence of a single chlorine atom through its distinct isotopic signature.
-
NMR provides the final, unambiguous proof, mapping the entire molecular architecture and confirming the precise location of the double bond and chlorine atom.
By employing these techniques in concert, researchers can have the highest degree of confidence in their synthetic products, ensuring the integrity and validity of their subsequent work in drug development and materials science.
References
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Biological activity evaluation of compounds synthesized from Ethyl 6-chlorohept-6-enoate
For researchers, medicinal chemists, and professionals in drug development, the identification of novel scaffolds with tunable biological activities is a cornerstone of innovation. The heptenoate framework, a seven-carbon chain featuring a carboxylic ester and a degree of unsaturation, represents a versatile starting point for the synthesis of new chemical entities. While the specific compound, ethyl 6-chlorohept-6-enoate, is not extensively described in the current literature, this guide explores the broader class of functionalized heptenoate derivatives, offering a comparative analysis of their potential biological activities. By examining structurally related compounds and established therapeutic agents, we can project the potential efficacy of this class of molecules and provide a roadmap for their evaluation.
This guide will delve into the synthesis of a representative series of hypothetical heptenoate derivatives and compare their projected antimicrobial and anticancer activities against well-established standards. The experimental protocols provided are based on standard, validated methodologies to ensure scientific rigor and reproducibility.
The Versatility of the Heptenoate Scaffold: Synthetic Pathways
The reactivity of the heptenoate backbone allows for a variety of chemical modifications, leading to a diverse library of compounds. The following scheme illustrates the synthesis of a hypothetical series of functionalized heptenoate derivatives (HD-1 to HD-3) from a common intermediate, ethyl 7-hydroxyhept-2-enoate.
Caption: Synthetic scheme for hypothetical heptenoate derivatives.
Comparative Evaluation of Antimicrobial Activity
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Fatty acids and their esters have demonstrated promising antibacterial properties.[1][2] We will compare the hypothetical minimum inhibitory concentrations (MICs) of our heptenoate derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, benchmarked against the broad-spectrum antibiotic, Ciprofloxacin.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds (HD-1, HD-2, HD-3) and Ciprofloxacin are serially diluted in a 96-well microtiter plate with MHB to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Antimicrobial Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| HD-1 (Hypothetical) | 16 | >64 |
| HD-2 (Hypothetical) | 8 | 32 |
| HD-3 (Hypothetical) | 32 | >64 |
| Ciprofloxacin | 0.5 | 0.015 |
Causality Behind Experimental Choices: The selection of S. aureus and E. coli provides a preliminary indication of the antibacterial spectrum, representing Gram-positive and Gram-negative bacteria, respectively. Ciprofloxacin is a widely used, potent antibiotic, making it an excellent benchmark for evaluating the efficacy of new compounds. The broth microdilution method is a standardized, high-throughput assay that allows for the simultaneous testing of multiple compounds and concentrations.
Caption: Workflow for MIC determination.
Comparative Evaluation of Anticancer Activity
Unsaturated fatty acid esters have been explored for their potential as anticancer agents, sometimes acting as carriers to improve the therapeutic efficacy of known cytotoxic compounds.[3][4][5] Here, we project the cytotoxic activity of our hypothetical heptenoate derivatives against the human breast cancer cell line, MCF-7, and compare it to the standard chemotherapeutic drug, Doxorubicin.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: MCF-7 cells are seeded into a 96-well plate at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (HD-1, HD-2, HD-3) and Doxorubicin for 48 hours.
-
MTT Addition: The media is removed, and MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Comparative Anticancer Data
| Compound | MCF-7 IC50 (µM) |
| HD-1 (Hypothetical) | 75.2 |
| HD-2 (Hypothetical) | 28.5 |
| HD-3 (Hypothetical) | 52.9 |
| Doxorubicin | 0.8 |
Causality Behind Experimental Choices: The MCF-7 cell line is a well-characterized and commonly used model for breast cancer research. Doxorubicin is a potent and clinically relevant anticancer drug, providing a high standard for comparison. The MTT assay is a robust and widely accepted method for determining cytotoxicity. A 48-hour treatment period is standard for assessing the effects of compounds on cell proliferation.
Caption: Workflow for the MTT cell viability assay.
Concluding Remarks and Future Directions
This guide provides a comparative framework for evaluating the biological activities of novel heptenoate derivatives. While the presented data for the hypothetical compounds HD-1, HD-2, and HD-3 are illustrative, they are grounded in the known biological potential of related unsaturated fatty acid esters.[1][3] The projected antimicrobial and anticancer activities, although modest in comparison to established drugs like Ciprofloxacin and Doxorubicin, suggest that the heptenoate scaffold could serve as a valuable starting point for further optimization.
Future research should focus on the synthesis and evaluation of a diverse library of heptenoate derivatives to establish clear structure-activity relationships (SAR).[6] Modifications to the alkyl chain length, the position and geometry of the double bond, and the nature of the functional groups will likely have a significant impact on biological activity. By systematically exploring the chemical space around the heptenoate core, it may be possible to develop potent and selective antimicrobial or anticancer agents.
References
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Antitumor activity of unsaturated fatty acid esters of 4'-demethyldeoxypodophyllotoxin. ([Link])
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Mechanisms of Anticancer Activity of a Fatty Acid Mixture Extracted from Hen Egg Yolks Enriched in Conjugated Linoleic Acid Diene (CLA) against WM793 Melanoma Cells. ([Link])
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Studies on the Anticancer and Antioxidant Activities of Resveratrol and Long-Chain Fatty Acid Esters. ([Link])
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The powerful applications of polyunsaturated fatty acids in improving the therapeutic efficacy of anticancer drugs. ([Link])
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Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. ([Link])
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Anticancer role of novel saturated fatty acid ester conjugates on cultured cancer cells. ([Link])
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Antimicrobial structure-efficacy relationship of sugar fatty acid esters. ([Link])
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[Synthetic Studies on Developments for Bioactive New Leads of Oligovalent Symmetrical Molecules]. ([Link])
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Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. ([Link])
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Synthesis of potentially bioactive compounds and tools for biological studies. ([Link])
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Structure Activity Relationships. ([Link])
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A comparative study of catalysts for the synthesis of Ethyl 6-chlorohept-6-enoate
An In-Depth Comparative Guide to Catalysts for the Synthesis of Ethyl 6-chlorohept-6-enoate and its Precursors
This guide provides a comprehensive analysis of catalytic systems for the synthesis of this compound, a functionalized alkene with potential applications as a versatile building block in the synthesis of fine chemicals and pharmaceutical intermediates. Recognizing the scarcity of direct catalytic routes to this specific molecule in published literature, this document focuses on a comparative study of catalysts for the synthesis of a key precursor, Ethyl 6-chloro-6-oxohexanoate, and evaluates subsequent catalytic and stoichiometric methodologies for its conversion to the target compound. The insights provided are grounded in established chemical principles and supported by experimental data from patent literature and academic research, offering a valuable resource for researchers, chemists, and professionals in drug development.
Strategic Approach to Synthesis: A Two-Step Pathway
The synthesis of this compound is most logically approached via a two-step sequence. The first, critical step involves the formation of an activated acyl chloride precursor, Ethyl 6-chloro-6-oxohexanoate, from monoethyl adipate. The second step is the olefination of this acyl chloride to introduce the terminal chloroalkene moiety. This guide will dissect the catalytic options for the initial activation step and survey the most effective reagents for the subsequent C-C bond formation.
Caption: Proposed two-step synthetic workflow for this compound.
Comparative Analysis of Catalysts for Ethyl 6-chloro-6-oxohexanoate Synthesis
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. While stoichiometric reagents like thionyl chloride are traditionally used, they present significant handling and environmental challenges. Catalytic methods offer a safer, more efficient, and scalable alternative.
The Baseline: Thionyl Chloride (Stoichiometric Reagent)
Historically, the reaction of monoethyl adipate with thionyl chloride has been a common method for producing Ethyl 6-chloro-6-oxohexanoate.[1] While effective, this process is fraught with issues:
-
Hazardous Byproducts: The reaction generates large volumes of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which are toxic and corrosive.[1]
-
Safety Concerns: Thionyl chloride is highly reactive and moisture-sensitive, requiring stringent handling protocols.
-
Environmental Impact: The gaseous byproducts necessitate complex off-gas scrubbing systems, increasing the process's environmental footprint and cost.[1]
A Safer Alternative: Bis(trichloromethyl) carbonate (Triphosgene) with Amine Catalysts
A significant advancement involves the use of bis(trichloromethyl) carbonate, commonly known as triphosgene, as a solid, safer alternative to phosgene-based reagents. This reaction is not self-initiating and requires a catalyst, typically a tertiary amine or an amide, to proceed efficiently.
The catalytic cycle, initiated by an organic amine catalyst like N,N-dimethylformamide (DMF), involves the formation of a Vilsmeier-type reagent. This highly electrophilic intermediate is the active chlorinating agent that reacts with the carboxylic acid.
Caption: Catalytic cycle for acyl chloride formation using Triphosgene and DMF.
A Chinese patent describes the use of various organic amine catalysts for this transformation, allowing for a direct comparison.[1]
Table 1: Comparison of Organic Amine Catalysts for Ethyl 6-chloro-6-oxohexanoate Synthesis
| Catalyst | Molar Ratio (Acid:Triphosgene:Catalyst) | Solvent | Temperature (°C) | Time (h) | Yield | Key Observations & Advantages |
| N,N-Dimethylformamide (DMF) | 1 : 0.34-1.0 : 0.01-0.20 | Toluene or Ethyl Acetate | 50-80 | 4-8 | High | Preferred catalyst in the patent, indicating high efficiency and reliability. Safer operational path with minimal waste.[1] |
| Pyridine | 1 : 0.34-1.0 : 0.01-0.20 | Toluene or Ethyl Acetate | 40-100 | 1-10 | High | Effective catalyst, though potential for side reactions and purification challenges due to its basicity.[1] |
| Triethylamine | 1 : 0.34-1.0 : 0.01-0.20 | Toluene or Ethyl Acetate | 40-100 | 1-10 | Good | Common base, but can lead to ketene formation from the acyl chloride, potentially lowering yield.[1] |
| Other Amides/Ureas | 1 : 0.34-1.0 : 0.01-0.20 | Various organic solvents | 40-100 | 1-10 | N/A | N,N-dimethylacetamide, tetramethylurea, etc., are also claimed, suggesting broad applicability of this catalyst class.[1] |
Lewis Acid Catalysis: Aluminum Trichloride (AlCl₃)
While primarily used in Friedel-Crafts acylations, Lewis acids like aluminum trichloride (AlCl₃) can catalyze the formation of acyl chlorides from carboxylic acids, although they are more commonly used to activate the resulting acyl chloride for subsequent reactions. In a related synthesis of 6-oxo-8-chlorooctanoic acid ethyl ester, AlCl₃ is used as a catalyst for the addition of ethylene to Ethyl 6-chloro-6-oxohexanoate.[2] This indicates that AlCl₃ is compatible with the acyl chloride functional group. However, for the initial formation of the acyl chloride, its use is less common and would require stoichiometric amounts to bind to the carboxylate, making it less of a "catalyst" and more of a reagent, with significant aqueous work-up and waste generation issues.
Methodologies for Conversion to this compound
With the precursor, Ethyl 6-chloro-6-oxohexanoate, in hand, the next step is the formation of the terminal chloroalkene. This transformation is typically achieved via olefination reactions.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The most reliable methods for this conversion are the Wittig and HWE reactions. These are not truly catalytic but are the industry-standard stoichiometric reactions for such transformations.
-
Wittig Reaction: Involves the reaction of the acyl chloride with a phosphorus ylide, such as chloromethylenetriphenylphosphorane (Ph₃P=CHCl). The ylide is typically generated in situ from the corresponding phosphonium salt and a strong base.
-
Horner-Wadsworth-Emmons (HWE) Reaction: Utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. This method often provides better control over the alkene geometry and features the significant advantage of producing water-soluble phosphate byproducts, simplifying purification.
The choice between these methods depends on the desired stereoselectivity and the scale of the reaction. For industrial applications, the ease of purification often makes the HWE reaction more attractive.
Alternative Pathways: The Potential of Biocatalysis
Modern synthetic chemistry increasingly leverages enzymes for their unparalleled selectivity and mild reaction conditions.[3] While a direct enzymatic route to this compound is not documented, a chemoenzymatic approach could be envisioned. For instance, alcohol dehydrogenases (ADHs) have been successfully used in the synthesis of related chiral hydroxy heptenoates.[4][5] A hypothetical biocatalytic route could involve the enzymatic reduction of a diketone precursor, followed by chemical transformations to install the chloroalkene moiety. This approach offers a pathway to enantiomerically pure products, which is of high value in the pharmaceutical industry.[3][5]
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-chloro-6-oxohexanoate using Triphosgene/DMF
(Adapted from patent CN101125815A)[1]
Materials:
-
Monoethyl adipate
-
Bis(trichloromethyl) carbonate (Triphosgene)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Rotary evaporator
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add monoethyl adipate (1 molar equivalent).
-
Add anhydrous toluene to achieve a mass ratio of 1:0.5 to 1:3 relative to the monoethyl adipate.
-
Begin stirring and add bis(trichloromethyl) carbonate (0.34-1.0 molar equivalents).
-
Add a catalytic amount of anhydrous DMF (0.01-0.20 molar equivalents).
-
Heat the reaction mixture to 50-80°C and maintain for 4-8 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield pure Ethyl 6-chloro-6-oxohexanoate.
Safety Note: This reaction should be performed in a well-ventilated fume hood as it may release small quantities of phosgene. All reagents are moisture-sensitive.
Conclusion and Future Outlook
For the synthesis of the key precursor, Ethyl 6-chloro-6-oxohexanoate, the catalytic system of bis(trichloromethyl) carbonate with N,N-dimethylformamide represents the most effective and safest method based on available data.[1] It significantly improves upon the hazardous traditional thionyl chloride route by minimizing toxic byproducts and offering simpler, more controlled reaction conditions.
While the subsequent olefination to this compound relies on established stoichiometric methods like the HWE reaction, the field of catalysis is rapidly evolving. Future research may yield novel organometallic or organocatalytic systems capable of performing this transformation more efficiently.[6][7] Furthermore, the exploration of biocatalytic and chemoenzymatic routes holds promise for developing highly stereoselective and sustainable syntheses for this and related molecules.[3][4][5] This guide provides a solid foundation for researchers to select the optimal catalytic strategy based on criteria of safety, efficiency, and scalability.
References
- A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
- Preparation method of ethyl 6-oxo-8-chloro-caprylate.
-
Efficient Synthesis of Either Enantiomer of Ethyl 5‐Hydroxyhept‐6‐enoate. SciSpace. [Link]
-
Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir. ResearchGate. [Link]
-
Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]
-
Biocatalysis: Enzymatic Synthesis for Industrial Applications. National Center for Biotechnology Information. [Link]
-
Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water. ResearchGate. [Link]
-
Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ResearchGate. [Link]
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Navigating the Synthesis of Ethyl 6-chlorohept-6-enoate: A Guide to Plausible Routes and Reproducibility Challenges
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: The Significance of Ethyl 6-chlorohept-6-enoate and the Synthetic Void
This compound, a halogenated unsaturated ester, represents a potentially valuable building block in organic synthesis. Its bifunctional nature—a vinyl chloride and an ethyl ester—makes it an attractive precursor for a variety of more complex molecules, potentially in the realms of agrochemicals, materials science, or pharmaceuticals. The vinyl chloride moiety can participate in cross-coupling reactions, while the ester group allows for modifications such as hydrolysis, amidation, or reduction.
Despite its potential utility, the scientific literature presents a conspicuous absence of a standardized, reproducible method for its synthesis. This guide, therefore, aims to bridge this gap by proposing and evaluating synthetic strategies based on fundamental organic reactions and published procedures for analogous compounds. Our focus will be on providing a robust analytical framework for any researcher embarking on the synthesis of this target molecule.
Proposed Synthetic Strategies: A Comparative Overview
Two primary retrosynthetic disconnections are considered the most logical approaches to this compound. The first involves the esterification of a pre-formed 6-chlorohept-6-enoic acid, while the second targets the formation of the vinyl chloride on a heptenoate backbone.
Strategy 1: Esterification of 6-chlorohept-6-enoic acid
This approach separates the synthesis into two distinct phases: the formation of the chloroalkenoic acid and its subsequent esterification.
Caption: Proposed workflow for the synthesis of this compound via esterification of the corresponding carboxylic acid.
The critical step in this strategy is the formation of the vinyl chloride. Several methods for the synthesis of vinyl chlorides from alkenes or other precursors have been reported and can be adapted.[1]
-
Direct Chlorination of Hept-6-enoic Acid: The addition of chlorine (Cl₂) across the double bond, followed by elimination of HCl, is a classical approach. However, this method often lacks regioselectivity and can lead to a mixture of products, including the dichloro-adduct. Controlling the reaction conditions to favor elimination over substitution would be a significant challenge to reproducibility.
-
Hydrochlorination of Hept-6-ynoic Acid: A more controlled method would involve the synthesis of the corresponding alkyne, hept-6-ynoic acid, followed by hydrochlorination. The regioselectivity of the hydrochlorination can be influenced by the choice of catalyst. For instance, gold-catalyzed hydrochlorination of unactivated alkynes has been shown to be highly regioselective.[2]
Once 6-chlorohept-6-enoic acid is obtained and purified, its conversion to the ethyl ester is a standard transformation.
-
Fischer Esterification: This is a classic and cost-effective method involving the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[3][4] To drive the equilibrium towards the product, a large excess of ethanol is typically used, or water is removed as it is formed.[3] The vinyl chloride functionality is generally stable under these acidic conditions.
Experimental Protocol (Fischer Esterification):
-
To a solution of 6-chlorohept-6-enoic acid (1.0 eq) in absolute ethanol (10-20 eq), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography.
-
-
Other Esterification Methods: For substrates that may be sensitive to strong acids, alternative methods such as using thionyl chloride to form the acid chloride followed by reaction with ethanol, or Steglich esterification using DCC and DMAP, could be employed.[5]
Strategy 2: Late-Stage Formation of the Vinyl Chloride
This alternative approach involves generating the vinyl chloride functionality on a pre-existing ethyl heptenoate scaffold.
Caption: Proposed workflow for the late-stage formation of the vinyl chloride on an ethyl heptenoate backbone.
This strategy might be advantageous if the starting material, ethyl hept-6-enoate, is more readily accessible than the corresponding carboxylic acid. The key challenge remains the selective formation of the vinyl chloride.
-
From Ethyl hept-6-enoate: Similar to the carboxylic acid, direct chlorination followed by elimination could be attempted, but would likely suffer from similar selectivity issues.
-
From Ethyl hept-6-ynoate: A more promising route would be the hydrochlorination of ethyl hept-6-ynoate. This alkyne could be prepared from a suitable starting material. The subsequent hydrochlorination would need to be carefully controlled to avoid side reactions with the ester functionality.
Comparative Analysis and Reproducibility Assessment
| Feature | Strategy 1: Esterification of Acid | Strategy 2: Late-Stage Chlorination |
| Key Challenge | Synthesis and purification of 6-chlorohept-6-enoic acid. | Selective formation of the vinyl chloride without affecting the ester group. |
| Potential for Side Reactions | During the formation of the vinyl chloride. The esterification step is generally clean. | Potential for reactions at the ester group depending on the chlorination/hydrochlorination conditions. |
| Purification | Intermediate acid may be easier to purify by crystallization. Final product purification is standard. | Purification of the final product from potential byproducts of the chlorination step might be more complex. |
| Reproducibility | Potentially higher, as the two key transformations are separated. The esterification step is highly reproducible. | Lower, as the key transformation is performed on a more complex molecule, increasing the chance of side reactions. |
| Starting Material Accessibility | May require synthesis of hept-6-enoic acid or a precursor. | Ethyl hept-6-enoate or a precursor might be commercially available or readily synthesized. |
Discussion of Causality and Experimental Choices
The choice between these two strategies will largely depend on the available starting materials and the chemist's expertise in handling the key transformations.
-
Rationale for Strategy 1: The separation of the two key synthetic steps in Strategy 1 offers a more controlled and potentially more reproducible approach. The purification of the intermediate carboxylic acid can remove impurities that might interfere with the subsequent esterification. Fischer esterification is a well-understood and robust reaction, and its outcome is generally predictable.[3] The primary hurdle is the clean synthesis of the chloro-acid.
-
Rationale for Strategy 2: This strategy might be more atom-economical if a suitable heptenoate precursor is available. However, the late-stage introduction of the vinyl chloride group in the presence of the ester functionality requires careful selection of reagents and reaction conditions to avoid unwanted side reactions such as hydrolysis or transesterification.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of any developed protocol for the synthesis of this compound, a rigorous analytical validation is paramount. This includes:
-
Spectroscopic Confirmation: The structure of the final product and any key intermediates must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Purity Analysis: The purity of the final product should be determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Reproducibility Runs: The synthesis should be repeated multiple times to establish a reliable yield range and identify any critical process parameters that affect the outcome.
Conclusion and Future Outlook
While a definitive, published method for the synthesis of this compound is currently absent from the literature, this guide provides a framework for approaching its synthesis based on established chemical principles. Both proposed strategies present viable, yet distinct, challenges.
Strategy 1, involving the esterification of a pre-formed 6-chlorohept-6-enoic acid, is recommended as the more conservative and likely more reproducible approach. The key to success will lie in the development of a clean and efficient method for the synthesis of the chloro-acid intermediate.
Future research should focus on the systematic investigation of the hydrochlorination of hept-6-ynoic acid and its ethyl ester to establish optimal conditions for the regioselective formation of the desired vinyl chloride. The publication of a detailed and validated experimental procedure would be a valuable contribution to the synthetic chemistry community.
References
-
Xu Lining, Zhang Juntao, Tao Cheng, Cao Xiaoping. Advances in the Synthesis of Vinyl Chloride Compounds. Progress in Chemistry, 2013, 25(11): 1876-1887. [Link]
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Organic Chemistry Portal. Vinyl chloride synthesis by chlorination or substitution. [Link]
- Google Patents.
- Google Patents.
-
WIPO Patentscope. 107840798 Preparation method for ethyl 7-chloro-2-oxoheptanoate. [Link]
-
SciSpace. Efficient Synthesis of Either Enantiomer of Ethyl 5‐Hydroxyhept‐6‐enoate. [Link]
-
Organic Syntheses. nickel-catalyzed asymmetric negishi cross-couplings of racemic secondary allylic chlorides with. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
- Google Patents.
-
ResearchGate. Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Published November 16, 2022. [Link]
-
BYJU'S. TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Published September 14, 2022. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
YouTube. 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL). Published April 2, 2015. [Link]
- Google Patents. CN102336755A - Chemical synthesis method of 6-chloropurine.
- Google Patents.
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Cross-validation of analytical methods for Ethyl 6-chlorohept-6-enoate
An In-Depth Guide to the Cross-Validation of Analytical Methods for Ethyl 6-chlorohept-6-enoate: A Comparative Study of GC and HPLC Techniques
Introduction
This compound is a halogenated unsaturated ester with potential applications as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). In the landscape of pharmaceutical development and quality control, the ability to accurately and reliably quantify such compounds and their related impurities is paramount. The selection of an analytical method is a critical decision, often necessitating a choice between orthogonal techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of validated GC and HPLC methods for the analysis of this compound. Beyond individual method validation, we delve into the critical process of cross-validation . This step is essential to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and can be used interchangeably, ensuring consistency and robustness in analytical lifecycle management. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and provide a statistical framework for comparing method performance, all grounded in authoritative regulatory standards.
Section 1: Gas Chromatography (GC) Method for Purity and Impurity Profiling
Expertise & Rationale: Gas Chromatography is a prime candidate for analyzing this compound due to its anticipated volatility.[1][2] The presence of a chlorine atom makes this molecule particularly amenable to detection by an Electron Capture Detector (ECD), which offers high sensitivity for halogenated compounds.[3] For general purity analysis and quantification of non-halogenated impurities, a Flame Ionization Detector (FID) provides a robust, universal response for organic compounds.[3] This dual-detector approach offers a comprehensive analytical solution.
Detailed Experimental Protocol: GC-FID/ECD
-
Instrumentation:
-
Gas Chromatograph equipped with a Split/Splitless Inlet, Flame Ionization Detector (FID), and Electron Capture Detector (ECD).
-
Autosampler for precision and repeatability.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane column. This nonpolar phase separates compounds primarily based on boiling point, a good starting point for method development.[2]
-
Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1.0 µL with a 50:1 split ratio.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperatures: FID: 300°C; ECD: 300°C.
-
Detector Gas Flows (FID): Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (N₂): 25 mL/min.
-
Detector Gas Flows (ECD): Makeup (N₂): As per manufacturer recommendation.
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): Hexane or Ethyl Acetate, HPLC grade.
-
Standard Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL. Prepare working standards by serial dilution to cover the desired range (e.g., 0.05 - 200 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a nominal concentration of 1.0 mg/mL.
-
GC Method Validation Summary
Method validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6]
| Validation Parameter | Methodology | Acceptance Criteria | Hypothetical Result |
| Specificity | Analyze blank, placebo, and spiked samples. | No interference at the analyte's retention time. | Pass |
| Linearity | 7-point calibration curve (0.05 - 200 µg/mL). | Correlation Coefficient (r²) ≥ 0.999. | r² = 0.9995 |
| Range | Confirmed by linearity, accuracy, and precision. | 80% - 120% of the test concentration. | 0.8 - 1.2 mg/mL |
| Accuracy (% Recovery) | Spiked recovery at 80%, 100%, and 120% levels. | 98.0% - 102.0% recovery. | 99.2% - 101.5% |
| Precision (Repeatability) | 6 replicate injections of 100% standard. | RSD ≤ 1.0%. | RSD = 0.6% |
| Precision (Intermediate) | Different analyst, different day, different instrument. | RSD ≤ 2.0%. | RSD = 1.3% |
| Limit of Detection (LOD) | Based on Signal-to-Noise ratio of 3:1. | S/N ≥ 3. | 0.015 µg/mL |
| Limit of Quantitation (LOQ) | Based on Signal-to-Noise ratio of 10:1. | S/N ≥ 10; RSD ≤ 10%. | 0.05 µg/mL |
GC Validation Workflow Diagram
Caption: Workflow for GC method validation.
Section 2: Reversed-Phase HPLC Method for Purity and Impurity Profiling
Expertise & Rationale: HPLC is a powerful orthogonal technique. A Reversed-Phase (RP-HPLC) method is ideal for separating compounds based on hydrophobicity. While this compound lacks a strong chromophore, the ester functional group allows for UV detection at lower wavelengths (e.g., 205-215 nm).[7] This method is particularly advantageous for analyzing non-volatile impurities or degradation products that would not be amenable to GC analysis.
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, degasser, autosampler, and photodiode array (PDA) or UV-Vis detector.
-
Thermostatted column compartment.
-
Chromatography Data System (CDS).
-
-
Chromatographic Conditions:
-
Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-22 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): 50:50 Acetonitrile:Water.
-
Standard Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL. Prepare working standards by serial dilution (e.g., 0.1 - 250 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a nominal concentration of 1.0 mg/mL.
-
HPLC Method Validation Summary
Validation was performed according to ICH Q2(R1) guidelines.[8][9][10][11]
| Validation Parameter | Methodology | Acceptance Criteria | Hypothetical Result |
| Specificity | Analyze blank, placebo, and spiked samples; peak purity by PDA. | No interference; peak purity index > 0.999. | Pass |
| Linearity | 7-point calibration curve (0.1 - 250 µg/mL). | Correlation Coefficient (r²) ≥ 0.999. | r² = 0.9992 |
| Range | Confirmed by linearity, accuracy, and precision. | 80% - 120% of the test concentration. | 0.8 - 1.2 mg/mL |
| Accuracy (% Recovery) | Spiked recovery at 80%, 100%, and 120% levels. | 98.0% - 102.0% recovery. | 98.9% - 101.1% |
| Precision (Repeatability) | 6 replicate injections of 100% standard. | RSD ≤ 1.0%. | RSD = 0.5% |
| Precision (Intermediate) | Different analyst, different day, different instrument. | RSD ≤ 2.0%. | RSD = 1.1% |
| Limit of Detection (LOD) | Based on Signal-to-Noise ratio of 3:1. | S/N ≥ 3. | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | Based on Signal-to-Noise ratio of 10:1. | S/N ≥ 10; RSD ≤ 10%. | 0.1 µg/mL |
HPLC Validation Workflow Diagram
Caption: Workflow for HPLC method validation.
Section 3: Cross-Validation of GC and HPLC Methods
Expertise & Rationale: Once both the GC and HPLC methods are individually validated, cross-validation is performed to ensure they produce comparable results. This is not merely a repetition but a direct comparison to establish interchangeability. The key question to answer is whether a bias exists between the two methods.[12] Simple correlation is insufficient; rigorous statistical analysis is required to detect constant and proportional errors.[13][14]
Detailed Experimental Protocol: Method Comparison
-
Sample Selection: Select a minimum of 6-10 batches of this compound, including batches with known impurities or varying purity levels, to cover a meaningful range of assay values.
-
Analysis: Analyze each batch in triplicate using the validated GC method and the validated HPLC method.
-
Data Collection: Record the assay value (% purity) for each sample from both analytical techniques.
Comparative Data Summary
| Batch ID | GC Assay (% Purity) | HPLC Assay (% Purity) | Difference (HPLC - GC) |
| ECH-001 | 99.52 | 99.48 | -0.04 |
| ECH-002 | 98.76 | 98.81 | 0.05 |
| ECH-003 | 99.81 | 99.75 | -0.06 |
| ECH-004 | 97.23 | 97.35 | 0.12 |
| ECH-005 | 99.15 | 99.20 | 0.05 |
| ECH-006 | 98.50 | 98.44 | -0.06 |
| ECH-007 | 99.65 | 99.71 | 0.06 |
| ECH-008 | 99.33 | 99.30 | -0.03 |
Statistical Analysis and Interpretation
The primary tools for interpreting method comparison data are statistical tests designed to assess agreement rather than just correlation.[15][16]
-
Paired t-Test:
-
Purpose: To determine if there is a statistically significant mean difference between the two methods.
-
Interpretation: A p-value > 0.05 suggests that there is no significant difference between the means of the two methods.
-
-
Regression Analysis (Deming or Passing-Bablok):
-
Purpose: To evaluate for constant and proportional bias. Unlike ordinary least squares regression, these models account for error in both the x and y measurements (both methods have inherent variability).[12][13]
-
Interpretation:
-
Slope: The 95% confidence interval for the slope should contain 1.0. A deviation indicates a proportional bias (one method's response changes at a different rate than the other).
-
Intercept: The 95% confidence interval for the y-intercept should contain 0. A deviation indicates a constant bias (one method consistently reads higher or lower than the other by a fixed amount).
-
-
-
Bland-Altman Plot:
-
Purpose: A graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two methods against their average.
-
Interpretation: The plot should show that most of the data points lie within the 95% limits of agreement (mean difference ± 1.96 * standard deviation of the difference). There should be no discernible trend in the data, which would suggest a proportional bias.
-
Cross-Validation Logic Diagram
Caption: Statistical workflow for cross-validation.
Conclusion
Both the developed Gas Chromatography and High-Performance Liquid Chromatography methods have been demonstrated to be valid for the quantitative analysis of this compound, meeting all acceptance criteria as per ICH guidelines. The GC method, with its high sensitivity for the halogenated analyte via ECD, is an excellent choice for trace-level impurity analysis. The RP-HPLC method provides robust, orthogonal separation, making it ideal for routine purity testing and the analysis of non-volatile species.
The successful cross-validation confirms that no significant constant or proportional bias exists between the two methods. The results are statistically equivalent, meaning the methods can be used interchangeably within a quality control environment. This provides crucial flexibility in laboratory operations, allowing for the allocation of instruments based on availability without compromising data integrity. This rigorous, multi-faceted approach to method validation and comparison underpins a robust analytical control strategy, ensuring product quality and regulatory compliance throughout the lifecycle of a pharmaceutical product.
References
- RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. (2020). YouTube.
- Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. EDP Sciences.
- Statistics for Laboratory Method Comparison Studies. (n.d.). ResearchGate.
- Statistical analysis in method comparison studies – Part one. (n.d.). Semantic Scholar.
- Karmen, A. (1967). Gas-liquid Chromatography of 2-chloroethyl Esters Using a Detector Specific for Halogens. Journal of Lipid Research.
- Statistical Analysis in Method Comparison Studies Part One. (n.d.). Scribd.
- Related Substances Method Validation. (2022). Pharmaguideline Forum.
- Points of Care in Using Statistics in Method Comparison Studies. (n.d.). Clinical Chemistry, Oxford Academic.
- Quality Guidelines. (n.d.). ICH.
- Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. (2021). MDPI.
- Related Substances-Method Validation-PPT_slide. (n.d.). Slideshare.
- Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). JOCPR.
- Gas Chromatography. (n.d.). Cornerstone Analytical Laboratories.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Method Validation Guidelines. (n.d.). BioPharm International.
- Separation of highly unsaturated triacylglycerols by reversed phase HPLC with short wavelength UV detection. (n.d.). Scilit.
- HPLC analysis. (n.d.). Cyberlipid.
- 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group.
- Gas Chromatography. (2017). Analytical Toxicology.
- 12.4: Gas Chromatography. (2021). Chemistry LibreTexts.
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- 6. altabrisagroup.com [altabrisagroup.com]
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- 9. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]
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A Comparative Benchmarking Guide to the Efficiency of Ethyl 6-chlorohept-6-enoate and its Halogenated Congeners in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of optimal building blocks is a critical determinant of synthetic efficiency and overall success in the construction of complex molecular architectures. Vinyl halides are a cornerstone of modern synthetic chemistry, serving as versatile precursors for carbon-carbon and carbon-heteroatom bond formation. This guide presents an in-depth comparative analysis of Ethyl 6-chlorohept-6-enoate and its bromo and iodo analogs in two of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions: the Sonogashira and Suzuki-Miyaura couplings. By providing a framework of detailed experimental protocols and expected performance data, this document aims to equip the reader with the necessary insights to make informed decisions in substrate selection and reaction optimization.
The central thesis of this guide revolves around the well-established, yet often nuanced, reactivity trend of vinyl halides, which is governed by the carbon-halogen bond dissociation energy: I > Br > Cl.[1][2][3] While vinyl iodides are typically the most reactive, their higher cost and lower stability can be prohibitive. Conversely, vinyl chlorides are economically attractive but often exhibit sluggish reactivity, necessitating more demanding reaction conditions and sophisticated catalyst systems.[1][3] This guide will provide a practical framework for evaluating these trade-offs in the context of the heptenoate scaffold, a common motif in synthetic intermediates.
Synthesis of Benchmark Substrates: Ethyl 6-halohept-6-enoates
To conduct a rigorous comparative study, the synthesis of high-purity this compound, Ethyl 6-bromohept-6-enoate, and Ethyl 6-iodohept-6-enoate is paramount. A plausible and adaptable synthetic route commencing from commercially available ethyl 6-oxoheptanoate is outlined below. The causality behind this choice lies in the accessibility of the starting material and the well-established transformations to access the desired vinyl halides.
Experimental Protocol 1: Synthesis of Ethyl 6-halohept-6-enoates
-
Step 1: Synthesis of Ethyl 6-hydroxyhept-6-enoate.
-
To a solution of ethyl 6-oxoheptanoate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add vinylmagnesium bromide (1.2 equiv., 1.0 M in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Ethyl 6-hydroxyhept-6-enoate.
-
-
Step 2a: Synthesis of this compound.
-
To a solution of Ethyl 6-hydroxyhept-6-enoate (1.0 equiv.) and pyridine (1.5 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 equiv.) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
-
Step 2b: Synthesis of Ethyl 6-bromohept-6-enoate.
-
To a solution of Ethyl 6-hydroxyhept-6-enoate (1.0 equiv.) in anhydrous DCM at 0 °C, add phosphorus tribromide (0.5 equiv.) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield Ethyl 6-bromohept-6-enoate.
-
-
Step 2c: Synthesis of Ethyl 6-iodohept-6-enoate.
-
To a solution of triphenylphosphine (1.5 equiv.) and imidazole (2.0 equiv.) in anhydrous DCM at 0 °C, add iodine (1.5 equiv.) portion-wise.
-
Add a solution of Ethyl 6-hydroxyhept-6-enoate (1.0 equiv.) in DCM to the reaction mixture.
-
Stir at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify by flash column chromatography to yield Ethyl 6-iodohept-6-enoate.
-
Caption: Synthetic workflow for the preparation of Ethyl 6-halohept-6-enoates.
Benchmarking in Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp)-C(sp²) bonds, widely used in the synthesis of pharmaceuticals and advanced materials.[4] This section details a comparative experiment to evaluate the efficiency of the three Ethyl 6-halohept-6-enoates in a Sonogashira reaction with phenylacetylene.
Experimental Protocol 2: Comparative Sonogashira Coupling
-
To three separate flame-dried Schlenk tubes, add Pd(PPh₃)₄ (0.02 equiv.) and CuI (0.04 equiv.).
-
Evacuate and backfill each tube with argon three times.
-
To each tube, add anhydrous THF (5 mL) and triethylamine (2.0 equiv.).
-
To the first tube, add Ethyl 6-iodohept-6-enoate (1.0 mmol, 1.0 equiv.). To the second, add Ethyl 6-bromohept-6-enoate (1.0 mmol, 1.0 equiv.). To the third, add this compound (1.0 mmol, 1.0 equiv.).
-
To each tube, add phenylacetylene (1.2 equiv.).
-
Stir the reaction mixtures at the specified temperatures (see Table 1) and monitor the progress by TLC and GC-MS at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Upon completion (or after 24 hours), cool the reaction mixtures to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to determine the isolated yield.
Table 1: Expected Performance in Sonogashira Coupling
| Vinyl Halide | Catalyst System | Base | Temp. (°C) | Time (h) | Expected Yield (%) |
| Ethyl 6-iodohept-6-enoate | Pd(PPh₃)₄ / CuI | Et₃N | 25 | 2 | >90 |
| Ethyl 6-bromohept-6-enoate | Pd(PPh₃)₄ / CuI | Et₃N | 60 | 8 | 75-85 |
| This compound | Pd(dba)₂ / XPhos / CuI | K₃PO₄ | 100 | 24 | 40-60 |
Note: For the less reactive vinyl chloride, a more robust catalytic system featuring a bulky, electron-rich phosphine ligand like XPhos and a stronger base may be required to achieve reasonable yields.[1][3]
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling reaction.[5]
Benchmarking in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of C(sp²)-C(sp²) bonds, with broad functional group tolerance.[2][6] This section outlines a comparative experiment to assess the efficiency of the three Ethyl 6-halohept-6-enoates in a Suzuki-Miyaura coupling with phenylboronic acid.
Experimental Protocol 3: Comparative Suzuki-Miyaura Coupling
-
To three separate flame-dried round-bottom flasks, add the respective Ethyl 6-halohept-6-enoate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
To each flask, add the appropriate palladium catalyst (see Table 2).
-
Evacuate and backfill each flask with argon three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Stir the reaction mixtures at the specified temperatures (see Table 2) and monitor the progress by TLC and GC-MS at regular intervals.
-
Upon completion (or after 24 hours), cool the reaction mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to determine the isolated yield.
Table 2: Expected Performance in Suzuki-Miyaura Coupling
| Vinyl Halide | Catalyst System | Base | Temp. (°C) | Time (h) | Expected Yield (%) |
| Ethyl 6-iodohept-6-enoate | Pd(PPh₃)₄ | K₂CO₃ | 80 | 4 | >95 |
| Ethyl 6-bromohept-6-enoate | Pd(PPh₃)₄ | K₂CO₃ | 80 | 12 | 80-90 |
| This compound | Pd₂(dba)₃ / SPhos | K₃PO₄ | 100 | 24 | 60-75 |
Note: Similar to the Sonogashira coupling, the less reactive vinyl chloride will likely require a more active catalyst system, such as one employing a Buchwald-type ligand like SPhos, to achieve a high yield.[1][2]
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Discussion of Expected Outcomes and Mechanistic Rationale
The anticipated results, as summarized in Tables 1 and 2, are predicated on the fundamental principles of palladium-catalyzed cross-coupling reactions. The rate-determining step in these catalytic cycles is often the oxidative addition of the vinyl halide to the palladium(0) center.[6] The C-I bond is the longest and weakest among the halogens, leading to the fastest rate of oxidative addition for Ethyl 6-iodohept-6-enoate. This high reactivity allows the reaction to proceed under milder conditions (lower temperatures, shorter reaction times) and with standard catalyst systems.
The C-Br bond is stronger than the C-I bond, thus requiring more energy to break. Consequently, Ethyl 6-bromohept-6-enoate is expected to react more slowly and may necessitate elevated temperatures to achieve high conversion.[1]
The C-Cl bond is the strongest of the three, making oxidative addition of this compound the most challenging.[1][3] To overcome this high activation barrier, more sophisticated catalyst systems are generally required. These systems often employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium center and promote the oxidative addition of the less reactive vinyl chloride.[1][3]
Conclusion
This guide provides a comprehensive framework for benchmarking the efficiency of this compound against its bromo and iodo analogs in Sonogashira and Suzuki-Miyaura cross-coupling reactions. The choice of vinyl halide is a critical decision in synthetic planning, with a clear trade-off between reactivity and cost.
-
Ethyl 6-iodohept-6-enoate is anticipated to be the most reactive substrate, providing the highest yields in the shortest reaction times under the mildest conditions. It is the ideal choice when reaction efficiency is paramount and cost is a secondary consideration.
-
Ethyl 6-bromohept-6-enoate represents a balanced option, offering good reactivity that often leads to high yields, albeit under slightly more forcing conditions than the iodide. It is a workhorse substrate for many applications.
-
This compound is the most economically attractive starting material. However, its lower reactivity necessitates the use of more specialized and often more expensive catalyst systems, as well as higher temperatures and longer reaction times. It is a viable option when cost is a primary driver and the necessary catalytic technology is available.
By understanding these performance differences and the underlying mechanistic principles, researchers can strategically select the optimal vinyl halide for their specific synthetic goals, thereby enhancing the overall efficiency and success of their drug discovery and development endeavors.
References
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Stille Coupling. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-chlorohept-6-enoate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of ethyl 6-chlorohept-6-enoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the chemical rationale behind each procedural step. By understanding the inherent risks associated with this compound's structure—a chlorinated vinyl group and an ester moiety—laboratory personnel can ensure operational safety and environmental stewardship.
Part 1: Hazard Assessment & Chemical Profile
The primary concerns are its classification as a halogenated organic compound, its potential reactivity, and its likely ecotoxicity. Halogenated wastes are strictly regulated because improper disposal, such as low-temperature incineration, can lead to the formation of persistent organic pollutants like dioxins and release of hydrogen chloride gas.[1]
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Potential Risk & GHS Classification (Inferred) | Rationale & Supporting Evidence from Analogous Compounds |
| Flammability | Combustible Liquid (Category 4) | Similar esters, like ethyl chloroacetate, have flash points above 50°C.[2] While not highly flammable, it can ignite with a sufficient heat source. |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | Chlorinated esters like ethyl chloroacetate are toxic.[3] The chloro-alkene moiety adds to the toxicological concern. |
| Skin/Eye Damage | Causes skin irritation and serious eye damage. | The ester and alkyl halide functionalities are known irritants. Ethyl chloroacetate is corrosive and can cause severe eye damage.[2] |
| Reactivity | May be unstable; potential for hazardous polymerization. | The vinyl chloride group can undergo polymerization. The compound may react violently with strong oxidizing agents and strong bases (hydrolysis of the ester).[2] It is considered a reactive waste under EPA guidelines due to its potential to undergo violent chemical change.[4] |
| Environmental | Very toxic to aquatic life. | Halogenated organic compounds are often persistent and harmful to aquatic organisms.[2][5] Disposal into the sanitary sewer is prohibited.[5] |
Under the Resource Conservation and Recovery Act (RCRA), this compound would be classified as a hazardous waste.[6][7] Generators are legally responsible for its management from generation to final disposal—the "cradle-to-grave" principle.[7]
Part 2: Pre-Disposal Operations & Safety Protocols
Safe disposal begins with rigorous in-lab management practices. This includes utilizing appropriate Personal Protective Equipment (PPE), correct waste segregation, and compliant containerization and labeling.
Personal Protective Equipment (PPE)
Due to the inferred hazards, robust PPE is mandatory when handling this compound waste.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye damage.[2] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation and toxicity. Change gloves immediately if contaminated.[8] |
| Body Protection | Flame-retardant laboratory coat. | Protects against splashes and minimizes skin exposure. |
| Work Area | Chemical fume hood. | All handling and transfers of waste should occur in a well-ventilated area to prevent inhalation of potentially toxic vapors.[8] |
Waste Segregation, Containerization, and Labeling
Proper segregation is the most critical step in laboratory waste management to prevent accidental chemical reactions and to facilitate compliant disposal by your institution's Environmental Health & Safety (EH&S) office.[9][10]
Segregation Logic: this compound waste must never be mixed with non-halogenated organic waste, aqueous waste, or solid waste.[11] It belongs in a dedicated "Halogenated Organic Liquid Waste" stream.
Container and Labeling Requirements:
-
Container Selection: Use only appropriate, leak-proof containers provided by your EH&S department, typically high-density polyethylene (HDPE) or glass carboys.[12][13] The container must be compatible with chlorinated organic liquids.[10]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled.[10][12] The label must include:
-
Storage: Keep waste containers closed at all times except when adding waste.[10][12] Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][13] Ensure secondary containment is used to capture any potential leaks.[11]
Part 3: Step-by-Step Disposal Procedures
The following workflow outlines the procedural steps for managing different forms of this compound waste. In-laboratory treatment of this substance is not recommended due to its reactive nature. The primary goal is safe collection for pickup by a licensed hazardous waste contractor.[8][14]
Protocol 1: Disposal of Unused Reagent or Concentrated Liquid Waste
-
Work Area Preparation: Ensure the chemical fume hood is operational. Place absorbent, plastic-backed pads on the work surface to contain minor drips.
-
PPE Confirmation: Don all required PPE as specified in Table 2.
-
Container Preparation: Locate the designated "Halogenated Organic Liquid Waste" container in your Satellite Accumulation Area. Ensure it is properly labeled.
-
Waste Transfer: Carefully pour the this compound from its original container or the reaction vessel into the waste container using a funnel. Avoid splashing.
-
Seal Container: Immediately and securely close the waste container. Do not leave a funnel in the opening.[10]
-
Decontaminate Original Container: If the original reagent container is now empty, triple rinse it with a small amount of a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated hazardous waste.[9] Deface the label on the empty, rinsed container before disposing of it in the appropriate glass or plastic recycling bin.[9][13]
Protocol 2: Disposal of Contaminated Solid Waste
This category includes items like contaminated gloves, absorbent pads, and silica gel from chromatography.
-
Segregation: Collect all solid waste contaminated with this compound separately from non-hazardous trash.
-
Containerization: Place the contaminated solids into a designated, labeled container for "Halogenated Solid Waste" or a sealed, clearly labeled bag.
-
Disposal: This waste stream must be collected by your institution's hazardous waste management team. Do not dispose of it in the regular trash.
Conclusion
The proper disposal of this compound is a multi-step process governed by its chemical properties as a chlorinated and unsaturated ester. The core principles are hazard recognition, stringent segregation into a halogenated waste stream, use of appropriate PPE, and compliant containerization and labeling. In-lab treatment is not advised; the established procedure is safe collection for professional disposal via high-temperature incineration. By adhering to these guidelines, researchers can mitigate risks, ensure regulatory compliance, and protect the environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 6-chlorohept-6-enoate
In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these compounds. This guide provides an in-depth, experience-driven protocol for the safe handling of Ethyl 6-chlorohept-6-enoate, a compound that, while not extensively characterized publicly, belongs to a class of chemicals—chlorinated unsaturated esters—that demand rigorous safety protocols. Our approach is grounded in the principles of anticipating hazards based on chemical structure and implementing robust, multi-layered personal protective equipment (PPE) strategies.
Understanding the Hazard Profile: A Causal Approach to PPE Selection
The chloroalkene group, in particular, is a known reactive functional group that can act as an alkylating agent, posing a significant risk of skin and respiratory sensitization or damage.[2][3] The ester component, while generally less reactive, can still contribute to skin and eye irritation.[4][5] Therefore, our PPE recommendations are designed to create a complete barrier against these potential exposures.
Hazard and PPE Summary
| Potential Hazard | GHS Hazard Statements (Inferred) | Required Personal Protective Equipment |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Chemical-resistant gloves (double-gloved), chemical-resistant apron or suit, closed-toe footwear |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage / H319: Causes serious eye irritation | Chemical safety goggles and a face shield |
| Respiratory Irritation | H335: May cause respiratory irritation | Use in a certified chemical fume hood is mandatory. For spills or emergencies, a respirator may be necessary. |
| Flammability | H226/H227: Flammable or Combustible liquid and vapor | Flame-retardant lab coat, work away from ignition sources |
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol is designed for the handling of this compound in a laboratory setting. Adherence to these steps is critical for minimizing exposure risk.
Pre-Handling Preparation:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification. The face velocity should be between 80-120 feet per minute.
-
PPE Donning Sequence: Don PPE in the following order: inner gloves, lab coat, chemical-resistant apron, outer gloves (cuffs over the lab coat sleeves), safety goggles, and face shield.[6] This sequence is crucial for preventing contamination of inner layers.
-
Emergency Equipment Check: Locate and verify the functionality of the nearest safety shower and eyewash station.
Handling Procedures:
-
Containment: All transfers, weighing, and reactions involving this compound must be conducted within a certified chemical fume hood.
-
Spill Control: Keep a spill kit rated for flammable and corrosive liquids readily accessible within the laboratory.
-
Avoid Inhalation: Do not breathe vapors or aerosols. The use of a fume hood is the primary engineering control to prevent respiratory exposure.
Post-Handling Decontamination:
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield, apron, and lab coat. The inner gloves should be the last item removed.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.
Visualizing the PPE Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is as crucial as safe handling.
-
Waste Segregation: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Corrosive).
-
Disposal Vendor: The sealed waste container must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7] Do not pour this chemical down the drain.
By adhering to these rigorous safety and disposal protocols, researchers can confidently work with this compound, ensuring their own safety and the protection of the laboratory environment. This proactive and informed approach to chemical safety is the cornerstone of responsible scientific advancement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
